molecular formula C15H20N2 B1339488 1-(2,6-Diisopropylphenyl)imidazole CAS No. 25364-47-0

1-(2,6-Diisopropylphenyl)imidazole

Cat. No.: B1339488
CAS No.: 25364-47-0
M. Wt: 228.33 g/mol
InChI Key: OWSXDWUAPKBLOI-UHFFFAOYSA-N
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Description

1-(2,6-Diisopropylphenyl)imidazole is a useful research compound. Its molecular formula is C15H20N2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-11(2)13-6-5-7-14(12(3)4)15(13)17-9-8-16-10-17/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSXDWUAPKBLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25364-47-0
Record name 1-(2,6-Diisopropylphenyl)imidazole
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Foundational & Exploratory

Synthesis of 1-(2,6-diisopropylphenyl)imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(2,6-diisopropylphenyl)imidazole, a sterically hindered N-aryl imidazole of significant interest in coordination chemistry and catalysis. The document details the prevalent synthetic routes, including the one-pot condensation and Ullmann-type coupling reactions. Quantitative data from the literature is summarized for comparative analysis of reaction efficiencies. Detailed experimental protocols for the most common methods are provided, alongside a discussion of the advantages and disadvantages of each approach. Visual diagrams of the primary synthetic pathways are included to facilitate a clear understanding of the reaction workflows.

Introduction

This compound, often abbreviated as IPr, is a key precursor in the synthesis of N-heterocyclic carbene (NHC) ligands. These ligands have become indispensable in modern organometallic chemistry and catalysis due to their strong σ-donating properties and steric bulk, which stabilize metal centers and promote a wide range of chemical transformations. The bulky 2,6-diisopropylphenyl groups on the imidazole nitrogen atom are crucial for the stability and reactivity of the resulting NHC-metal complexes. Consequently, efficient and reliable synthetic access to this compound is of paramount importance for researchers in academia and the pharmaceutical industry. This guide explores the primary synthetic strategies for obtaining this valuable compound.

Synthetic Methodologies

Several synthetic routes to this compound have been reported. The most prominent methods are the one-pot condensation of 2,6-diisopropylaniline with glyoxal and formaldehyde, and the Ullmann-type coupling of an aryl halide with imidazole.

One-Pot Condensation Synthesis

The most commonly employed route for the synthesis of this compound is a one-pot reaction involving 2,6-diisopropylaniline, glyoxal, formaldehyde, and an ammonium salt, typically ammonium chloride.[1][2] This method, while straightforward, often suffers from low yields, particularly for sterically hindered imidazoles.[1][2]

Ullmann-Type Coupling

An alternative approach involves the copper-catalyzed N-arylation of imidazole with a suitable aryl halide, such as 2-iodo-1,3-diisopropylbenzene, in a reaction known as the Ullmann condensation.[1][2] This method can be limited by harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper.[3] However, modern advancements with soluble copper catalysts and ligands can improve yields and reaction conditions.[3] A reported Ullmann-type coupling for this specific target molecule using 10% CuI, 40% N,N'-dimethylethylenediamine, and Cs₂CO₃ resulted in a 19% yield.[1][2]

Historical Synthesis

A high-yield (78%) synthesis was reported in 1889, which involves the reaction of 2,6-diisopropylaniline with thiophosgene, followed by subsequent steps.[1] Despite the high yield, this method is of significant concern due to the highly toxic nature of thiophosgene.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to this compound.

Synthetic RouteKey ReagentsCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
One-Pot Condensation2,6-diisopropylaniline, glyoxal, formaldehyde, NH₄Cl--MethanolRT12Low (not specified)--INVALID-LINK--[1][2]
Ullmann-Type Coupling2-iodo-1,3-diisopropylbenzene, imidazole10% CuI, 40% N,N'-dimethylethylenediamineCs₂CO₃Not specifiedNot specifiedNot specified19--INVALID-LINK--[1][2]
Historical Method2,6-diisopropylaniline, thiophosgene--H₂ONot specifiedNot specified78--INVALID-LINK--[1]

Experimental Protocols

One-Pot Condensation Synthesis Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.[1][2]

Materials:

  • 2,6-diisopropylaniline

  • 40% aqueous glyoxal

  • Methanol

  • Ammonium chloride

  • 37% aqueous formaldehyde

  • 85% Phosphoric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • 500 mL three-necked round-bottomed flask

  • Magnetic stirrer

  • Heating mantle with a temperature controller

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a 500 mL three-necked round-bottomed flask, add 2,6-diisopropylaniline (10.01 g, 0.0564 mol).

  • Add 40% aqueous glyoxal (8.20 g, 0.141 mol) and approximately 100 mL of methanol. The solution will change color from clear yellow to a rusty orange with a yellow precipitate.

  • Add ammonium chloride (6.03 g, 0.112 mol) and 37% aqueous formaldehyde (9.16 g, 0.305 mol) to the flask and dilute with an additional 130 mL of methanol.

  • Heat the mixture to reflux at 75°C and stir for 12 hours.

  • After cooling to room temperature, add 85% phosphoric acid (10 mL) and heat the mixture to reflux for another 12 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add 100 mL of dichloromethane and 100 mL of saturated sodium bicarbonate solution to the residue.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visual Diagrams

The following diagrams illustrate the primary synthetic pathways for this compound.

One_Pot_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions 2,6-diisopropylaniline 2,6-diisopropylaniline One-Pot One-Pot 2,6-diisopropylaniline->One-Pot Glyoxal Glyoxal Glyoxal->One-Pot Formaldehyde Formaldehyde Formaldehyde->One-Pot NH4Cl NH4Cl NH4Cl->One-Pot Methanol, Reflux Methanol, Reflux One-Pot->Methanol, Reflux Product This compound Methanol, Reflux->Product

Caption: One-Pot Synthesis of this compound.

Ullmann_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Aryl Halide 2-iodo-1,3-diisopropylbenzene Product This compound Aryl Halide->Product Imidazole Imidazole Imidazole->Product CuI CuI CuI->Product Ligand N,N'-dimethylethylenediamine Ligand->Product Base Cs2CO3 Base->Product

References

An In-depth Technical Guide to 1-(2,6-diisopropylphenyl)imidazole: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,6-diisopropylphenyl)imidazole, a sterically hindered N-aryl imidazole derivative of significant interest in modern chemistry and pharmacology. We delve into its molecular structure, physicochemical properties, and detailed synthetic protocols. Furthermore, this guide explores its primary application as a crucial precursor to N-heterocyclic carbene (NHC) ligands, which are pivotal in organometallic chemistry and catalysis. Additionally, we examine its recently discovered biological activity as a potential anthelmintic agent, detailing its mechanism of action in the model organism Caenorhabditis elegans. This document aims to be a valuable resource for researchers and professionals engaged in catalyst development, medicinal chemistry, and drug discovery.

Molecular Structure and Physicochemical Properties

This compound, often abbreviated as DippIm, is an aromatic heterocyclic compound with the chemical formula C₁₅H₂₀N₂.[1] Its structure is characterized by an imidazole ring linked to a 2,6-diisopropylphenyl group. This bulky substituent imparts significant steric hindrance around the imidazole nitrogen, influencing its reactivity and coordination properties.

The crystal structure of this compound has been determined to be a monoclinic P2₁/c symmetry.[1][2] A noteworthy feature of its solid-state structure is the significant torsion angle between the imidazole and the phenyl rings, which is approximately 80.7°.[1][2] This twisted conformation is a direct consequence of the steric repulsion from the bulky isopropyl groups.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₀N₂[1]
Molecular Weight 228.34 g/mol
CAS Number 25364-47-0
Appearance White to off-white crystalline powder
Melting Point 127-131 °C
Boiling Point 105 °C at 0.1 mmHg
pKa (Predicted) 4.77 ± 0.10
Crystal System Monoclinic[1][2]
Space Group P2₁/c[1][2]

Spectroscopic Data

Characterization of this compound is typically performed using a combination of spectroscopic techniques. While a complete, publicly available dataset with explicit peak assignments for the free imidazole is limited, the following provides an overview of expected spectral characteristics based on related structures and general principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole ring, the aromatic ring of the diisopropylphenyl group, and the isopropyl substituents. The imidazole protons typically appear in the range of δ 6.5-8.0 ppm. The aromatic protons of the phenyl ring will present as a multiplet, and the methine and methyl protons of the isopropyl groups will appear as a septet and a doublet, respectively, in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display characteristic signals for the carbon atoms of the imidazole ring, typically between δ 115-140 ppm. The aromatic carbons of the diisopropylphenyl group will also have distinct chemical shifts, with the ipso-carbons appearing at different shifts from the other aromatic carbons. The carbons of the isopropyl groups will be observed in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~3000-2850 cm⁻¹

  • C=C and C=N stretching (aromatic/imidazole): ~1600-1450 cm⁻¹

  • C-N stretching: ~1300-1000 cm⁻¹

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, with varying yields. The most common laboratory-scale synthesis is a one-pot reaction involving 2,6-diisopropylaniline.

Synthesis of this compound

This protocol is adapted from a literature procedure and involves the reaction of 2,6-diisopropylaniline with glyoxal, formaldehyde, and ammonium chloride.

Materials:

  • 2,6-diisopropylaniline

  • 40% aqueous glyoxal

  • 37% aqueous formaldehyde

  • Ammonium chloride

  • Methanol

  • Phosphoric acid (for acidic workup)

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, add 2,6-diisopropylaniline (1.0 eq).

  • Add 40% aqueous glyoxal (1.0 eq) and approximately 100 mL of methanol. The solution will typically change color.

  • In a separate container, dissolve ammonium chloride (2.0 eq) and 37% aqueous formaldehyde (2.0 eq) in 130 mL of methanol.

  • Add the ammonium chloride/formaldehyde solution to the reaction flask.

  • Heat the reaction mixture and stir for several hours. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an acidic workup using phosphoric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[3]

Applications

Precursor to N-Heterocyclic Carbene (NHC) Ligands

The primary and most significant application of this compound is its role as a precursor to the N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr). NHCs are a class of persistent carbenes that have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the ability to form highly stable metal complexes. The bulky 2,6-diisopropylphenyl substituents on the IPr ligand provide steric protection to the metal center, enhancing the stability and catalytic activity of the resulting complexes.

The synthesis of the IPr ligand typically proceeds via the formation of the corresponding imidazolium salt, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), followed by deprotonation.

This two-step protocol is a reliable method for the synthesis of IPr·HCl.

Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine

  • In a round-bottom flask, dissolve 2,6-diisopropylaniline (2.0 eq) in methanol.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • To this solution, add 40% aqueous glyoxal (1.0 eq) dropwise with stirring.

  • Stir the reaction mixture at room temperature for several hours. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the diimine intermediate.

Step 2: Cyclization to form IPr·HCl

  • Dissolve the N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine (1.0 eq) in a suitable solvent such as ethyl acetate in a round-bottom flask.

  • Add paraformaldehyde (1.0 eq).

  • Add a solution of 4N HCl in dioxane (1.4 eq) or chlorotrimethylsilane (TMSCl) dropwise to the mixture.

  • Heat the reaction mixture and stir for several hours.

  • Cool the reaction mixture, and the product, IPr·HCl, will precipitate as a white solid.

  • Collect the solid by filtration, wash with ethyl acetate and diethyl ether, and dry under vacuum.

G Synthesis of IPr·HCl from 2,6-diisopropylaniline cluster_0 Step 1: Diimine Formation cluster_1 Step 2: Cyclization 2,6-diisopropylaniline 2,6-diisopropylaniline Diimine Intermediate Diimine Intermediate 2,6-diisopropylaniline->Diimine Intermediate + Glyoxal, MeOH, H+ Glyoxal Glyoxal Glyoxal->Diimine Intermediate IPr·HCl IPr·HCl Diimine Intermediate->IPr·HCl + Paraformaldehyde, HCl Paraformaldehyde Paraformaldehyde Paraformaldehyde->IPr·HCl HCl in Dioxane HCl in Dioxane HCl in Dioxane->IPr·HCl G Proposed Anthelmintic Mechanism of Action in C. elegans DippIm This compound L_AChR Levamisole-sensitive Acetylcholine Receptor (L-AChR) (contains UNC-29 subunit) DippIm->L_AChR Binds and Activates Ca_influx Ca²⁺ Influx L_AChR->Ca_influx Channel Opening Depolarization Muscle Cell Membrane Depolarization Ca_influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Death Nematode Death Paralysis->Death

References

Technical Guide: Physical Properties of 1-(2,6-diisopropylphenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-diisopropylphenyl)imidazole, often abbreviated as IPr, is an organic compound that plays a crucial role as a precursor to N-heterocyclic carbenes (NHCs). These NHCs are widely utilized as ligands in organometallic chemistry, particularly in catalysis, due to their strong σ-donating properties and steric bulk, which can enhance the stability and reactivity of metal complexes. The bulky 2,6-diisopropylphenyl groups provide significant steric hindrance around the metal center, influencing the selectivity and activity of the catalyst. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and structural characterization, and visualizations of its synthetic pathway and molecular structure.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₀N₂[1][2]
Molecular Weight 228.34 g/mol [1][2]
Appearance White to off-white or light-brown crystalline solid.[3]
Melting Point 127 - 131 °C[3]
Boiling Point 105 °C at 0.1 mmHg[3]
Solubility Soluble in methanol.
Crystal System Monoclinic[4][5]
Space Group P2₁/c[4][5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is a one-pot reaction adapted from literature procedures.

Materials:

  • 2,6-diisopropylaniline

  • 40% aqueous glyoxal

  • Methanol

  • Ammonium chloride (NH₄Cl)

  • 37% aqueous formaldehyde (CH₂O)

  • 85% phosphoric acid (H₃PO₄)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 500 mL three-necked round-bottom flask

  • Stirring apparatus

  • Heating mantle with a temperature controller

  • Funnel

  • Rotary evaporator

Procedure:

  • A 500 mL three-necked round-bottom flask is charged with 10.01 g (0.0564 mol) of 2,6-diisopropylaniline.

  • To this, 8.20 g (0.141 mol) of 40% aqueous glyoxal and approximately 100 mL of methanol are added. The solution typically changes color from a clear yellow to a rusty orange with the formation of a yellow precipitate.

  • Through a funnel, 6.03 g (0.112 mol) of ammonium chloride and 9.16 g (0.305 mol) of 37% aqueous formaldehyde are added to the flask.

  • The mixture is diluted with an additional 130 mL of methanol and heated to reflux at 85 °C for 24 hours.

  • After cooling to room temperature, the methanol is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is treated with 11.2 mL of 85% phosphoric acid and 112 mL of deionized water, then heated to 110 °C for 4 hours.

  • The reaction mixture is cooled, and the pH is adjusted to approximately 8 by the slow addition of a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed in vacuo to yield a light-brown solid, which is the crude this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is crucial for understanding its steric and electronic properties.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX II) with a CCD area detector.

  • Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Procedure:

  • A suitable single crystal of this compound is selected and mounted on the diffractometer.

  • The crystal is cooled to a low temperature (e.g., 106 K) to minimize thermal vibrations.

  • A series of diffraction data frames are collected by rotating the crystal in the X-ray beam.

  • The collected data are processed, including integration of the reflection intensities, and corrected for absorption effects.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

G Synthesis Workflow of this compound cluster_reactants Reactants 2,6-diisopropylaniline 2,6-diisopropylaniline One-Pot Reaction One-Pot Reaction 2,6-diisopropylaniline->One-Pot Reaction Glyoxal Glyoxal Glyoxal->One-Pot Reaction Formaldehyde Formaldehyde Formaldehyde->One-Pot Reaction Ammonium Chloride Ammonium Chloride Ammonium Chloride->One-Pot Reaction Reflux Reflux One-Pot Reaction->Reflux Methanol, 85 °C, 24h Acidic Workup Acidic Workup Reflux->Acidic Workup H3PO4, 110 °C, 4h Extraction & Purification Extraction & Purification Acidic Workup->Extraction & Purification EtOAc, NaHCO3 Final Product This compound Extraction & Purification->Final Product

Caption: One-pot synthesis of this compound.

Crystal Structure Key Features

This diagram highlights the important structural parameters of this compound as determined by X-ray crystallography.[4][5]

G Key Structural Features of this compound Crystal Crystal System: Monoclinic SpaceGroup Space Group: P21/c Molecule This compound Molecule->Crystal Molecule->SpaceGroup ImidazoleRing Imidazole Ring: Planar Molecule->ImidazoleRing PhenylRing Diisopropylphenyl Ring Molecule->PhenylRing Intermolecular Intermolecular Stabilization: C-H...N interactions Molecule->Intermolecular TorsionAngle Torsion Angle: ~80.7° ImidazoleRing->TorsionAngle PhenylRing->TorsionAngle

Caption: Key crystallographic data for this compound.

References

Spectroscopic and Synthetic Profile of 1-(2,6-diisopropylphenyl)imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the sterically hindered N-aryl-imidazole, 1-(2,6-diisopropylphenyl)imidazole. This compound is of significant interest in the development of N-heterocyclic carbene (NHC) catalysts and as a scaffold in medicinal chemistry.

Summary of Spectroscopic Data

The structural characterization of this compound is supported by a range of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized below.

¹H NMR (CDCl₃)
Chemical Shift (ppm) Assignment
7.64 (s, 1H)N-CH-N (Imidazolyl H2)
7.42 (t, J = 7.8 Hz, 1H)Ar-H (para-H)
7.24 (d, J = 7.8 Hz, 2H)Ar-H (meta-H)
7.11 (s, 1H)Imidazolyl H4/H5
6.95 (s, 1H)Imidazolyl H4/H5
2.85 (sept, J = 6.9 Hz, 2H)CH(CH₃)₂
1.18 (d, J = 6.9 Hz, 12H)CH(CH₃)₂
¹³C NMR (CDCl₃)
Chemical Shift (ppm) Assignment
145.7Ar-C (ipso-C attached to isopropyl)
135.9Ar-C (ipso-C attached to imidazole)
130.8Ar-CH (para-CH)
129.5N-CH-N (Imidazolyl C2)
128.3Imidazolyl C4/C5
124.2Ar-CH (meta-CH)
119.5Imidazolyl C4/C5
28.5CH(CH₃)₂
24.1CH(CH₃)₂
Mass Spectrometry (GC-MS)
m/z Assignment
228.16[M]⁺ (Molecular Ion)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a one-pot condensation reaction.[1]

Procedure:

  • To a solution of 2,6-diisopropylaniline (1.0 eq) in methanol, an aqueous solution of glyoxal (40%, 1.0 eq) is added.

  • Ammonium chloride (2.0 eq) and an aqueous solution of formaldehyde (37%, 2.0 eq) are subsequently added to the reaction mixture.

  • The mixture is then heated to reflux and stirred for several hours.

  • After cooling to room temperature, the reaction is quenched by the addition of an aqueous solution of phosphoric acid.

  • The resulting mixture is neutralized with a suitable base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Experimental Workflow for Synthesis

reagents 2,6-Diisopropylaniline Glyoxal Ammonium Chloride Formaldehyde reaction One-Pot Condensation (Reflux) reagents->reaction solvent Methanol solvent->reaction workup Acidic Quench (H₃PO₄) Neutralization Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

Mass spectral data is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is introduced into the GC, which separates the components of the sample. The separated components then enter the mass spectrometer, where they are ionized and detected. The mass-to-charge ratio (m/z) of the molecular ion is determined.

Infrared (IR) Spectroscopy:

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly involving this compound reported in the surveyed literature. Its primary role is as a precursor to N-heterocyclic carbenes, which are then utilized as ligands in catalysis. The logical relationship for its application is outlined below.

Logical Flow for Application in Catalysis

start This compound deprotonation Deprotonation (e.g., with a strong base) start->deprotonation nhc N-Heterocyclic Carbene (NHC) deprotonation->nhc coordination Coordination to a Metal Center (e.g., Pd, Ru, Au) nhc->coordination catalyst Active NHC-Metal Catalyst coordination->catalyst application Application in Catalysis (e.g., Cross-Coupling Reactions) catalyst->application

Caption: From imidazole precursor to catalytic application.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-(2,6-diisopropylphenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-(2,6-diisopropylphenyl)imidazole. This compound is a crucial precursor in the synthesis of N-heterocyclic carbenes (NHCs), which are widely utilized as ligands in organometallic chemistry and catalysis. A thorough understanding of its spectral properties is essential for synthesis verification, purity assessment, and quality control in research and development settings.

Spectroscopic Data Analysis

While the definitive ¹H NMR data for this compound is reported in the literature, specific quantitative values from the primary source by Liu et al. (2003) were not accessible for this guide. However, based on the known structure and ¹H NMR data of analogous N-aryl imidazoles and related compounds, the expected spectral features can be summarized. The data presented here is a composite representation based on publicly available information for structurally similar compounds and general principles of NMR spectroscopy.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.3t1HH-4' (para-H of phenyl)
~7.3 - 7.1d2HH-3', H-5' (meta-H of phenyl)
~7.2s1HH-2 (imidazole)
~7.0t1HH-5 (imidazole)
~6.9t1HH-4 (imidazole)
~2.7septet2HCH(CH₃)₂
~1.2d12HCH(CH₃)₂

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency used.

Experimental Protocols

The following section outlines a representative experimental protocol for the synthesis and subsequent ¹H NMR analysis of this compound, based on commonly employed methodologies in the field.

Synthesis: One-Pot Condensation

A widely adopted method for the synthesis of this compound is a one-pot reaction, as referenced in multiple publications.[1][2]

Materials:

  • 2,6-diisopropylaniline

  • Glyoxal (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ammonium chloride

  • Phosphoric acid

  • Methanol

  • Sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 2,6-diisopropylaniline in methanol, an aqueous solution of glyoxal is added.

  • Ammonium chloride and an aqueous solution of formaldehyde are then added to the reaction mixture.

  • The mixture is heated to reflux for a specified period.

  • After cooling, the reaction is worked up by the addition of phosphoric acid.

  • The resulting product is extracted, dried over sodium sulfate, and purified, typically by recrystallization from a suitable solvent such as ethyl acetate.

¹H NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a proton frequency of 300 MHz or higher.

Sample Preparation:

  • Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The NMR spectrometer is tuned and shimmed for the specific sample.

  • A standard one-dimensional ¹H NMR spectrum is acquired. Typical parameters include:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Pulse width: 90°

    • Spectral width: appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)

  • The acquired Free Induction Decay (FID) is processed using Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).

Visualizations

Synthesis Workflow

The one-pot synthesis of this compound can be visualized as a streamlined workflow.

Synthesis_Workflow Reactants 2,6-diisopropylaniline Glyoxal Formaldehyde Ammonium Chloride Mixing Mixing in Methanol Reactants->Mixing Reflux Heating under Reflux Mixing->Reflux Workup Acidic Workup (Phosphoric Acid) Reflux->Workup Purification Extraction & Recrystallization Workup->Purification Product This compound Purification->Product

Caption: One-pot synthesis workflow for this compound.

Structural Assignment Logic

The assignment of protons in the ¹H NMR spectrum follows a logical relationship based on their chemical environment.

NMR_Assignment_Logic cluster_Aromatic Aromatic Protons cluster_Aliphatic Aliphatic Protons Phenyl_H Phenyl Protons (δ ~7.5-7.1 ppm) Isopropyl_CH Isopropyl Methine (septet, δ ~2.7 ppm) Imidazole_H Imidazole Protons (δ ~7.2-6.9 ppm) Isopropyl_CH3 Isopropyl Methyl (doublet, δ ~1.2 ppm) Isopropyl_CH->Isopropyl_CH3 J-coupling

Caption: Logical relationships for ¹H NMR spectral assignments.

References

The Structural and Mechanistic Landscape of 1-(2,6-diisopropylphenyl)imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and biological activity of 1-(2,6-diisopropylphenyl)imidazole, a compound of interest in medicinal chemistry. Herein, we present its detailed crystallographic data, protocols for its synthesis and crystallization, and an exploration of its anthelmintic mechanism of action, offering valuable insights for researchers in drug discovery and development.

Crystallographic Analysis

The crystal structure of this compound (DippIm) has been determined by X-ray diffraction, revealing a monoclinic P21/c space group with four molecules in the unit cell at a temperature of 106 (2) K.[1] The imidazole ring is notably rotated by 80.7(1)° relative to the phenyl ring.[1] Intermolecular stabilization is primarily achieved through close contacts between the nitrogen atom at the 3-position of the imidazole ring and a carbon-hydrogen bond on a neighboring molecule, rather than through π-stacking, as the aryl-aryl distances are greater than the accepted 5 Å for such interactions.[1]

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic data and refinement parameters for this compound.

ParameterValue[2]
Chemical formulaC₁₅H₂₀N₂
Molecular weight228.33 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
Temperature106 K
a, b, c (Å)5.6642 (13), 16.519 (6), 14.414 (6)
β (°)90.73 (2)
Volume (ų)1348.6 (8)
Z4
Radiation typeMo Kα
Absorption correctionMulti-scan
Selected Bond Lengths and Angles

The intramolecular geometry of this compound is characterized by the bond lengths and angles within the imidazole and phenyl rings, as well as the linkage between them.

Bond/AngleValue (Å/°)[2]
C1—N1—C3107.02 (9)
N1—C3—C2105.30 (10)
C3—C2—N2110.95 (10)
C2—N2—C1104.73 (10)
N2—C1—N1112.01 (10)
N1—C11.357 (3)
C1—N21.316 (3)
N1—C31.384 (2)
N2—C21.382 (3)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established literature procedures.[1] A common approach is a one-pot synthesis involving the reaction of 2,6-diisopropylaniline with glyoxal, formaldehyde, and ammonium chloride, followed by an acidic workup.[1]

Materials:

  • 2,6-diisopropylaniline

  • 40% aqueous glyoxal

  • Methanol

  • Ammonium chloride

  • Paraformaldehyde

  • Hydrochloric acid

  • Phosphoric acid

Procedure:

  • A three-necked round-bottomed flask is charged with 2,6-diisopropylaniline (1 eq.) and methanol.

  • 40% aqueous glyoxal (1 eq.) is added to the solution.

  • Ammonium chloride (2 eq.) and paraformaldehyde (2 eq.) are subsequently added.

  • The reaction mixture is stirred, resulting in a color change and the formation of a precipitate.

  • An acidic workup is performed using phosphoric acid to yield the final product.[1]

Alternative synthetic routes, such as an Ullmann-type coupling, have been reported but with lower yields.[1]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Procedure:

  • The synthesized this compound is dissolved in a suitable solvent, such as ethyl acetate.

  • The solution is allowed to stand undisturbed at room temperature.

  • Slow evaporation of the solvent over several days yields crystals of the compound.

Biological Activity and Mechanism of Action

This compound, referred to in some literature as DII, has demonstrated significant anthelmintic activity against the model organism Caenorhabditis elegans.[3] This effect is observed in both mature and immature stages of the nematode.[2]

The mechanism of action in adult C. elegans has been linked to a novel type of muscle acetylcholine receptor (AChR).[2][3] Specifically, the compound's lethal effect is dependent on the UNC-29 subunit, a non-alpha nicotinic receptor subunit.[2][3] Interestingly, mutants lacking other essential subunits of the classical levamisole-sensitive AChR (L-AChR), such as UNC-63 and LEV-8, remain sensitive to the compound, suggesting that DII targets a previously unidentified UNC-29-containing muscle AChR.[2] This distinct mechanism of action makes it a promising candidate for further investigation as a potential anthelmintic agent, particularly in the context of emerging drug resistance.[2][4]

The following diagram illustrates the proposed mechanism of action of this compound in adult C. elegans.

DII_Mechanism_of_Action DII This compound (DII) AChR Novel UNC-29-containing Acetylcholine Receptor DII->AChR Binds to IonChannel Ion Channel Opening AChR->IonChannel Activates MuscleCell Muscle Cell Membrane Paralysis Paralysis and Lethality IonChannel->Paralysis Leads to

Proposed mechanism of action of DII in C. elegans.

Significance and Future Directions

The unique crystal structure and biological activity of this compound highlight its potential as a scaffold for the development of novel therapeutic agents. Its role as a precursor to N-heterocyclic carbenes (NHCs) also underscores its importance in catalysis.[5] The discovery of its distinct anthelmintic mechanism of action opens new avenues for the design of drugs to combat parasitic nematode infections, a significant global health concern.[1][2] Further research into the structure-activity relationships of related aryl-imidazole derivatives could lead to the development of more potent and selective anthelmintics. The detailed structural and mechanistic data presented in this guide provide a solid foundation for such future endeavors.

References

A Technical Guide to the One-Pot Synthesis of 1-(2,6-Diisopropylphenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of 1-(2,6-diisopropylphenyl)imidazole, a key building block in the development of N-heterocyclic carbene (NHC) ligands and various pharmaceuticals. This document details a well-established synthetic protocol, including reaction parameters, and outlines the logical workflow of the synthesis.

Introduction

This compound is a sterically hindered N-arylimidazole of significant interest in organic synthesis and medicinal chemistry. Its bulky 2,6-diisopropylphenyl group imparts unique properties to the imidazole core, making it a valuable precursor for advanced catalytic systems and bioactive molecules. The one-pot synthesis from readily available starting materials offers an efficient and streamlined approach to this important compound, avoiding the isolation of intermediates and thereby saving time and resources.

The most common and effective one-pot synthesis of this compound is a multi-component reaction involving 2,6-diisopropylaniline, glyoxal, and formaldehyde, with ammonium chloride serving as the source of the third nitrogen atom in the imidazole ring. The reaction proceeds through the initial formation of a diimine intermediate from the aniline and glyoxal, followed by cyclization with formaldehyde and ammonia (from ammonium chloride), and subsequent aromatization to yield the desired imidazole. An acidic workup is typically employed to facilitate the final steps and aid in purification.

Experimental Protocols

This section details the experimental procedure for the one-pot synthesis of this compound, based on a modified procedure that has been shown to be effective for sterically hindered 1-arylimidazoles.[1][2]

One-Pot Synthesis from 2,6-Diisopropylaniline, Glyoxal, and Formaldehyde

Materials and Equipment:

  • 2,6-Diisopropylaniline

  • Glyoxal (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Phosphoric acid (H₃PO₄, 85%)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Diimine Formation: In a round-bottom flask, dissolve 2,6-diisopropylaniline (0.1 mmol) in methanol (50 mL). To this solution, add 40% aqueous glyoxal (0.1 mmol) and stir the mixture at room temperature for 16 hours. The formation of a yellowish mixture indicates the formation of the N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine intermediate.

  • Cyclization: To the reaction mixture, add ammonium chloride (0.2 mol) followed by 37% aqueous formaldehyde (0.2 mol). Dilute the mixture with additional methanol (400 mL) and heat to reflux for 1 hour.

  • Acid-Catalyzed Aromatization: After the initial reflux period, carefully add 85% phosphoric acid (14 mL) to the reaction mixture over a period of 10 minutes. Continue to stir the mixture at reflux for an additional 4 to 8 hours. Monitor the progress of the reaction by TLC.

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of this compound. Please note that while the general procedure is well-established, specific yields can vary based on the precise reaction conditions and purification techniques.[1][2]

ParameterValue
Starting Material 2,6-Diisopropylaniline
Key Reagents Glyoxal, Formaldehyde, Ammonium Chloride
Solvent Methanol
Catalyst/Promoter Phosphoric Acid
Reaction Temperature Reflux
Reaction Time 21 - 25 hours
Reported Yield Good (specific yield not detailed in general procedure)

Visualization of the Synthetic Pathway

The logical workflow of the one-pot synthesis can be visualized as a sequence of key transformations.

One_Pot_Synthesis cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product 2_6_Diisopropylaniline 2,6-Diisopropylaniline Diimine_Formation Diimine Formation (in Methanol, RT, 16h) 2_6_Diisopropylaniline->Diimine_Formation Glyoxal Glyoxal Glyoxal->Diimine_Formation Formaldehyde Formaldehyde Cyclization Cyclization (Reflux, 1h) Formaldehyde->Cyclization Ammonium_Chloride Ammonium Chloride Ammonium_Chloride->Cyclization Diimine_Formation->Cyclization Intermediate Aromatization Acid-Catalyzed Aromatization (H₃PO₄, Reflux, 4-8h) Cyclization->Aromatization Intermediate Final_Product This compound Aromatization->Final_Product

Caption: One-pot synthesis workflow for this compound.

This guide provides a comprehensive overview of the one-pot synthesis of this compound. For further details and specific applications, consulting the primary literature is recommended.

References

N-Aryl Imidazoles: A Technical Guide to Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-aryl imidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details their synthesis, diverse biological activities, and the experimental protocols used for their evaluation, with a focus on their potential as anticancer and antifungal agents. All quantitative data is summarized in structured tables for comparative analysis, and key methodologies are described in detail. Visual diagrams generated using Graphviz are provided to illustrate critical signaling pathways and experimental workflows.

Synthesis of N-Aryl Imidazoles

The synthesis of N-aryl imidazoles is primarily achieved through two main strategies: the construction of the imidazole ring from acyclic precursors followed by N-arylation, or the direct N-arylation of a pre-existing imidazole ring. Key methods include Ullmann condensation and Suzuki-Miyaura coupling.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, involving the copper-catalyzed reaction of an imidazole with an aryl halide.[1] Modern variations of this reaction often utilize copper oxides as catalysts and may be performed under milder conditions.[2]

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole [2]

  • Reaction Setup: In a reaction vessel, combine imidazole (1.0 mmol), the desired aryl halide (1.0 mmol), a copper catalyst (e.g., CuO nanoparticles or Cu2O), and a suitable base (e.g., LiOH) in a solvent such as water.[2]

  • Reaction Conditions: The reaction mixture is typically heated at a moderate temperature. The use of activated copper powder can facilitate the reaction to proceed smoothly in water.[2]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The product is then extracted using an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-aryl imidazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., an arylboronic acid) and an organic halide.[3] This method is widely used for the synthesis of N-aryl imidazoles due to its high functional group tolerance and generally good yields.[4][5]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling [6]

  • Reaction Setup: In a round-bottom flask equipped with a stirrer bar, add the aryl halide (e.g., 10 g of diaryl bromide), cesium carbonate (2.5 equivalents), and the boronic ester (1.1 equivalents) under an argon atmosphere.[6]

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (200 mL) and water (22 mL) and sparge the mixture with argon for 10 minutes. Then, add the palladium catalyst (e.g., 0.1 equivalents of Pd(dppf)Cl2).[6]

  • Reaction Conditions: Seal the vessel and stir the reaction mixture at 100°C overnight.[6]

  • Work-up and Purification: After cooling to room temperature, the reaction progress can be monitored by TLC. The product is then isolated through standard extraction and purification techniques, such as column chromatography.[6]

Biological Activities of N-Aryl Imidazoles

N-aryl imidazoles exhibit a broad spectrum of biological activities, with significant potential in the fields of oncology and infectious diseases.

Anticancer Activity

N-aryl imidazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes in signaling pathways and disruption of the cell cycle.[7]

B-Raf Kinase Inhibition: The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, and mutations in the B-Raf gene are common in many cancers.[8] N-aryl imidazoles have been identified as potent inhibitors of B-Raf kinase.[7][9][10]

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several N-aryl imidazole derivatives have shown significant inhibitory activity against VEGFR-2.[7][11]

B_Raf_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Activates N_Aryl_Imidazole N-Aryl Imidazole Inhibitor N_Aryl_Imidazole->BRAF Inhibits Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability N_Aryl_Imidazole N-Aryl Imidazole Inhibitor N_Aryl_Imidazole->VEGFR2 Inhibits Phosphorylation RAF Raf PLCg->RAF -> ... -> AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport. N-aryl imidazoles can act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1][12][13][14][15][16][17]

Table 1: Anticancer Activity of Selected N-Aryl Imidazoles (IC50 Values)

Compound/DerivativeTarget/Cell LineIC50 (µM)Reference
B-Raf Inhibitors
Imidazole Derivative 1jB-Raf0.24[18]
Imidazole Derivative 15hV600E B-Raf0.0093[10]
SB-590885B-Raf0.00016 (Ki)[19]
VEGFR-2 Inhibitors
Imidazole Derivative 4dVEGFR-20.247 (µg/mL)[7]
Imidazole Derivative 5VEGFR-20.082 (µg/mL)[7]
Nicotinamide Derivative 6VEGFR-20.06083[11]
Nicotinamide Derivative 8VEGFR-20.07702[20]
Tubulin Polymerization Inhibitors
RABI Analogue 12aVarious Cancer Cell Lines0.014 (average)[1][12][13]
SAI Analogue 3XVarious Cancer Cell Lines~0.1 (average)[14][15]
Imidazoloquinoxaline P2MCF-7, MDA-MB-231, A549, HCT-116Comparable to Colchicine[16]
Imidazoloquinoxaline P5MCF-7, MDA-MB-231, A549, HCT-116Comparable to Colchicine[16]
General Cytotoxicity
Imidazole Derivative 5MCF-7< 5[21]
Imidazole Derivative 5HCT-116< 5[21]
Imidazole Derivative 5HepG2< 5[21]
Antifungal Activity

N-aryl imidazoles are a well-established class of antifungal agents. Their mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Table 2: Antifungal Activity of Selected N-Aryl Imidazoles (MIC Values)

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
1-[(3-aryloxy-3-aryl)propyl]-1H-imidazoles (various derivatives)Candida albicans< 10[22]
Imidazole Derivative SAM3Candida spp.200 (mean)[19]
Imidazole Derivative AM5Candida spp.312.5 (mean)[19]
LuliconazoleCandida albicans0.087 - 0.706 (µM)[23]

Key Experimental Protocols in Detail

This section provides detailed methodologies for the key biological assays cited in this guide.

Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][24][25][26]

Protocol: [26][27]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.[27]

  • Compound Treatment: Add various concentrations of the N-aryl imidazole derivatives to the wells and incubate for a specified period (e.g., 24-72 hours) at 37°C and 5% CO2.[25][26]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[27]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[27]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[27]

MTT_Assay_Workflow A Seed cells in 96-well plate B Add N-aryl imidazole compounds at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours (Formation of formazan crystals) D->E F Add solubilization solution E->F G Measure absorbance (550-600 nm) F->G H Calculate cell viability and IC50 values G->H

This assay measures the ability of a compound to inhibit the kinase activity of B-Raf.[8]

Protocol:

  • Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant B-Raf enzyme, a substrate (e.g., MEK1), and ATP in a kinase reaction buffer.

  • Compound Addition: Add the N-aryl imidazole test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antifungal Activity Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[28][29][30][31][32]

Protocol: [29][30][31][32]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the N-aryl imidazole compound in a 96-well microtiter plate containing broth medium.[30]

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) to be tested.[32]

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.[31]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[30]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[32]

MIC_Assay_Workflow A Prepare serial dilutions of N-aryl imidazole in a 96-well plate with broth C Inoculate each well with the fungal suspension A->C B Prepare standardized fungal inoculum B->C D Incubate the plate (e.g., 37°C for 24h) C->D E Visually inspect for turbidity (fungal growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Conclusion

N-aryl imidazoles represent a versatile and promising scaffold in drug discovery. Their synthetic accessibility, coupled with a wide range of biological activities, makes them attractive candidates for the development of new therapeutic agents. The detailed protocols and summarized data in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and effective drugs for the treatment of cancer and fungal infections.

References

role of steric hindrance in diisopropylphenyl imidazole ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Steric Hindrance in Diisopropylphenyl Imidazole Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, largely supplanting phosphines in many applications. Among the vast library of NHCs, those bearing 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) and its saturated counterpart, 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr), are particularly prominent. Their widespread success is not merely due to their strong σ-donating properties but is critically dependent on the profound steric hindrance imparted by the bulky 2,6-diisopropylphenyl (DIPP) substituents. This guide provides a detailed examination of the multifaceted role of this steric bulk, illustrating how it governs catalyst stability, activity, and selectivity in key chemical transformations relevant to pharmaceutical and materials science.

Quantifying Steric Hindrance in NHC Ligands

The steric influence of a ligand is a critical parameter that dictates its coordination chemistry and catalytic performance. For NHC ligands, the bulky aryl groups attached to the nitrogen atoms create a sterically demanding pocket around the metal center. This steric presence can be quantified to allow for rational catalyst design and comparison.

One of the most effective metrics is the percent buried volume (%Vbur) . This value represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[1][2] The DIPP substituents of IPr and SIPr ligands result in a large %Vbur, effectively shielding the metal center while creating an open coordination site for substrate binding. This contrasts with cone angle measurements, which are less suitable for the complex three-dimensional profile of NHC ligands.[3][4]

G cluster_ligand Ligand Steric Profile cluster_DIPP1 DIPP Group 1 cluster_DIPP2 DIPP Group 2 M Metal Center Imidazole Imidazole Ring M->Imidazole M-C bond CoordSphere iPr1 iPr iPr2 iPr Phenyl1 Phenyl Phenyl1->iPr1 Phenyl1->iPr2 iPr3 iPr iPr4 iPr Phenyl2 Phenyl Phenyl2->iPr3 Phenyl2->iPr4 Imidazole->Phenyl1 N-C bond Imidazole->Phenyl2 N-C bond label_vbur Buried Volume (%Vbur) Region occupied by ligand within coordination sphere. G cluster_steric Steric Hindrance Effect M0 [Pd(0)(IPr)] OA_Complex [Ar-Pd(II)(IPr)-X] M0->OA_Complex Oxidative Addition (Ar-X) TM_Complex [Ar-Pd(II)(IPr)-R] OA_Complex->TM_Complex Transmetalation (R-M') TM_Complex->M0 Reductive Elimination (Ar-R) Product_Complex Product Complex Steric_Note Bulky DIPP groups on IPr ligand create steric pressure, accelerating the bond-forming reductive elimination step and enhancing catalyst turnover and stability. TM_Complex->Steric_Note G start Start: Reactants step1 Step 1: Dissolve 2,6-diisopropylaniline in MeOH, add Glyoxal start->step1 step2 Step 2: Stir at RT for 12-16h (Diimine formation) step1->step2 step3 Step 3: Filter diimine, resuspend in Toluene. Add Paraformaldehyde & HCl step2->step3 step4 Step 4: Heat to Reflux for 4-6h step3->step4 step5 Step 5: Cool to RT (Precipitation) step4->step5 step6 Step 6: Vacuum Filter & Wash with Diethyl Ether step5->step6 end End: Dry Product (IPr·HCl) step6->end

References

An In-depth Technical Guide to the Safety and Handling of 1-(2,6-diisopropylphenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(2,6-diisopropylphenyl)imidazole, a versatile building block in modern chemistry. It is intended for laboratory personnel and researchers who work with this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its sterically hindered diisopropylphenyl group and imidazole core make it a valuable precursor for N-heterocyclic carbene (NHC) ligands used in catalysis and a subject of interest in medicinal chemistry.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₀N₂[4]
Molecular Weight 228.34 g/mol [2][3]
CAS Number 25364-47-0[4]
Appearance White to almost white crystalline powder[2]
Melting Point 127 - 131 °C[2]
Boiling Point 105 °C at 0.1 mmHg[3]
Purity ≥ 98%[2]

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin and eye irritant.[4]

Table 2: GHS Hazard Information for this compound

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

This protocol outlines the essential steps for safely handling this compound in a laboratory setting. Given its irritant nature, appropriate personal protective equipment is mandatory.

Materials:

  • This compound (solid)

  • Spatula

  • Weighing paper or boat

  • Reaction vessel

  • Fume hood

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety glasses or goggles

    • Lab coat

Procedure:

  • Work Area Preparation: Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure the work surface is clean and uncluttered.

  • Personal Protective Equipment: Before handling the compound, don a lab coat, nitrile gloves, and safety glasses. For operations with a higher risk of splashing, a face shield is recommended.

  • Dispensing: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid onto a weighing paper or into a weighing boat. Avoid generating dust.

  • Transfer to Reaction Vessel: Promptly and carefully transfer the weighed compound into the reaction vessel.

  • Cleaning: Thoroughly clean the spatula and any contaminated surfaces with an appropriate solvent. Dispose of contaminated weighing paper and gloves in the designated chemical waste.

  • Hand Washing: After completing the handling procedure and removing gloves, wash hands thoroughly with soap and water.

Synthesis of this compound (Adapted from Literature)

This protocol is a generalized procedure for the synthesis of this compound.

Materials:

  • 2,6-diisopropylaniline

  • Glyoxal (40% aqueous solution)

  • Ammonium chloride

  • Formaldehyde

  • Methanol

  • Phosphoric acid (for workup)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,6-diisopropylaniline, glyoxal, ammonium chloride, and formaldehyde in methanol.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, perform an acidic workup with phosphoric acid.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Biological Activity and Signaling Pathway

This compound has been identified as a potent anthelmintic agent, particularly against the nematode Caenorhabditis elegans. Its mechanism of action involves the modulation of nicotinic acetylcholine receptors (nAChRs) in the muscle cells of the nematode. Specifically, it has been shown to act on a receptor containing the UNC-29 subunit.[5][6][7]

Anthelmintic_Signaling_Pathway Conceptual Signaling Pathway of this compound in C. elegans DIPP_Imidazole This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) DIPP_Imidazole->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates UNC29 UNC-29 Subunit UNC29->nAChR Is a key component of Muscle_Cell Nematode Muscle Cell Paralysis Spastic Paralysis Muscle_Cell->Paralysis Leads to Ion_Channel->Muscle_Cell Causes influx of ions into

Caption: Conceptual signaling pathway of this compound in C. elegans.

Application in Catalysis: Experimental Workflow

This compound is a common precursor for the synthesis of N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). These ligands are highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10]

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a palladium-NHC catalyst derived from this compound.

Suzuki_Coupling_Workflow Experimental Workflow: Suzuki-Miyaura Cross-Coupling using a Pd-NHC Catalyst cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Pd-NHC catalyst, aryl halide, and boronic acid to a dry reaction flask. B 2. Add a base (e.g., K₂CO₃ or Cs₂CO₃). A->B C 3. Add an anhydrous solvent (e.g., toluene or THF). B->C D 4. Purge the flask with an inert gas (e.g., Argon or Nitrogen). C->D E 5. Heat the reaction mixture to the desired temperature with stirring. D->E F 6. Monitor the reaction progress by TLC or GC-MS. E->F G 7. Cool the reaction to room temperature and quench with water. F->G H 8. Extract the product with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). H->I J 10. Concentrate the solvent under reduced pressure. I->J K 11. Purify the crude product by column chromatography. J->K

Caption: Experimental Workflow: Suzuki-Miyaura Cross-Coupling using a Pd-NHC Catalyst.

Storage and Disposal

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier for the most current and detailed information.

References

A Comprehensive Technical Guide to 1-(2,6-diisopropylphenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 25364-47-0

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in 1-(2,6-diisopropylphenyl)imidazole. The document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications, particularly in catalysis and as a potential therapeutic agent.

Chemical and Physical Properties

This compound, often abbreviated as DippIm, is a stable aromatic heterocyclic compound. Its sterically hindered diisopropylphenyl group significantly influences its chemical properties and applications, primarily as a precursor to N-heterocyclic carbene (NHC) ligands.

PropertyValueReference
Molecular Formula C₁₅H₂₀N₂[1][2]
Molecular Weight 228.34 g/mol [1][2]
Appearance White to almost white powder or crystal[3]
Melting Point 127.0 to 131.0 °C[3]
Boiling Point 105 °C at 0.1 mmHg[4]
pKa 5.54 ± 0.10 (Predicted)
InChI Key OWSXDWUAPKBLOI-UHFFFAOYSA-N[2]

Crystal Structure and Spectroscopic Data

The crystal structure of this compound has been determined to have a monoclinic P21/c symmetry at 106 K, with four molecules in the unit cell.[3][5] The imidazole ring is rotated by approximately 80.7° relative to the phenyl ring.[3][5] Intermolecular stabilization is primarily achieved through close contacts between the nitrogen atom at the 3-position of the imidazole ring and a carbon-hydrogen bond on a neighboring molecule.[3][5]

Selected Crystallographic Data: [3][5]

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
C1–N1–C3 Bond Angle107.02 (9)°
N1–C3–C2 Bond Angle105.30 (10)°
C3–C2–N2 Bond Angle110.95 (10)°
C2–N2–C1 Bond Angle104.73 (10)°
N2–C1–N1 Bond Angle112.01 (10)°

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. The most common laboratory-scale method is a one-pot condensation reaction.

One-Pot Synthesis from 2,6-diisopropylaniline

This method involves the reaction of 2,6-diisopropylaniline with glyoxal, formaldehyde, and ammonium chloride.[3][6]

Materials:

  • 2,6-diisopropylaniline

  • 40% aqueous glyoxal

  • Ammonium chloride

  • Formaldehyde

  • Methanol

  • Phosphoric acid (for workup)

  • 500 mL three-necked round-bottomed flask

Procedure: [3]

  • Charge the 500 mL three-necked round-bottomed flask with 10.01 g (0.0564 mol) of 2,6-diisopropylaniline.

  • Add 8.20 g (0.141 mol) of 40% aqueous glyoxal and approximately 100 mL of methanol. The solution will change from clear yellow to a rusty orange with a yellow precipitate.

  • Using a funnel, add 6.03 g (0.112 mol) of ammonium chloride and 9.16 g (0.305 mol) of formaldehyde to the reaction mixture.

  • Allow the reaction to proceed.

  • Perform an acidic workup using phosphoric acid to yield the final product.

Diagram of Synthetic Workflow:

G reagents 2,6-diisopropylaniline 40% aq. Glyoxal Methanol reaction_vessel One-Pot Reaction reagents->reaction_vessel additives Ammonium Chloride Formaldehyde additives->reaction_vessel workup Acidic Workup (Phosphoric Acid) reaction_vessel->workup product This compound workup->product

One-pot synthesis workflow.

Applications

Precursor to N-Heterocyclic Carbene (NHC) Ligands

The primary application of this compound is as a precursor in the synthesis of N-heterocyclic carbene (NHC) ligands.[7] These ligands are widely used in organometallic chemistry and catalysis due to their strong sigma-donating properties and steric bulk, which can stabilize metal centers and influence the selectivity of catalytic reactions.

Potential as an Anthelmintic Agent

Recent research has identified a derivative, diisopropylphenyl-imidazole (DII), as a potential anthelmintic agent.[8] Studies using the model organism Caenorhabditis elegans have shown that DII is lethal to both mature and immature stages of the nematode.[8]

Proposed Mechanism of Anthelmintic Action:

In adult C. elegans, the lethal effect of DII is suggested to be mediated through the UNC-29 subunit of the levamisole-sensitive muscle nicotinic acetylcholine receptor (L-AChR).[8] Interestingly, null mutants in other L-AChR subunits, such as UNC-63 and LEV-8, do not exhibit the same resistance, suggesting a specific interaction with UNC-29.[8] Notably, the mechanism of action appears to differ between larval and adult stages, as unc-29 null mutant larvae remain sensitive to the compound.[8]

Signaling Pathway Diagram:

G DII Diisopropylphenyl-imidazole (DII) UNC29 UNC-29 Subunit of L-AChR DII->UNC29 Targets Muscle_Cell Muscle Cell UNC29->Muscle_Cell Located in Lethality Lethality Muscle_Cell->Lethality Leads to

Proposed mechanism of DII in adult C. elegans.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

This technical guide provides a comprehensive overview of this compound, offering valuable information for researchers and professionals in chemistry and drug development. The detailed experimental protocols and insights into its applications are intended to facilitate further research and innovation in these fields.

References

A Technical Guide to 1-(2,6-diisopropylphenyl)imidazole: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,6-diisopropylphenyl)imidazole, a key building block in modern chemistry and drug discovery. This document details its commercial suppliers, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role as a precursor to N-heterocyclic carbene (NHC) ligands and its emerging biological activities.

Introduction

This compound, often abbreviated as DippIm, is a stable aromatic heterocyclic compound featuring a sterically hindered 2,6-diisopropylphenyl group attached to an imidazole ring.[1] Imidazoles are foundational structures in numerous synthetic processes and are integral to many pharmaceuticals and agrochemicals, notably as antifungal agents.[1][2] The primary significance of DippIm in research lies in its role as a precursor to bulky N-heterocyclic carbene (NHC) ligands, which are renowned for stabilizing metal centers in catalysis.[3] Furthermore, recent studies have highlighted its potential as a therapeutic agent, demonstrating novel anthelmintic properties.[4] This guide serves to consolidate the technical information necessary for sourcing, synthesizing, and utilizing this versatile compound.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. This data is critical for experimental design and material handling.

PropertyValueReference
CAS Number 25364-47-0[5][6]
Molecular Formula C₁₅H₂₀N₂[5][6]
Molecular Weight 228.339 g/mol [5][6]
IUPAC Name 1-[2,6-di(propan-2-yl)phenyl]imidazole[6]
Synonyms DippIm, N-(2,6-Diisopropylphenyl)imidazole[1][6]
Crystal System Monoclinic[1]
Space Group P2₁/c[1]

Crystal structure data reported at a temperature of 106 (2) K.[1]

Commercial Suppliers

This compound is available from various chemical suppliers. Purity and available quantities may vary, and researchers should consult the respective catalogs for the most current information.

SupplierPurity SpecificationNotesReference
TCI America™ ≥98.0%Available through distributors such as Fisher Scientific.[5]
Other Vendors VariesThe compound and its derivatives, particularly the corresponding imidazolium salts and NHC ligands (e.g., IPr), are available from suppliers like Sigma-Aldrich and Strem.[7][8][9]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in a laboratory setting.

The most common laboratory synthesis is a one-pot reaction adapted from established literature.[1]

Protocol:

  • Reaction Setup: Charge a 500 mL three-necked round-bottomed flask with 10.01 g (0.0564 mol) of 2,6-diisopropylaniline.

  • Reagent Addition: Add 8.20 g (0.141 mol) of 40% aqueous glyoxal and approximately 100 mL of methanol. The solution will change from clear yellow to rusty orange with a precipitate.

  • Ammonium Chloride and Formaldehyde Addition: Sequentially add 6.03 g (0.112 mol) of ammonium chloride and 9.16 g (0.305 mol) of 37% aqueous formaldehyde.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Workup: After cooling to room temperature, add 100 mL of 10% H₃PO₄ and stir for 30 minutes. Neutralize the mixture with a saturated NaHCO₃ solution and extract with dichloromethane.

  • Purification: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid can be purified further by recrystallization.

Note: While this one-pot synthesis is common, yields can be low for sterically hindered imidazoles. An alternative, higher-yield (78%) method involves the reaction of 2,6-diisopropyl aniline with thiophosgene, though it requires handling more hazardous reagents.[1]

G cluster_reactants Reactants cluster_process Process A 2,6-Diisopropylaniline P1 One-Pot Reaction (Methanol, Reflux 4h) A->P1 B Glyoxal (40% aq.) B->P1 C NH4Cl C->P1 D Formaldehyde (37% aq.) D->P1 P2 Acidic Workup (H3PO4) P1->P2 P3 Neutralization & Extraction (NaHCO3, DCM) P2->P3 P4 Purification P3->P4 Product This compound P4->Product G A This compound (DippIm) B Imidazolium Salt (e.g., IPr·HCl) A->B Alkylation/ Arylation C Free NHC Ligand (IPr) B->C Deprotonation (Strong Base) D NHC-Metal Complex C->D Metalation G cluster_membrane Muscle Cell Membrane LAChR L-AChR UNC-29 UNC-63 LEV-8 Disruption Receptor Disruption LAChR->Disruption DippIm This compound (DII) DippIm->LAChR:u29 Targets Paralysis Paralysis & Lethality Disruption->Paralysis

References

The Electronic Landscape of N-Heterocyclic Carbenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Heterocyclic carbenes (NHCs) have emerged as a versatile and powerful class of molecules in modern chemistry, with significant applications in catalysis, materials science, and drug development.[1][2] Their remarkable stability and tunable electronic properties are central to their utility.[3][4] This in-depth technical guide provides a comprehensive overview of the core electronic properties of NHCs, detailing their synthesis, characterization, and the experimental and computational methods used to quantify their electronic and steric parameters. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness the unique capabilities of N-heterocyclic carbenes.

Introduction to N-Heterocyclic Carbenes

N-Heterocyclic carbenes are persistent carbenes featuring a divalent carbon atom incorporated within a nitrogen-containing heterocyclic ring.[3] The first stable NHC was isolated by Arduengo and colleagues in 1991, a discovery that catalyzed a surge of research into their properties and applications.[1] The stability of NHCs is attributed to the σ-electron-withdrawing and π-electron-donating effects of the adjacent nitrogen atoms, as well as steric shielding from bulky substituents on the nitrogen atoms.[5] These features result in a strong σ-donating ability, making them excellent ligands for transition metals and effective nucleophilic organocatalysts.[6]

The electronic and steric properties of NHCs can be finely tuned by modifying the heterocyclic backbone, the substituents on the nitrogen atoms, and the degree of saturation of the ring.[7] This modularity allows for the rational design of NHCs with specific properties tailored for various applications.

Synthesis of N-Heterocyclic Carbenes and Their Precursors

The most common route to NHCs involves the deprotonation of the corresponding N,N'-disubstituted imidazolium, imidazolinium, or other azolium salts.[8][9] These precursor salts are typically synthesized through the alkylation or arylation of the parent heterocycle.

Synthesis of Imidazolium Salts

A general method for the synthesis of imidazolium salts involves the reaction of an imidazole with an alkyl or aryl halide. For asymmetrically substituted imidazolium salts, a stepwise N-alkylation/arylation is employed.

Experimental Protocol: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Step 1: Synthesis of 1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene. To a solution of glyoxal (1.0 eq) in methanol, 2,6-diisopropylaniline (2.0 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 12 hours. The resulting yellow precipitate is filtered, washed with cold methanol, and dried under vacuum.

  • Step 2: Cyclization to form the imidazolium salt. The 1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (1.0 eq) is suspended in THF, and paraformaldehyde (1.1 eq) and trimethylsilyl chloride (2.2 eq) are added. The mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is washed with diethyl ether and dried to yield IPr·HCl as a white solid.

Generation of Free NHCs and Synthesis of NHC-Metal Complexes

Free NHCs can be generated by treating the azolium salt with a strong base, such as sodium hydride, potassium tert-butoxide, or an organolithium reagent.[10] The resulting free carbene can then be reacted with a suitable metal precursor to form the desired NHC-metal complex. Alternatively, NHC-metal complexes can often be synthesized directly from the imidazolium salt via in situ deprotonation or through transmetalation from a silver-NHC intermediate.[8]

Experimental Protocol: Synthesis of [Pd(IPr)(allyl)Cl]

  • To a solution of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (1.0 eq) in THF is added potassium tert-butoxide (1.05 eq) at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes to generate the free IPr carbene.

  • In a separate flask, [Pd(allyl)Cl]₂ (0.5 eq) is dissolved in THF.

  • The solution of the free IPr carbene is then slowly added to the palladium precursor solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under vacuum, and the resulting solid is washed with pentane and dried to afford [Pd(IPr)(allyl)Cl] as a pale-yellow solid.[10]

Quantifying the Electronic and Steric Properties of NHCs

The reactivity and catalytic activity of NHCs are governed by a combination of their electronic and steric properties.[11] Several parameters have been developed to quantify these effects, allowing for a systematic comparison of different NHC ligands.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a measure of the net electron-donating ability of a ligand. It is determined by measuring the ν(CO) stretching frequency of a metal-carbonyl complex, typically [Ni(CO)₃(L)] or [Rh(CO)₂Cl(L)], using infrared (IR) spectroscopy.[7] A lower ν(CO) frequency indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond.

Experimental Protocol: Determination of TEP using [(NHC)Ir(CO)₂Cl]

  • Synthesis of the precursor [(NHC)Ir(cod)Cl]: The iridium dimer [Ir(cod)Cl]₂ is reacted with the free NHC ligand in a suitable solvent like THF or dichloromethane at room temperature.

  • Carbonylation: The resulting [(NHC)Ir(cod)Cl] complex is dissolved in dichloromethane, and the solution is purged with carbon monoxide (CO) gas for a predetermined time (e.g., 10-20 minutes).

  • IR Measurement: The IR spectrum of the resulting [(NHC)Ir(CO)₂Cl] solution is recorded. The frequencies of the symmetric and asymmetric CO stretching vibrations are measured.

  • TEP Calculation: The TEP is typically reported as the frequency of the A₁ symmetric CO stretching mode in the corresponding [Ni(CO)₃(NHC)] complex. While direct measurement using the nickel complex is possible, iridium and rhodium analogues are often used for practical reasons, and correlations are used to estimate the nickel-based TEP.[12]

Table 1: Tolman Electronic Parameter (TEP) for Selected NHC Ligands

NHC LigandTEP (cm⁻¹) [Ni(CO)₃(L)]Reference
IPr2051[13]
IMes2051[13]
SIPr2052[13]
SIMes2051[13]
IPr*2053[13]
ICy2051[13]
ItBu2049[13]
6-Pr2044[13]
6-Mes2043[13]
ADCiPr2037[13]
CAACCy2049[13]
Percent Buried Volume (%Vbur)

The percent buried volume (%Vbur) is a steric parameter that quantifies the steric bulk of a ligand.[11][14] It is defined as the percentage of the volume of a sphere around the metal center that is occupied by the van der Waals volume of the ligand.[15] The calculation is typically performed using the crystal structure of a metal-NHC complex.[16][17]

Methodology for Calculating Percent Buried Volume (%Vbur)

  • Obtain Crystal Structure: A high-quality single-crystal X-ray diffraction structure of the NHC-metal complex is required.[2]

  • Define the Sphere: A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom.[15]

  • Calculate Occupied Volume: The volume occupied by the van der Waals spheres of the atoms of the NHC ligand within this sphere is calculated.

  • Calculate %Vbur: The %Vbur is the ratio of the occupied volume to the total volume of the sphere, multiplied by 100.

  • Software: The calculation can be performed using software such as SambVca.[16][18] A tutorial on how to use such software is available.[19]

Table 2: Percent Buried Volume (%Vbur) for Selected NHC Ligands

NHC Ligand%VburReference
IPr45.4[13]
IMes36.5[13]
SIPr47.0[13]
SIMes36.9[13]
IPr*50.4[13]
ICy27.5[13]
ItBu39.6[13]
6-Pr50.9[13]
6-Mes42.4[13]
CAACCy51.0[13]

Spectroscopic and Crystallographic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of NHCs and their complexes.[20]

  • ¹H NMR: Provides information about the proton environment and is used to confirm the structure of the imidazolium salt precursors and the resulting NHC complexes.[21]

  • ¹³C NMR: The chemical shift of the carbene carbon (C2) is particularly informative. In imidazolium salts, the C2 protonated carbon typically resonates around 135-145 ppm. Upon deprotonation to form the free carbene, this signal shifts significantly downfield to around 210-220 ppm. In metal complexes, the C2 signal appears further upfield, typically in the range of 150-190 ppm, and its chemical shift can be correlated with the electronic properties of the NHC.[22]

  • ¹⁵N and ³¹P NMR: These nuclei can also be used to probe the electronic properties of NHCs, for example, through the analysis of NHC-selenourea or NHC-phosphinidene adducts.[20]

Table 3: Representative ¹³C NMR Chemical Shifts of the Carbene Carbon (C2)

Compound Typeδ(C2) (ppm)
Imidazolium Salt~135 - 145
Free NHC~210 - 220
NHC-Metal Complex~150 - 190
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information for NHC-metal complexes, including bond lengths, bond angles, and overall geometry.[2][23][24] This data is crucial for understanding the steric environment around the metal center and is the basis for calculating the percent buried volume.[25] Key parameters to analyze include the M-C(NHC) bond length, which can provide insights into the strength of the metal-ligand bond, and the N-C-N angle within the NHC ring, which can influence the carbene's reactivity.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) calculations have become a powerful tool for predicting and understanding the electronic properties of NHCs.[26] Computational methods can be used to calculate TEP values, percent buried volume, and to analyze the nature of the metal-NHC bond in terms of σ-donation and π-backdonation. These calculations provide valuable insights that complement experimental data and can guide the design of new NHC ligands with desired properties.

Catalytic Applications and Mechanisms

The unique electronic properties of NHCs make them highly effective in a wide range of catalytic transformations, both as ligands for transition metals and as organocatalysts.

NHCs in Transition Metal Catalysis: Cross-Coupling Reactions

NHC-ligated palladium complexes are highly active catalysts for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[10][27][28] The strong σ-donating ability of the NHC ligand facilitates the oxidative addition step and stabilizes the catalytically active low-valent metal species.

Suzuki-Miyaura Cross-Coupling Cycle Pd(0)L [Pd(0)(NHC)] Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex [Ar-Pd(II)(NHC)-X] Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OR)₂ Pd(II)_Intermediate [Ar-Pd(II)(NHC)-R'] Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-R'

Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by an NHC-palladium complex.

NHC Organocatalysis: The Benzoin Condensation

NHCs are effective organocatalysts for reactions that proceed via "umpolung" (polarity inversion) of aldehydes. A classic example is the benzoin condensation.[3][29] The NHC adds to the aldehyde to form a Breslow intermediate, which acts as a nucleophilic acyl anion equivalent.[30]

Benzoin Condensation Mechanism NHC NHC Adduct Zwitterionic Adduct NHC->Adduct + Aldehyde1 RCHO (1) Aldehyde1->Adduct Breslow Breslow Intermediate Adduct->Breslow Proton Transfer Nucleophilic_Attack Nucleophilic Attack Breslow->Nucleophilic_Attack Aldehyde2 RCHO (2) Aldehyde2->Nucleophilic_Attack Intermediate Alkoxide Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Product_Release Product Release Proton_Transfer->Product_Release Product_Release->NHC Benzoin Benzoin Product Product_Release->Benzoin +

Figure 2: The catalytic cycle of the NHC-catalyzed benzoin condensation, highlighting the formation of the key Breslow intermediate.

Conclusion

The electronic properties of N-heterocyclic carbenes are fundamental to their widespread success in catalysis and materials science. The ability to systematically tune their σ-donating and steric characteristics through synthetic modification has enabled the development of highly efficient and selective chemical transformations. This guide has provided a detailed overview of the key electronic parameters, the experimental and computational methods for their determination, and their application in understanding catalytic mechanisms. As research in this field continues to expand, a thorough understanding of the electronic landscape of NHCs will be crucial for the continued innovation and application of these remarkable molecules.

References

Methodological & Application

Application Notes and Protocols: 1-(2,6-diisopropylphenyl)imidazole as a Precursor for N-Heterocyclic Carbene (NHC) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Heterocyclic Carbenes (NHCs) have become an indispensable class of ligands in organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine ligands due to their strong σ-donating properties and steric tuneability.[1] Among the most widely used NHCs is IPr , or 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene . This ligand is generated from its stable imidazolium salt precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) , which is synthesized using 1-(2,6-diisopropylphenyl)imidazole as a key starting material.[2][3] The bulky 2,6-diisopropylphenyl groups provide significant steric hindrance around the metal center, enhancing catalyst stability and influencing selectivity in a wide range of chemical transformations.[4] These application notes provide an overview of the synthesis of the IPr·HCl precursor, the generation of the free IPr carbene, and its application in key catalytic processes, supported by detailed experimental protocols.

Synthesis and Generation of the IPr Ligand

The journey from the starting aniline to the active NHC ligand involves two primary stages: the synthesis of the stable imidazolium salt (the precursor) and the subsequent deprotonation to generate the free carbene.

Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

The synthesis of IPr·HCl is a well-established multi-step process. A highly reliable and convenient method involves the reaction of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine with paraformaldehyde and chlorotrimethylsilane.[5] This procedure consistently affords high yields.[2]

G cluster_synthesis Synthesis of IPr·HCl Aniline 2,6-Diisopropylaniline Diimine N,N'-bis(2,6-diisopropylphenyl)ethylenediimine Aniline->Diimine Condensation Glyoxal Glyoxal (40% aq.) Glyoxal->Diimine IPrHCl IPr·HCl (Imidazolium Salt Precursor) Diimine->IPrHCl Cyclization (Ethyl Acetate) Reagents Paraformaldehyde + Chlorotrimethylsilane Reagents->IPrHCl

Caption: Workflow for the synthesis of the IPr·HCl precursor.

Generation of Free 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)

The active NHC catalyst, IPr, is typically generated in situ or isolated by deprotonating the IPr·HCl salt with a strong, non-nucleophilic base.[2][6] The choice of base and solvent is critical to prevent side reactions such as ring-opening of the imidazolium salt.[6] Common bases include potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH).[4][7]

G cluster_generation Generation of Free NHC (IPr) IPrHCl IPr·HCl (Precursor) FreeIPr Free IPr Carbene IPrHCl->FreeIPr Base Strong Base (e.g., KOt-Bu, NaH) Base->FreeIPr Deprotonation Solvent Aprotic Solvent (e.g., Toluene, THF) Solvent->FreeIPr

Caption: Deprotonation of the IPr·HCl salt to yield the free carbene.

Applications in Catalysis

The IPr ligand has been successfully employed in a multitude of catalytic reactions, demonstrating high efficiency and stability.

  • Olefin Metathesis: Ruthenium complexes bearing the IPr ligand are highly active catalysts for both Ring-Closing Metathesis (RCM) and Cross Metathesis (CM), attributed to the ligand's stability.[4][8]

  • Cross-Coupling Reactions: IPr is a foundational ligand in palladium-catalyzed cross-coupling reactions, including Kumada and Suzuki-Miyaura couplings, enabling the formation of sterically hindered biaryls.[2][9]

  • Photocatalysis: The electronic properties of IPr have been exploited to modify single-atom catalysts. Coordinating IPr to silver single-atoms on a TiO₂ support significantly enhances the photocatalytic production of H₂O₂ by promoting efficient charge separation and facilitating O₂ activation.[7]

  • Polymerization: NHCs, including IPr, are effective organocatalysts for polymerization reactions, such as the Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data from representative applications.

Table 1: Synthesis Yields for IPr Precursor and Complexes

ProductSynthesis StepTypical Yield (%)Reference
IPr·HClCyclization of diimine with paraformaldehyde and chlorotrimethylsilane85[2][5]
Free IPr CarbeneFour-step synthesis from 2,6-diisopropylaniline~50 (overall)[8]
[RuCl₂(p-cymene)(IPr)]In situ generation from [RuCl₂(p-cymene)]₂ and IPr·HCl with a baseNot specified[4]
Ruthenium-Benzylidene Complex with IPrLigand exchange with a labile phosphine77[8]
Ruthenium-Indenylidene Complex with IPrLigand exchange with a labile phosphine95[8]

Table 2: Performance in Catalytic Applications

ApplicationCatalyst SystemKey Performance MetricValueReference
PhotocatalysisIPr₀.₅@Ag₁/TiO₂H₂O₂ Production Rate15.06 mmol g⁻¹ h⁻¹[7]
PhotocatalysisPristine Ag₁/TiO₂H₂O₂ Production Rate2.64 mmol g⁻¹ h⁻¹[7]
Cross MetathesisRuthenium-Indenylidene Complex with IPrReaction Conditions (Eugenol + Acrolein)40 °C, 8 h[8]
Suzuki-MiyauraPd(OAc)₂ with IPr ligandGeneral protocol for unprotected haloimidazolesGood to excellent yields[9]

Experimental Protocols

Protocol 1: Synthesis of Free IPr Carbene[8]

This protocol outlines the four main steps starting from commercially available reagents.

G cluster_workflow Experimental Workflow: Synthesis of Free IPr Step1 Step 1: Diimine Synthesis 2,6-diisopropylaniline + Glyoxal in Methanol with Formic Acid (15h, RT) Step2 Step 2: Imidazolium Salt Formation Diimine + Paraformaldehyde + HCl in Ethyl Acetate (Reflux, 15h) Step1->Step2 Step3 Step 3: Deprotonation IPr·HCl + NaH in THF with catalytic DMSO (Reflux, 2h) Step2->Step3 Step4 Step 4: Purification Filtration through Celite, solvent removal, and crystallization from pentane Step3->Step4 Product Final Product: Free IPr Carbene Step4->Product

Caption: Experimental workflow for the synthesis of free IPr carbene.

Methodology:

  • Diimine Synthesis: In a round-bottom flask, dissolve 2,6-diisopropylaniline in methanol. Add aqueous glyoxal (40% wt/wt) and a few drops of formic acid. Stir the mixture at room temperature for 15 hours. The product precipitates and is collected by filtration.

  • Imidazolium Salt (IPr·HCl) Synthesis: In a three-necked flask, dissolve the diimine from Step 1 in ethyl acetate. Separately, dissolve paraformaldehyde in a solution of HCl (4 M in dioxane). Slowly add the paraformaldehyde solution to the diimine solution and reflux for 15 hours. Cool the mixture to obtain the IPr·HCl salt as a precipitate, which is then filtered and dried.

  • Deprotonation to Free Carbene (IPr): Under an inert atmosphere, suspend the IPr·HCl salt and sodium hydride (NaH) in dry THF. Add a catalytic amount of DMSO. Heat the mixture to reflux for 2 hours.

  • Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite under inert conditions. Remove the solvent under reduced pressure. The resulting solid is washed with and crystallized from cold pentane to yield pure, crystalline IPr.

Protocol 2: In Situ Generation of a Ruthenium-IPr Complex for Catalysis[4]

Methodology:

  • Under an inert atmosphere, add the ruthenium precursor dimer, [RuCl₂(p-cymene)]₂, and the imidazolium salt, IPr·HCl, to a reaction vessel.

  • Add a strong base, such as potassium tert-butoxide (KOt-Bu), to the mixture.

  • Add the appropriate solvent for the desired catalytic reaction (e.g., dry CHCl₃ for metathesis).[8]

  • The active [RuCl₂(p-cymene)(IPr)] complex is generated in situ and is ready for the addition of substrates.

Protocol 3: Preparation of IPr-Modified Silver Single-Atom Photocatalyst (IPr@Ag₁/TiO₂)[7]

Methodology:

  • Catalyst Support Preparation: Prepare the Ag₁/TiO₂ single-atom catalyst using an established impregnation/calcination method.

  • Free Carbene Generation: In a separate flask under an inert atmosphere, deprotonate the IPr·HCl precursor with potassium tert-butoxide in toluene.

  • Immobilization: Add the Ag₁/TiO₂ powder to the solution of the free IPr carbene in toluene.

  • Impregnation: Stir the suspension to allow for the impregnation and coordination of the free NHC onto the single silver atom sites.

  • Isolation: Isolate the resulting IPr@Ag₁/TiO₂ catalyst by filtration or centrifugation, wash to remove unreacted carbene, and dry under vacuum. The catalyst is now ready for use in photocatalytic reactions.

References

Application Notes and Protocols for the Preparation of the IPr Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Heterocyclic carbenes (NHCs) are a class of organic compounds that have found widespread use as ligands in organometallic chemistry and as organocatalysts.[1] Among the most prominent NHCs is IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), which is valued for its strong σ-donating properties and the significant steric bulk provided by the 2,6-diisopropylphenyl substituents.[1] This steric shielding is crucial for stabilizing reactive metal centers and influencing the selectivity of catalytic reactions. The IPr ligand is a cornerstone in various catalytic applications, including olefin metathesis and cross-coupling reactions.[1][2]

The common and well-established synthetic route to the IPr ligand does not start from 1-(2,6-diisopropylphenyl)imidazole, but rather from 2,6-diisopropylaniline. The synthesis is a robust two-step process that first yields the air-stable imidazolium salt precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl).[3] This precursor is then deprotonated to generate the free IPr carbene.[2] This document provides detailed protocols for the synthesis of the IPr·HCl precursor and its subsequent conversion to the IPr ligand.

Experimental Protocols

The synthesis of the IPr ligand is typically carried out in two main stages:

  • Synthesis of the IPr·HCl precursor: This involves the formation of a diimine intermediate followed by a cyclization reaction.[2][3]

  • Deprotonation to the free IPr carbene: The stable IPr·HCl salt is treated with a strong base to yield the active IPr ligand.[4]

Protocol 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine

This initial step involves the acid-catalyzed condensation of 2,6-diisopropylaniline with glyoxal to form the corresponding diimine.[1]

Materials:

  • 2,6-diisopropylaniline

  • Glyoxal (40 wt. % in water)

  • Methanol (MeOH)

  • Formic acid or Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 1000 mL round-bottom flask, dissolve 2,6-diisopropylaniline (63.8 mL, 340 mmol) in methanol (500 mL).[1][5]

  • To this solution, add a catalytic amount of formic acid (1 mL) or acetic acid (1 mL).[5][6][7]

  • While stirring vigorously, add a solution of glyoxal (40% in water, 19 mL, 170 mmol) to the warmed solution (around 50°C).[5][6] A slightly exothermic reaction may be observed.[6]

  • Continue stirring the mixture at room temperature for 3 to 10 hours.[5][6][7] The product will begin to crystallize.[6]

  • Collect the resulting yellow precipitate by filtration and wash it with cold methanol.[5][7]

  • Dry the solid product under vacuum to yield N,N'-bis(2,6-diisopropylphenyl)ethylenediimine.[5][7]

Reagent/SolventMolar/VolumeRole
2,6-diisopropylaniline63.8 mL (340 mmol)Starting material
Glyoxal (40 wt. %)19 mL (170 mmol)Starting material
Methanol500 mLSolvent
Formic Acid1 mLCatalyst
Product N,N'-bis(2,6-diisopropylphenyl)ethylenediimine Intermediate
Typical Yield 70-90%
Protocol 2: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

The diimine intermediate is cyclized using a C1 source, such as paraformaldehyde, in the presence of an acid to form the imidazolium salt.[1][8]

Materials:

  • N,N'-bis(2,6-diisopropylphenyl)ethylenediimine

  • Paraformaldehyde

  • Chlorotrimethylsilane (TMSCl) or 4N HCl in dioxane

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a 2000 mL round-bottom flask, dissolve the dried N,N'-bis(2,6-diisopropylphenyl)ethylenediimine (50.45 g, 134 mmol) and paraformaldehyde (4.06 g, 135 mmol) in ethyl acetate (1200 mL).[6][8]

  • Heat the mixture to 70°C with vigorous stirring.[6][8]

  • Slowly add a solution of chlorotrimethylsilane (17.0 mL, 134.5 mmol) in ethyl acetate (20 mL) dropwise over 20-45 minutes.[1][6]

  • Continue stirring the resulting suspension at 70°C for an additional 2 hours.[1][6]

  • Cool the mixture to room temperature or 10°C in an ice bath.[6]

  • Collect the precipitate by filtration and wash the solid product with ethyl acetate and diethyl ether or tert-butyl methyl ether.[1][6]

  • Dry the resulting white powder under vacuum to obtain pure 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl).[1][6]

Reagent/SolventMolar/VolumeRole
N,N'-bis(2,6-diisopropylphenyl)ethylenediimine50.45 g (134 mmol)Starting material
Paraformaldehyde4.06 g (135 mmol)C1 source
Chlorotrimethylsilane (TMSCl)17.0 mL (134.5 mmol)Acid/Chloride source
Ethyl Acetate1270 mLSolvent
Product 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) Ligand Precursor
Typical Yield ~81%
Protocol 3: Generation of Free IPr Carbene

The IPr ligand is generated by the deprotonation of its imidazolium salt precursor using a strong base.[4]

Materials:

  • 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk tube and Schlenk line

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite on a sintered glass funnel)

Procedure (under inert atmosphere):

  • Place 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (e.g., 28 g, 66 mmol) into a Schlenk tube and evacuate and backfill with argon three times.[4]

  • Add a strong base such as potassium tert-butoxide or sodium hydride.[4]

  • Add anhydrous THF (e.g., 200 mL) via cannula.[4]

  • Stir the mixture under a positive pressure of argon for several hours (e.g., 17 hours) at room temperature.[4]

  • Filter the mixture through Celite on a sintered glass funnel to remove the inorganic salts.

  • Remove the THF from the filtrate under vacuum to yield the free IPr carbene as a white solid.[4]

Reagent/SolventMolar/VolumeRole
IPr·HCl28 g (66 mmol)Starting material
Strong Base (e.g., KOtBu or NaH)Stoichiometric or slight excessDeprotonating agent
Anhydrous THF200 mLSolvent
Product 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) Free Carbene Ligand
Typical Yield High (e.g., >95%)

Synthesis Workflow

IPr_Synthesis reagent reagent intermediate intermediate product product process process Aniline 2,6-Diisopropylaniline Condensation Condensation Aniline->Condensation Glyoxal Glyoxal Glyoxal->Condensation Diimine N,N'-bis(2,6-diisopropylphenyl) ethylenediimine Cyclization Cyclization Diimine->Cyclization Paraform Paraformaldehyde Paraform->Cyclization TMSCl TMSCl or HCl TMSCl->Cyclization IPrHCl IPr·HCl (Imidazolium Salt) Deprotonation Deprotonation IPrHCl->Deprotonation Base Strong Base (e.g., KOtBu) Base->Deprotonation IPr IPr Ligand (Free Carbene) Condensation->Diimine Cyclization->IPrHCl Deprotonation->IPr

References

Application Notes and Protocols for 1-(2,6-diisopropylphenyl)imidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2,6-diisopropylphenyl)imidazole (IPr) and its corresponding N-heterocyclic carbene (NHC) ligand in various palladium-catalyzed cross-coupling reactions. The bulky 2,6-diisopropylphenyl substituents on the imidazole ring create a sterically demanding and electron-rich ligand that enhances the catalytic activity of palladium, particularly in challenging transformations involving unreactive substrates like aryl chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of IPr as a ligand allows for the efficient coupling of a wide range of substrates, including sterically hindered and electron-rich or -poor aryl chlorides.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acid[Pd(IPr)(allyl)Cl] (1 mol%)K₃PO₄Dioxane801295
22-Chlorotoluene4-Methoxyphenylboronic acidPd₂(dba)₃ (1 mol%) / IPr·HCl (2 mol%)Cs₂CO₃Toluene1001692
34-ChloroanisoleThiophene-2-boronic acidPd(OAc)₂ (2 mol%) / IPr·HCl (4 mol%)K₂CO₃n-Butanol/H₂O100898
41-Chloro-4-nitrobenzeneNaphthalene-1-boronic acidPd-PEPPSI-IPr (0.5 mol%)K₃PO₄t-Amyl alcohol100299
53-Chloropyridine2-Methylphenylboronic acid[Pd(μ-Cl)Cl(IPr)]₂ (0.5 mol%)K₂CO₃Isopropanol80694
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic acid

Materials:

  • [Pd(IPr)(allyl)Cl]

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Standard Schlenk line glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add [Pd(IPr)(allyl)Cl] (0.01 mmol, 1 mol%).

  • Add potassium phosphate (3.0 mmol).

  • Add phenylboronic acid (1.2 mmol).

  • Add 4-chlorotoluene (1.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)(IPr) Pd(0)(IPr) Ar-Pd(II)(IPr)-X Ar-Pd(II)(IPr)-X Pd(0)(IPr)->Ar-Pd(II)(IPr)-X Oxidative Addition (Ar-X) Ar-Pd(II)(IPr)-OB(OH)2 Ar-Pd(II)(IPr)-OB(OH)2 Ar-Pd(II)(IPr)-X->Ar-Pd(II)(IPr)-OB(OH)2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(IPr)-Ar' Ar-Pd(II)(IPr)-Ar' Ar-Pd(II)(IPr)-OB(OH)2->Ar-Pd(II)(IPr)-Ar' Ar-Pd(II)(IPr)-Ar'->Pd(0)(IPr) Reductive Elimination (Ar-Ar')

Caption: Suzuki-Miyaura Catalytic Cycle with a Pd-IPr Catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines. The bulky and electron-donating nature of the IPr ligand facilitates the coupling of challenging substrates, including electron-rich and sterically hindered aryl chlorides, often at room temperature.[1]

Quantitative Data for Buchwald-Hartwig Amination
EntryAryl ChlorideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ (1 mol%) / IPr·HCl (2 mol%)NaOt-BuToluene1001898
2ChlorobenzeneAniline[Pd(IPr)(allyl)Cl] (0.5 mol%)K₃PO₄Dioxane802495
32-ChlorotolueneDi-n-butylaminePd(OAc)₂ (2 mol%) / IPr·HCl (4 mol%)Cs₂CO₃Toluene1101293
41-Chloro-3,5-dimethylbenzeneN-Methylaniline[Pd(IPr)(cin)Cl] (0.1 mol%)NaOt-BuTHFRT699
53-ChloropyridinePiperidinePd₂(dba)₃ (0.5 mol%) / IPr·HCl (1 mol%)K₂CO₃Dioxane1001096
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Standard Schlenk line glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and IPr·HCl (0.02 mmol, 2 mol%) to a dry Schlenk tube.

  • Add sodium tert-butoxide (1.4 mmol).

  • Add toluene (5 mL) and stir the mixture for 10 minutes.

  • Add 4-chlorotoluene (1.0 mmol).

  • Add morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion (typically 18 hours), cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired arylamine.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)(IPr) Pd(0)(IPr) Ar-Pd(II)(IPr)-X Ar-Pd(II)(IPr)-X Pd(0)(IPr)->Ar-Pd(II)(IPr)-X Oxidative Addition (Ar-X) Ar-Pd(II)(IPr)-NHR'R'' Ar-Pd(II)(IPr)-NHR'R'' Ar-Pd(II)(IPr)-X->Ar-Pd(II)(IPr)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(IPr)-NR'R'' Ar-Pd(II)(IPr)-NR'R'' Ar-Pd(II)(IPr)-NHR'R''->Ar-Pd(II)(IPr)-NR'R'' Deprotonation (Base) Ar-Pd(II)(IPr)-NR'R''->Pd(0)(IPr) Reductive Elimination (Ar-NR'R'')

Caption: Buchwald-Hartwig Amination Catalytic Cycle with a Pd-IPr Catalyst.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The use of IPr-based NHC ligands can promote copper-free Sonogashira couplings, which is advantageous in avoiding the formation of alkyne homocoupling byproducts.

Quantitative Data for Sonogashira Coupling
EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylene[Pd(IPr)(allyl)Cl] (1 mol%)Cs₂CO₃Dioxane601297
24-Bromotoluene1-HexynePd(OAc)₂ (2 mol%) / IPr·HCl (4 mol%)t-BuOKToluene801690
34-ChloroanisoleTrimethylsilylacetylenePd₂(dba)₃ (1.5 mol%) / IPr·HCl (3 mol%)K₂CO₃DMF1002485
41-Iodonaphthalene1-Ethynylcyclohexanol[Pd(IPr)(cin)Cl] (0.5 mol%)Et₃NTHFRT899
52-Bromopyridine3-Phenyl-1-propynePd-PEPPSI-IPr (1 mol%)K₃PO₄Acetonitrile701092
Experimental Protocol: Copper-Free Sonogashira Coupling of Iodobenzene with Phenylacetylene

Materials:

  • [Pd(IPr)(allyl)Cl]

  • Iodobenzene

  • Phenylacetylene

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Standard Schlenk line glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk tube, add [Pd(IPr)(allyl)Cl] (0.01 mmol, 1 mol%) and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous dioxane (4 mL), followed by iodobenzene (1.0 mmol) and phenylacetylene (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction by TLC.

  • Once the reaction is complete (typically 12 hours), cool to room temperature.

  • Dilute with diethyl ether and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the desired arylalkyne.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle (Co-catalyzed) Pd(0)(IPr) Pd(0)(IPr) Ar-Pd(II)(IPr)-X Ar-Pd(II)(IPr)-X Pd(0)(IPr)->Ar-Pd(II)(IPr)-X Oxidative Addition (Ar-X) Ar-Pd(II)(IPr)-C≡CR Ar-Pd(II)(IPr)-C≡CR Ar-Pd(II)(IPr)-X->Ar-Pd(II)(IPr)-C≡CR Transmetalation Ar-Pd(II)(IPr)-C≡CR->Pd(0)(IPr) Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)(IPr)-X Cu-C≡CR->Cu-X H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base

Caption: Sonogashira Catalytic Cycles (with optional copper co-catalyst).

Heck Reaction

The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. Pd/IPr catalytic systems have been shown to be effective for this transformation, particularly with challenging aryl chloride substrates.

Quantitative Data for Heck Reaction
EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneStyrenePd(OAc)₂ (1 mol%) / IPr·HCl (2 mol%)Na₂CO₃DMF1202491
24-Chlorobenzaldehyden-Butyl acrylatePd₂(dba)₃ (0.5 mol%) / IPr·HCl (1 mol%)K₃PO₄Dioxane1101688
31-Chloronaphthalene2,3-Dihydrofuran[Pd(IPr)(allyl)Cl] (2 mol%)Cs₂CO₃Toluene1001885
42-BromopyridineCyclohexenePd-PEPPSI-IPr (1.5 mol%)t-BuOKNMP1301278
54-Iodoanisole1-Octene[Pd(μ-Cl)Cl(IPr)]₂ (1 mol%)Et₃NAcetonitrile801094
Experimental Protocol: Heck Reaction of 4-Bromotoluene with Styrene

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • 4-Bromotoluene

  • Styrene

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard reaction vessel with condenser

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add Pd(OAc)₂ (0.01 mmol, 1 mol%), IPr·HCl (0.02 mmol, 2 mol%), and sodium carbonate (2.0 mmol).

  • Purge the vessel with an inert gas.

  • Add anhydrous DMF (5 mL), 4-bromotoluene (1.0 mmol), and styrene (1.5 mmol).

  • Heat the mixture to 120 °C under an inert atmosphere with stirring.

  • After 24 hours, cool the reaction to room temperature.

  • Pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the stilbene derivative.

Catalytic Cycle for Heck Reaction

Heck_Cycle Pd(0)(IPr) Pd(0)(IPr) Ar-Pd(II)(IPr)-X Ar-Pd(II)(IPr)-X Pd(0)(IPr)->Ar-Pd(II)(IPr)-X Oxidative Addition (Ar-X) π-complex π-complex Ar-Pd(II)(IPr)-X->π-complex Olefin Coordination σ-alkyl-Pd(II) σ-alkyl-Pd(II) π-complex->σ-alkyl-Pd(II) Migratory Insertion H-Pd(II)(IPr)-X H-Pd(II)(IPr)-X σ-alkyl-Pd(II)->H-Pd(II)(IPr)-X β-Hydride Elimination H-Pd(II)(IPr)-X->Pd(0)(IPr) Reductive Elimination (Base)

Caption: Heck Reaction Catalytic Cycle with a Pd-IPr Catalyst.[3]

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. The use of Pd/IPr systems has enabled the efficient coupling of aryl chlorides with aryl Grignard reagents, a transformation that is often challenging with other catalysts.[4]

Quantitative Data for Kumada Coupling
EntryAryl ChlorideGrignard ReagentCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
1ChlorobenzenePhenylmagnesium bromidePd(OAc)₂ (1 mol%) / IPr·HCl (2 mol%)Dioxane/THF80299
24-Chlorotoluene4-Methoxyphenylmagnesium bromidePd₂(dba)₃ (0.5 mol%) / IPr·HCl (1 mol%)THF65497
32-ChloroanisoleMesitylmagnesium bromide[Pd(IPr)(allyl)Cl] (2 mol%)Dioxane80691
41-ChloronaphthaleneEthylmagnesium bromidePd-PEPPSI-IPr (1.5 mol%)THFRT1288
53-ChlorobenzonitrileCyclohexylmagnesium chloride[Pd(μ-Cl)Cl(IPr)]₂ (1 mol%)Dioxane90893
Experimental Protocol: Kumada Coupling of Chlorobenzene with Phenylmagnesium Bromide

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Chlorobenzene

  • Phenylmagnesium bromide (solution in THF)

  • 1,4-Dioxane, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and IPr·HCl (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon.

  • Add a 4:1 mixture of anhydrous dioxane and THF (5 mL).

  • Add chlorobenzene (1.0 mmol).

  • Slowly add phenylmagnesium bromide (1.2 mmol, 1.0 M solution in THF) at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain biphenyl.

Catalytic Cycle for Kumada Coupling

Kumada_Cycle Pd(0)(IPr) Pd(0)(IPr) Ar-Pd(II)(IPr)-X Ar-Pd(II)(IPr)-X Pd(0)(IPr)->Ar-Pd(II)(IPr)-X Oxidative Addition (Ar-X) Ar-Pd(II)(IPr)-Ar' Ar-Pd(II)(IPr)-Ar' Ar-Pd(II)(IPr)-X->Ar-Pd(II)(IPr)-Ar' Transmetalation (Ar'-MgX) Ar-Pd(II)(IPr)-Ar'->Pd(0)(IPr) Reductive Elimination (Ar-Ar')

Caption: Kumada Coupling Catalytic Cycle with a Pd-IPr Catalyst.[5]

References

Application Notes and Protocols for the Deprotonation of Imidazolium Salts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazolium salts are versatile precursors for the generation of N-heterocyclic carbenes (NHCs), a class of organic compounds that have found widespread application as ligands in organometallic catalysis and as organocatalysts in their own right. The deprotonation of the acidic C2-proton of the imidazolium ring is the most common method for the synthesis of NHCs.[1][2] This document provides detailed protocols and application notes for the deprotonation of imidazolium salts, aimed at researchers in academia and industry.

The choice of base, solvent, and reaction conditions is crucial for the successful synthesis of NHCs and can be influenced by the nature of the substituents on the imidazolium salt.[3] This document outlines several common procedures and provides data to guide the selection of the appropriate method.

Deprotonation Reaction Overview

The deprotonation of an imidazolium salt at the C2 position yields a free N-heterocyclic carbene. This reaction is typically carried out using a strong, non-nucleophilic base to avoid unwanted side reactions.

Caption: General reaction for the deprotonation of an imidazolium salt to form an N-heterocyclic carbene.

Experimental Protocols

Several methods for the deprotonation of imidazolium salts have been reported. The choice of protocol depends on the stability of the resulting NHC and the desired scale of the reaction.

Protocol 1: Deprotonation using Potassium Hexamethyldisilazide (KHMDS)

This protocol is suitable for the synthesis of a wide range of NHCs, including those that are sensitive to moisture and air.[4]

Materials:

  • Imidazolium salt (1.0 equiv)

  • Potassium hexamethyldisilazide (KHMDS) (1.0-2.0 equiv)[4]

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Syringe

  • Argon or nitrogen source

Procedure:

  • In a glovebox, add the imidazolium salt to a dry Schlenk flask equipped with a magnetic stir bar.

  • Remove the flask from the glovebox and connect it to a Schlenk line.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous THF to the flask via syringe to dissolve the imidazolium salt.

  • In a separate Schlenk flask, dissolve KHMDS in anhydrous THF.

  • Cool the imidazolium salt solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Slowly add the KHMDS solution to the imidazolium salt solution via syringe with vigorous stirring.

  • Allow the reaction mixture to stir for the specified time (see table below).

  • The formation of the NHC can be monitored by NMR spectroscopy.[4] The resulting NHC solution can be used directly for subsequent reactions, or the solvent can be removed under vacuum to isolate the free carbene.

Protocol 2: Deprotonation using Sodium Hydride and a Catalytic Amount of Potassium tert-Butoxide

This method is often used for the large-scale synthesis of stable NHCs.[5]

Materials:

  • Imidazolium chloride salt (1.0 equiv)

  • Sodium hydride (NaH) (1.0-1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (catalytic amount, e.g., 5 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bubbler

  • Argon source

Procedure:

  • Place the imidazolium chloride salt, NaH, and KOtBu in a Schlenk flask inside a glovebox.[5]

  • Remove the flask from the glovebox and attach it to a Schlenk line.

  • Add anhydrous THF to the flask.[5]

  • Stir the mixture under a positive pressure of argon, vented through an oil bubbler, for several hours (e.g., 17 hours).[5]

  • After the reaction is complete, filter the mixture through Celite to remove the sodium chloride byproduct and any unreacted NaH.

  • Remove the THF from the filtrate under vacuum to yield the NHC as a solid. The product is often obtained in high yield and purity.[5]

Data Summary

The following table summarizes quantitative data for the deprotonation of various imidazolium salts.

Imidazolium Salt PrecursorBase (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chlorideNaH (3.98), KOtBu (0.05)THFRoom Temp.1799[5]
Imidazolium bromide with bulky substituentsKHMDS (2.0)THFNot specifiedNot specifiedNot specified[4]
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazolium chlorideNot specifiedNot specifiedNot specifiedNot specified65 (of precursor)[2]
Terphenyl-substituted imidazolium iodideKN(SiMe3)2THFNot specifiedNot specifiedNot specified[6]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and isolation of an N-heterocyclic carbene.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_characterization Characterization Start Imidazolium Salt Dissolve Dissolve Imidazolium Salt in Anhydrous Solvent Start->Dissolve Base_Prep Prepare Base Solution Add_Base Add Base Solution Dropwise Base_Prep->Add_Base Cool Cool to Reaction Temperature Dissolve->Cool Cool->Add_Base Stir Stir for a Defined Period Add_Base->Stir Filter Filter Reaction Mixture (if necessary) Stir->Filter Remove_Solvent Remove Solvent in Vacuo Filter->Remove_Solvent Isolate Isolate Free NHC Remove_Solvent->Isolate NMR NMR Spectroscopy Isolate->NMR XRay X-ray Crystallography (optional) Isolate->XRay

Caption: A generalized workflow for the synthesis and characterization of N-heterocyclic carbenes.

Characterization of N-Heterocyclic Carbenes

The successful formation of the NHC can be confirmed by various analytical techniques.

  • NMR Spectroscopy: 1H NMR spectroscopy will show the disappearance of the acidic C2-proton signal of the imidazolium salt. In 13C NMR spectroscopy, the carbene carbon typically appears as a characteristic downfield signal. For example, a C5-deprotonated "abnormal" NHC showed a sharp signal at 201.9 ppm.[4]

  • X-ray Crystallography: For crystalline NHCs, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Troubleshooting and Considerations

  • Anion Effect: The counterion of the imidazolium salt can influence the deprotonation reaction. Smaller anions like chloride and bromide may accelerate the C-H bond cleavage through hydrogen bonding.[4] In some cases, attempts to deprotonate imidazolium salts with bulky anions like tetrafluoroborate have been unsuccessful.[4]

  • Steric Hindrance: Bulky substituents on the nitrogen atoms of the imidazolium ring are crucial for the kinetic stabilization of the resulting NHC.[7]

  • Reaction Conditions: The choice of base and solvent is critical. Strong, non-nucleophilic bases like KHMDS or a combination of NaH/KOtBu are commonly used to avoid side reactions.[3][5] Anhydrous and inert conditions are essential as free carbenes are often sensitive to air and moisture.[2]

  • Alternative Reaction Pathways: In some cases, attempted deprotonation can lead to unexpected substitution products rather than the desired NHC. The choice of the metal in the base (e.g., K vs. Li) can influence the reaction outcome.[3]

Conclusion

The deprotonation of imidazolium salts is a fundamental and widely used method for the synthesis of N-heterocyclic carbenes. By carefully selecting the appropriate imidazolium salt precursor, base, solvent, and reaction conditions, researchers can efficiently generate a broad range of NHCs for various applications in catalysis and materials science. The protocols and data presented in this document provide a solid foundation for the successful implementation of this important synthetic transformation.

References

Applications of 1-(2,6-diisopropylphenyl)imidazole in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the use of 1-(2,6-diisopropylphenyl)imidazole, a key precursor to the widely utilized N-heterocyclic carbene (NHC) ligand, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). The significant steric bulk provided by the 2,6-diisopropylphenyl groups makes IPr and its metal complexes highly effective catalysts in a variety of organic transformations critical to research and pharmaceutical development.

Introduction: From Imidazole to a Powerful Catalytic Ligand

This compound itself is a stable aromatic heterocycle. However, its primary application in catalysis is as a synthetic precursor to the IPr ligand. The IPr ligand is typically generated from its imidazolium salt, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), which is synthesized from this compound or more commonly through a multi-step synthesis starting from 2,6-diisopropylaniline. The resulting IPr carbene is a strong σ-donor and sterically demanding ligand that stabilizes transition metal centers, leading to highly active and stable catalysts. These catalysts have demonstrated remarkable efficacy in cross-coupling reactions and olefin metathesis, among other transformations.

Synthesis of the N-Heterocyclic Carbene Precursor: IPr·HCl

A reliable and high-yield synthesis of the air-stable IPr·HCl salt is crucial for its application in catalysis. The most common method involves a two-step process starting from 2,6-diisopropylaniline.

Experimental Protocol: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine

  • To a solution of 2,6-diisopropylaniline (1.0 eq) and a catalytic amount of acetic acid in methanol, a 40% aqueous solution of glyoxal (0.5 eq) is added dropwise with vigorous stirring at 50 °C.

  • A slightly exothermic reaction occurs, and a yellow precipitate typically forms within 15-30 minutes.

  • The mixture is stirred for an additional 10 hours at room temperature.

  • The resulting yellow suspension is filtered, and the solid product is washed with cold methanol until the filtrate is clear.

  • The product is dried under vacuum to yield N,N'-bis(2,6-diisopropylphenyl)ethylenediimine as a bright yellow solid.

Step 2: Cyclization to form IPr·HCl

  • In a round-bottom flask, the dried N,N'-bis(2,6-diisopropylphenyl)ethylenediimine (1.0 eq) and paraformaldehyde (1.0 eq) are suspended in ethyl acetate.

  • The mixture is heated to 70°C with vigorous stirring.

  • A solution of chlorotrimethylsilane (TMSCl, 1.0 eq) in ethyl acetate is added dropwise over 30-45 minutes.

  • The resulting yellow suspension is stirred for 2 hours at 70°C.

  • After cooling to room temperature, the suspension is filtered.

  • The collected solid is washed with ethyl acetate and diethyl ether.

  • The solid is dried under vacuum to yield IPr·HCl as a colorless microcrystalline powder.[1]

Application in Suzuki-Miyaura Cross-Coupling

Complexes of palladium with the IPr ligand are highly active catalysts for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds between aryl halides and boronic acids. These catalysts are particularly effective for coupling sterically hindered substrates and unreactive aryl chlorides.

Application Note:

The [Pd(IPr)(cinnamyl)Cl] precatalyst is an air- and moisture-stable solid that provides high catalytic activity for the Suzuki-Miyaura coupling of a wide range of substrates.[1][2] This precatalyst is readily activated under the reaction conditions to generate the active Pd(0)-IPr species. The bulky IPr ligand facilitates the reductive elimination step and prevents catalyst deactivation, leading to high turnover numbers.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
  • In a glovebox or under an inert atmosphere, a reaction vial is charged with the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as potassium tert-butoxide (KOt-Bu) or potassium carbonate (K₂CO₃) (2.0 mmol).

  • The [Pd(IPr)(cinnamyl)Cl] precatalyst (0.5-2 mol%) is added.

  • The vial is sealed, and the appropriate solvent (e.g., THF, toluene, or isopropanol) is added.

  • The reaction mixture is stirred at the desired temperature (room temperature to 80 °C) for the specified time (typically 1-24 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling Yields
EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acid1KOt-BuTHFRT298
22-Chlorotoluene2-Methylphenylboronic acid2KOt-BuToluene801295
34-ChloroanisolePhenylboronic acid1K₂CO₃iPrOH/H₂O80499
41-Chloro-4-nitrobenzenePhenylboronic acid0.5K₂CO₃Toluene100197

Data compiled from representative literature procedures.

Suzuki_Miyaura_Cycle Pd(0)-IPr Pd(0)-IPr Ar-Pd(II)(IPr)-X Ar-Pd(II)(IPr)-X Pd(0)-IPr->Ar-Pd(II)(IPr)-X Oxidative Addition (Ar-X) Ar-Pd(II)(IPr)-Ar' Ar-Pd(II)(IPr)-Ar' Ar-Pd(II)(IPr)-X->Ar-Pd(II)(IPr)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(IPr)-Ar'->Pd(0)-IPr Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(IPr)-Ar'->Ar-Ar'

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application in Buchwald-Hartwig Amination

The IPr ligand is also highly effective in palladium-catalyzed Buchwald-Hartwig amination reactions for the formation of C-N bonds. The steric bulk of the IPr ligand promotes the reductive elimination of the arylamine product, even with challenging substrates such as sterically hindered anilines and unreactive aryl chlorides.

Application Note:

The use of [Pd(IPr)(acac)Cl] or in situ generated catalysts from a palladium source and IPr·HCl allows for the efficient amination of a broad range of aryl and heteroaryl chlorides and bromides. These catalyst systems exhibit high functional group tolerance and operate under relatively mild conditions.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
  • An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).

  • A palladium precatalyst such as Pd(OAc)₂ (1-2 mol%) and the ligand precursor IPr·HCl (1.2-2.4 mol%) are added.

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene or dioxane is added via syringe.

  • The reaction mixture is heated in an oil bath at 80-110 °C for the specified time (typically 4-24 hours).

  • After cooling to room temperature, the reaction is quenched with water.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by flash chromatography.

Quantitative Data: Buchwald-Hartwig Amination Yields
EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneAnilinePd(OAc)₂ / IPr·HClNaOt-BuToluene1001896
21-Chloro-4-(trifluoromethyl)benzeneMorpholine[Pd(IPr)(acac)Cl]NaOt-BuDioxane80499
32-Chloropyridinen-HexylaminePd₂(dba)₃ / IPr·HClK₃PO₄Toluene1102485
44-ChloroacetophenoneAnilinePd-PEPPSI-IPrCs₂CO₃Dioxane801292

Data compiled from representative literature procedures.

Buchwald_Hartwig_Cycle Pd(0)-IPr Pd(0)-IPr Ar-Pd(II)(IPr)-X Ar-Pd(II)(IPr)-X Pd(0)-IPr->Ar-Pd(II)(IPr)-X Oxidative Addition (Ar-X) Ar-Pd(II)(IPr)-NR'R'' [Ar-Pd(II)(IPr)(HNR'R'')]X Ar-Pd(II)(IPr)-X->Ar-Pd(II)(IPr)-NR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(IPr)-NR'R''->Pd(0)-IPr Reductive Elimination (-HX, Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(IPr)-NR'R''->Ar-NR'R''

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application in Olefin Metathesis

The IPr ligand has been instrumental in the development of second-generation Grubbs and Hoveyda-Grubbs catalysts for olefin metathesis. These ruthenium-based catalysts exhibit enhanced activity and stability, allowing for a broader substrate scope and tolerance to various functional groups.

Application Note:

Ruthenium catalysts bearing the IPr ligand are highly efficient for ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). Their high thermal stability and activity make them suitable for a wide range of applications in polymer chemistry and complex molecule synthesis.

Experimental Protocol: Ring-Closing Metathesis (RCM)
  • The diene substrate (1.0 mmol) is dissolved in an appropriate anhydrous and degassed solvent (e.g., dichloromethane or toluene) in a Schlenk flask under an argon atmosphere.

  • The Grubbs second-generation catalyst (bearing the IPr ligand) (1-5 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature or heated to 40-60 °C.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cyclic olefin.

Quantitative Data: Ring-Closing Metathesis Yields
EntrySubstrateCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1Diethyl diallylmalonateGrubbs 2nd Gen.5CH₂Cl₂40298
2N,N-Diallyl-4-methylbenzenesulfonamideGrubbs 2nd Gen.2Toluene80195
31,7-OctadieneHoveyda-Grubbs 2nd Gen.1CH₂Cl₂RT485

Data compiled from representative literature procedures.

Olefin_Metathesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate Dissolve Diene Substrate in Anhydrous/Degassed Solvent Inert Establish Inert Atmosphere (Argon) Substrate->Inert Catalyst Add Grubbs Catalyst (IPr-based) Inert->Catalyst Stir Stir at RT or Heat (e.g., 40-60 °C) Catalyst->Stir Monitor Monitor Progress (TLC, GC-MS) Stir->Monitor Quench Quench Reaction (e.g., Ethyl Vinyl Ether) Monitor->Quench Concentrate Remove Solvent (Rotary Evaporation) Quench->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Cyclic Olefin Product Purify->Product

General experimental workflow for Ring-Closing Metathesis.

Conclusion

This compound is a vital building block for the synthesis of the IPr N-heterocyclic carbene ligand. The resulting IPr-metal complexes are powerful and versatile catalysts that have significantly advanced the fields of cross-coupling and olefin metathesis. The protocols and data presented herein provide a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, enabling the efficient synthesis of a wide array of valuable molecules.

References

Application Notes and Protocols: Synthesis of IPr N-Heterocyclic Carbene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of IPr NHC from its Imidazolium Salt Precursor Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Heterocyclic Carbenes (NHCs) have become an indispensable class of ligands in organometallic chemistry and catalysis.[1][2] Among the vast library of NHCs, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is one of the most widely used due to its remarkable versatility, stability, and the steric bulk provided by the 2,6-diisopropylphenyl groups.[2][3][4] These properties make IPr-metal complexes highly effective catalysts for a wide range of cross-coupling reactions.[3]

The free IPr carbene is typically generated and used in situ or isolated as a stable solid.[1] Its synthesis involves the deprotonation of its air-stable imidazolium salt precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl).[2][5] This document provides detailed protocols for a high-yield synthesis of the IPr·HCl precursor and its subsequent deprotonation to afford the free IPr NHC using common laboratory reagents.

Experimental Workflow

The overall synthesis is a two-stage process. First, the IPr·HCl imidazolium salt is synthesized from a diazabutadiene intermediate. Second, the salt is deprotonated using a strong, non-nucleophilic base under inert conditions to yield the free IPr carbene.

Figure 1. Overall workflow for the synthesis of IPr NHC.

Quantitative Data Summary

The following table summarizes the reaction parameters for the synthesis of the IPr·HCl precursor and its deprotonation to IPr NHC.

StepReactantMolar Eq.SolventTemperatureTimeYieldReference
1. Precursor Synthesis
Diazabutadiene (DAD)1.0Ethyl Acetate70 °C2 h81%[6][7]
Paraformaldehyde1.0
TMSCl1.0
2. Deprotonation (A)
IPr·HCl1.0Anhydrous THFRoom Temp.17 h99%[8]
Sodium Hydride (NaH)~4.0
Potassium t-Butoxide (KOtBu)0.05
2. Deprotonation (B)
IPr·HCl1.0Anhydrous TolueneRoom Temp.1-2 hHigh[9][10]
Potassium Hexamethyldisilazide (KHMDS)1.05

Experimental Protocols

Safety Precautions: The synthesis of the free IPr carbene requires the use of pyrophoric and air/moisture-sensitive reagents (NaH, KHMDS). All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are critical for success.

This protocol is adapted from a high-yield procedure that produces the salt as a pure, microcrystalline powder.[6][7]

  • Reaction Setup: To a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl acetate (1200 mL) and heat to 70 °C in an oil bath.

  • Addition of Reactants: Add 1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-butadiene (50.45 g, 134 mmol) and paraformaldehyde (4.06 g, 135 mmol).[7]

  • Cyclization: Prepare a solution of chlorotrimethylsilane (TMSCl) (17.0 mL, 134.5 mmol) in ethyl acetate (20 mL).[7] Add this solution dropwise to the vigorously stirred reaction mixture over 45 minutes.

  • Reaction: Stir the resulting yellow suspension for 2 hours at 70 °C.

  • Isolation: Cool the flask to 10 °C in an ice bath. Filter the resulting suspension and wash the collected solid sequentially with ethyl acetate and tert-butyl methyl ether.

  • Drying: Dry the solid to a constant weight in an oven at 100 °C to yield IPr·HCl as a colorless microcrystalline powder (46.04 g, 81% yield).[7] The product is typically pure enough for the next step without further purification.[6]

This protocol is adapted from a procedure for the analogous SIPr carbene and is highly effective.[8]

  • Preparation: In a glovebox, charge a Schlenk flask with IPr·HCl (e.g., 5.00 g, 11.7 mmol), sodium hydride (NaH, 60% dispersion in oil, 1.87 g, 46.8 mmol), and potassium t-butoxide (KOtBu) (0.066 g, 0.58 mmol).

  • Reaction Setup: Seal the flask, remove it from the glovebox, and attach it to a Schlenk line. Evacuate and backfill with argon (3 cycles).

  • Solvent Addition: Add anhydrous THF (100 mL) via cannula or syringe.

  • Reaction: Stir the mixture at room temperature for 17 hours under a positive pressure of argon (monitored with an oil bubbler).

  • Workup: Filter the reaction mixture through a pad of Celite on a sintered glass funnel under inert atmosphere to remove sodium chloride and excess NaH.

  • Isolation: Remove the THF from the filtrate under vacuum to yield a white solid.

  • Purification: Wash the solid with cold pentane to remove any impurities. The pentane washings can be concentrated and cooled to -50 °C to recover more product. Dry the final product under vacuum to yield pure IPr NHC (Yield ~99%).[8]

This method uses a stoichiometric amount of a strong, soluble base and is often faster.[9][10]

  • Reaction Setup: Add IPr·HCl (e.g., 2.00 g, 4.70 mmol) to a Schlenk flask. Evacuate and backfill with argon (3 cycles).

  • Solvent Addition: Add anhydrous toluene (40 mL) via syringe.

  • Base Addition: Slowly add potassium hexamethyldisilazide (KHMDS) (0.5 M solution in toluene, 9.9 mL, 4.94 mmol, 1.05 eq) to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the dissolution of the IPr·HCl salt and the precipitation of KCl.

  • Workup: Filter the mixture through a pad of Celite under inert atmosphere to remove the precipitated KCl.

  • Isolation: Remove the toluene from the filtrate under vacuum to yield IPr NHC as a white or off-white solid. The product can be further purified by washing with cold pentane if necessary.

References

Application Notes and Protocols: Synthesis of Palladium Complexes Using 1-(2,6-diisopropylphenyl)imidazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various palladium complexes utilizing the sterically demanding N-heterocyclic carbene (NHC) ligand, 1-(2,6-diisopropylphenyl)imidazole (IPr), and its saturated analog, SIPr. These palladium-NHC complexes are highly effective precatalysts in a wide range of cross-coupling reactions, which are fundamental transformations in medicinal and process chemistry.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the ability to form stable bonds with transition metals make them ideal for stabilizing catalytic species. The this compound (IPr) ligand, with its bulky 2,6-diisopropylphenyl substituents, provides significant steric protection to the metal center, enhancing catalyst stability and promoting high catalytic activity. This has led to the widespread use of (IPr)Pd complexes in challenging cross-coupling reactions. This document outlines the synthesis of several key (IPr)Pd and (SIPr)Pd precatalysts and their applications.

Synthesis of Palladium-NHC Complexes

Several synthetic routes have been developed for the preparation of air- and moisture-stable palladium(II)-NHC precatalysts. These methods often involve the reaction of a palladium(II) source with the corresponding imidazolium salt, the free carbene, or a preformed NHC adduct.

General Synthesis Workflow

The general workflow for synthesizing palladium-NHC complexes from imidazolium salts is depicted below. This typically involves the reaction of the imidazolium salt with a palladium precursor in the presence of a base.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Imidazolium Salt (IPr·HCl) Imidazolium Salt (IPr·HCl) Reaction Vessel Reaction Vessel Imidazolium Salt (IPr·HCl)->Reaction Vessel Palladium Precursor Palladium Precursor Palladium Precursor->Reaction Vessel Base Base Base->Reaction Vessel Palladium-NHC Complex Palladium-NHC Complex Reaction Vessel->Palladium-NHC Complex

Caption: General workflow for the synthesis of Palladium-NHC complexes.

Experimental Protocols

Protocol 1: Synthesis of [(IPr)Pd(acac)Cl]

This protocol describes a one-step, multigram-scale synthesis of the air- and moisture-stable [(IPr)Pd(acac)Cl] complex.[1]

Materials:

  • Pd(acac)₂ (Palladium(II) acetylacetonate)

  • IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Anhydrous dioxane

Procedure:

  • In a reaction vessel, combine Pd(acac)₂ and a slight excess of IPr·HCl.

  • Add anhydrous dioxane to the mixture.

  • Heat the reaction mixture at 100°C for 24 hours.

  • After cooling, the product can be isolated.

An alternative method involves the use of the free carbene IPr at room temperature, which necessitates the use of a glovebox and subsequent treatment with a 4M HCl solution in dioxane.[1]

Protocol 2: Synthesis of [IPr#-PEPPSI]

This protocol details the preparation of a highly hindered and broadly applicable Pd(II)-NHC precatalyst, [IPr#-PEPPSI].[2]

Materials:

  • IPr#·HCl

  • PdCl₂ (Palladium(II) chloride)

  • K₂CO₃ (Potassium carbonate)

  • 3-Chloropyridine

Procedure:

  • Charge an oven-dried 10 mL vial equipped with a stir bar with IPr#·HCl (1.1 equiv), PdCl₂ (1.0 equiv), and K₂CO₃ (5.0 equiv).

  • Add 3-chloropyridine to the vial.

  • Stir the reaction mixture at 80°C for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter out the solid.

  • Collect the solution and concentrate it under high vacuum to remove the 3-chloropyridine and isolate the product.

Protocol 3: Synthesis of trans-[Pd(IPr)Cl₂(DMS/THT)]

This protocol provides a straightforward synthesis of well-defined, air- and moisture-stable trans-[Pd(NHC)Cl₂(DMS/THT)] precatalysts.[1]

Materials:

  • IPr·HCl

  • trans-[PdCl₂(DMS)₂] or trans-[PdCl₂(THT)₂] (DMS = dimethyl sulfide, THT = tetrahydrothiophene)

  • K₂CO₃ (Potassium carbonate)

  • Acetone

Procedure:

  • Combine the IPr·HCl imidazolium salt with the trans-[PdCl₂(DMS/THT)₂] precursor in acetone.

  • Add the weak base K₂CO₃ to the mixture.

  • Heat the reaction at 40°C.

  • The desired trans-[Pd(IPr)Cl₂(DMS/THT)] complex is obtained.

Protocol 4: Synthesis of [(IPr)PdCl₂(Aniline)]

This protocol describes two methods for the synthesis of [(IPr)PdCl₂(Aniline)] complexes, which are highly active precatalysts.[3]

Method A: From [{Pd(IPr)(Cl)(μ-Cl)}₂] Dimer

  • React the [{Pd(IPr)(Cl)(μ-Cl)}₂] dimer with aniline in dichloromethane (CH₂Cl₂) at room temperature.

  • Isolate the [(IPr)PdCl₂(Aniline)] complex by trituration with cold pentanes.

Method B: Direct Synthesis

  • React IPr·HCl (1.5 equiv) with Pd(PhNH₂)₂Cl₂ (1.0 equiv) and KOt-Bu (1.5 equiv) in THF.

  • Heat the reaction at 80°C to afford the well-defined [(IPr)PdCl₂(Aniline)] complex.

Applications in Cross-Coupling Reactions

Palladium complexes bearing the IPr ligand and its derivatives are highly efficient catalysts for a variety of cross-coupling reactions, which are essential for the construction of carbon-carbon and carbon-heteroatom bonds.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The catalytic cycle, often initiated by a Pd(II) precatalyst, is illustrated below.

G Pd(II)-NHC Precatalyst Pd(II)-NHC Precatalyst Active Pd(0)-NHC Active Pd(0)-NHC Pd(II)-NHC Precatalyst->Active Pd(0)-NHC Reduction Oxidative Addition Oxidative Addition Active Pd(0)-NHC->Oxidative Addition Ar-Pd(II)-NHC-X Ar-Pd(II)-NHC-X Oxidative Addition->Ar-Pd(II)-NHC-X Transmetalation Transmetalation Ar-Pd(II)-NHC-R' Ar-Pd(II)-NHC-R' Transmetalation->Ar-Pd(II)-NHC-R' Reductive Elimination Reductive Elimination Reductive Elimination->Active Pd(0)-NHC Ar-R' Ar-R' Reductive Elimination->Ar-R' Product Ar-Pd(II)-NHC-X->Transmetalation Ar-Pd(II)-NHC-R'->Reductive Elimination Ar-X Ar-X Ar-X->Oxidative Addition R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize the yields and conditions for the synthesis of various palladium-NHC complexes and their performance in representative cross-coupling reactions.

Table 1: Synthesis of Palladium-NHC Complexes

ComplexPalladium PrecursorLigand/SaltBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[(IPr)Pd(acac)Cl]Pd(acac)₂IPr·HCl-Dioxane10024High[1]
[IPr#-PEPPSI]PdCl₂IPr#·HClK₂CO₃3-Cl-py802482[2]
trans-[Pd(IPr)Cl₂(DMS/THT)]trans-[PdCl₂(DMS/THT)₂]IPr·HClK₂CO₃Acetone40--[1]
[(IPr)PdCl₂(AN)]Pd(PhNH₂)₂Cl₂IPr·HClKOt-BuTHF80-70[3]

Table 2: Performance in Cross-Coupling Reactions

ReactionCatalystCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura[(IPr)PdCl₂(AN)]1.0K₂CO₃THF/H₂ORT16High[3]
Buchwald-Hartwig Amination[(IPr)Pd(acac)Cl]-----Efficient[1]
α-Ketone Arylation[(IPr)Pd(acac)Cl]-----Efficient[1]
Carbonylative CouplingPd(OAc)₂ / IPr·HCl2-1,4-Dioxane100576-90[4]

Conclusion

The use of this compound and its derivatives as ligands for palladium has furnished a range of highly active and stable precatalysts. The synthetic protocols provided herein are robust and scalable, allowing for the convenient preparation of these valuable catalytic tools. The exceptional performance of these complexes in various cross-coupling reactions underscores their importance in modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Researchers are encouraged to utilize these protocols as a foundation for the synthesis of these catalysts and their application in innovative synthetic methodologies.

References

Application Notes and Protocols for Suzuki-M.jpeg Coupling Reactions Utilizing IPr Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions using palladium catalysts bearing the N-heterocyclic carbene (NHC) ligand, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). The use of IPr and other bulky NHC ligands has become increasingly prevalent in modern organic synthesis due to their ability to stabilize the active palladium(0) species, leading to higher catalytic activity, broader substrate scope, and milder reaction conditions.[1] This is particularly advantageous in pharmaceutical and materials science research where the construction of complex biaryl and heteroaryl structures is crucial.[2][3]

Introduction to IPr Ligands in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, celebrated for its functional group tolerance and the relatively low toxicity of its boron-based reagents.[2][4] The catalytic cycle, broadly accepted, involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][5][6]

N-heterocyclic carbene ligands, such as IPr, are powerful ancillary ligands in this process. Their strong σ-donating properties and significant steric bulk enhance the electron density at the palladium center, which facilitates the oxidative addition step and stabilizes the catalytically active species.[1][7] This often translates to improved reaction outcomes, especially with challenging substrates like sterically hindered aryl chlorides.[8] Several commercially available or readily synthesized palladium precatalysts incorporating the IPr ligand are commonly used, including PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) and various (allyl)Pd(IPr)Cl complexes.[5][9][10][11]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates. It is always recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids using a Pd-IPr Precatalyst

This protocol is a general guideline for the cross-coupling of a variety of aryl and heteroaryl bromides with aryl- and heteroarylboronic acids.

Materials:

  • Palladium precatalyst (e.g., (IPr)Pd(allyl)Cl, PEPPSI-IPr)

  • Aryl bromide

  • Arylboronic acid

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium-IPr precatalyst (0.01-0.05 mmol, 1-5 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2.2: Room-Temperature Suzuki-Miyaura Coupling of Aryl Esters

This protocol outlines a milder procedure for the coupling of aryl esters, which are often more challenging substrates.[12]

Materials:

  • (η³-1-tBu-indenyl)Pd(IPr)(Cl) precatalyst

  • Aryl ester (e.g., phenyl benzoate)

  • Arylboronic acid

  • Base (e.g., KOH)

  • Solvent mixture (e.g., THF/H₂O)

  • Reaction vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the aryl ester (0.50 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), and KOH (1.0 mmol, 2.0 equiv).[12]

  • Catalyst Addition: Add the (η³-1-tBu-indenyl)Pd(IPr)(Cl) precatalyst (0.005 mmol, 1 mol%).[12]

  • Solvent Addition: Add the THF (2 mL) and water (0.5 mL) to the vial.[12]

  • Reaction: Cap the vial and stir the mixture vigorously at room temperature for 6-12 hours. Monitor the reaction's progress.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2.1.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative data for Suzuki-Miyaura coupling reactions employing IPr ligands, showcasing the versatility and efficiency of these catalytic systems.

Table 1: Suzuki-Miyaura Coupling of Aryl Esters with Phenylboronic Acid.[12]

EntryAryl Ester SubstrateCatalyst Loading (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenyl benzoate1KOH (2)THF/H₂O (4:1)RT6>99
24-Cyanophenyl benzoate1KOH (2)THF/H₂O (4:1)RT695
34-Acetylphenyl benzoate1KOH (2)THF/H₂O (4:1)RT693
44-Methoxyphenyl benzoate1KOH (2)THF/H₂O (4:1)RT696

Table 2: Suzuki-Miyaura Coupling of Various Aryl Halides with Arylboronic Acids.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1[13]4-Bromoanisole2-Pyridylboronate (1.5)Pd₂(dba)₃ (1.5) / IPr (4.5)KF (3)Dioxane1101274
2[14]3-Chloroindazole5-Indoleboronic acid (2)Pd(OAc)₂ (2) / IPr (3)K₃PO₄ (2)Dioxane/H₂O1001585
3[9]N-Boc-indole-7-carboxamide4-Methoxyphenylboronic acid (1.5)PEPPSI-IPr (5)K₂CO₃ (3)Toluene1102492
42-Chloropyridine2-Methylphenylboronic acid (1.5)PEPPSI-IPr (3)KOBu-t (3)i-PrOHRT1695

Visualizing the Process

Catalytic Cycle of Suzuki-Miyaura Coupling

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)-X L OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)-R² L Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Glassware (Oven-dried Schlenk tube) Reagents 2. Weigh Reagents (Aryl halide, Boronic acid, Base) Setup->Reagents Catalyst 3. Add Catalyst (Pd-IPr precatalyst) Reagents->Catalyst Inert 4. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Catalyst->Inert Solvent 5. Add Anhydrous Solvent Inert->Solvent Heating 6. Heat and Stir (Monitor by TLC/GC/LC-MS) Solvent->Heating Quench 7. Cool and Quench Heating->Quench Extract 8. Extraction Quench->Extract Dry 9. Dry and Concentrate Extract->Dry Purify 10. Column Chromatography Dry->Purify Analysis 11. Characterize Product Purify->Analysis

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 1-(2,6-diisopropylphenyl)imidazole in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-diisopropylphenyl)imidazole is a critical building block in modern organometallic chemistry, primarily serving as the precursor to the ubiquitous N-heterocyclic carbene (NHC) ligand, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). The unique steric and electronic properties of the IPr ligand have established it as a cornerstone in the development of highly active and stable transition metal catalysts. Its bulky 2,6-diisopropylphenyl groups provide significant steric shielding to the metal center, promoting reductive elimination and preventing catalyst deactivation pathways such as the formation of inactive dimers.[1] Concurrently, as a strong σ-donating ligand, IPr enhances the electron density at the metal center, facilitating key steps in catalytic cycles like oxidative addition.

These characteristics have rendered IPr-ligated metal complexes, particularly those of palladium, indispensable in a myriad of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[2][3][4] The resulting catalytic systems often exhibit superior activity, broader substrate scope, and milder reaction conditions compared to traditional phosphine-based catalysts. This document provides detailed application notes and experimental protocols for the synthesis of the IPr ligand precursor and its application in catalysis.

Data Presentation

Catalytic Performance in Suzuki-Miyaura Cross-Coupling

The following table summarizes the performance of various palladium-IPr complexes in the Suzuki-Miyaura cross-coupling reaction, highlighting the versatility and efficiency of these catalysts with a range of substrates.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-ChloroanisolePhenylboronic acid[(IPr)PdCl₂(aniline)] (1.0)K₂CO₃THF/H₂ORT16>98[5]
24-ChlorotoluenePhenylboronic acid[(IPr)PdCl₂(aniline)] (1.0)K₂CO₃THF/H₂ORT16>98[5]
34-ChloroacetophenonePhenylboronic acid[(IPr)PdCl₂(aniline)] (1.0)K₂CO₃THF/H₂ORT16>98[5]
42-ChloropyridinePhenylboronic acid[(IPr)PdCl₂(aniline)] (1.0)K₂CO₃THF/H₂ORT1695[5]
5Phenyl-N-Boc-amide4-Methylphenylboronic acidPd-PEPPSI-IPr (2.0)K₂CO₃THF601295[6]
6Phenyl-N-Boc-amide4-Methoxyphenylboronic acidPd-PEPPSI-IPr (2.0)K₂CO₃THF601292[6]
7Phenyl-N-Boc-amide4-(Trifluoromethyl)phenylboronic acidPd-PEPPSI-IPr (2.0)K₂CO₃THF601285[6]
84-BromoacetophenonePhenylboronic acid[PdCl(N,ODipp)(PPh₃)] (1.0)Na₂CO₃Methanol/WaterRT195+[7]

Experimental Protocols

Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

This two-step protocol is adapted from literature procedures and provides a reliable method for the gram-scale synthesis of the IPr ligand precursor.[8][9]

Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine

  • To a 1000 mL round-bottom flask, add methanol (500 mL), 2,6-diisopropylaniline (63.8 mL, 340 mmol), glyoxal (40 wt% aqueous solution, 19 mL, 170 mmol), and formic acid (1 mL).

  • Stir the resulting mixture at room temperature for 3 hours. A yellow precipitate will form.

  • Collect the yellow precipitate by filtration and wash it with cold methanol.

  • Dry the solid under vacuum overnight to yield N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine. (Yield: ~70%).

Step 2: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride

  • In a 5 L round-bottom flask, dissolve the product from Step 1 (200 g, 532 mmol) in ethyl acetate (2 L) with stirring.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate 500 mL Erlenmeyer flask, prepare a solution of paraformaldehyde (20.7 g, 690 mmol) in a 4N HCl solution in dioxane (212 mL, 851 mmol). Stir for 10 minutes.

  • Add the paraformaldehyde/HCl solution to the cooled solution of the diimine.

  • Stir the reaction mixture at room temperature for 2 hours. A precipitate will form.

  • Collect the precipitate by filtration.

  • Dissolve the precipitate in methanol (200 mL) and add sodium bicarbonate (15.0 g) portion-wise with stirring until gas evolution ceases.

  • Filter the solution to remove any remaining solids.

  • Reprecipitate the product by adding diethyl ether (250 mL) to the filtrate.

  • Collect the white precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride as a white powder. (Yield: ~70%).

Synthesis of [(IPr)Pd(allyl)]Cl Precatalyst

This protocol describes the synthesis of a common and highly active palladium-IPr precatalyst.[10][11]

  • In a glovebox or under an inert atmosphere, dissolve 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) in anhydrous THF.

  • Add one equivalent of a strong base (e.g., potassium tert-butoxide) to deprotonate the imidazolium salt and form the free carbene in situ. Stir for 30 minutes at room temperature.

  • In a separate flask, dissolve [Pd(allyl)Cl]₂ (0.5 equivalents) in anhydrous THF.

  • Slowly add the free carbene solution to the palladium dimer solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with hexanes to remove any unreacted starting materials.

  • The product, [(IPr)Pd(allyl)]Cl, can be further purified by recrystallization from a dichloromethane/hexanes mixture to yield a microcrystalline solid. (Yields are typically >90%).

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction using an IPr-palladium precatalyst.

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium precatalyst (e.g., [(IPr)Pd(allyl)]Cl or Pd-PEPPSI-IPr, 0.5-2.0 mol%).

  • Add the appropriate solvent (e.g., THF, dioxane, with or without water).

  • Seal the vessel and stir the reaction mixture at the desired temperature (room temperature to 110 °C) for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Synthesis of IPr·HCl and (IPr)Pd(allyl)Cl cluster_step1 Step 1: Diimine Formation cluster_step2 Step 2: Imidazolium Salt Formation cluster_step3 Step 3: Precatalyst Synthesis A 2,6-diisopropylaniline + Glyoxal B N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine A->B Methanol, Formic Acid, RT C Diimine + Paraformaldehyde + HCl B->C D 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) C->D Ethyl Acetate, 0°C to RT E IPr·HCl + Base F Free IPr Carbene E->F Deprotonation H [(IPr)Pd(allyl)]Cl F->H G [Pd(allyl)Cl]₂ G->H THF, RT

Caption: Workflow for the synthesis of IPr·HCl and the corresponding palladium precatalyst.

Catalytic_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) PdII_1 Ar-Pd(II)L-X Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)L-Ar' PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar-Ar' PdII_2->Product ArX Ar-X ArX->PdII_1 ArB Ar'-B(OH)₂ + Base ArB->PdII_1

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: The Coordination Chemistry of IPr Gold Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the coordination chemistry of gold(I) complexes featuring the N-heterocyclic carbene (NHC) ligand IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). Due to the strong σ-donating properties and significant steric bulk of the IPr ligand, these gold complexes exhibit remarkable stability and unique catalytic activity. These characteristics have established them as powerful tools in homogeneous catalysis for various organic transformations and as promising candidates for the development of novel therapeutic agents. This guide covers the synthesis, physicochemical properties, and key applications of IPr gold complexes, offering detailed experimental protocols for their preparation and use in both catalytic and medicinal contexts.

Introduction to IPr Gold Complexes

N-heterocyclic carbenes (NHCs) have become a cornerstone of modern organometallic chemistry, largely due to their ability to form highly stable bonds with metal centers. Among the vast library of NHC ligands, IPr is distinguished by its bulky 2,6-diisopropylphenyl groups. This steric hindrance provides exceptional stability to the coordinated metal center, often rendering the resulting complexes tolerant to air and moisture.[1]

When coordinated to a gold(I) center, the IPr ligand creates a linearly coordinated complex, typically of the form (IPr)AuX, where X is a halide or another anionic ligand. The most common and commercially available precursor is (IPr)AuCl. In solution, this precursor is often activated by a halide abstractor (e.g., a silver salt) to generate a highly electrophilic cationic gold(I) species, [(IPr)Au]⁺, which is the active catalyst in many transformations.[2] These complexes are particularly adept at activating the π-systems of alkynes and alkenes, making them susceptible to nucleophilic attack.[3]

Beyond catalysis, the unique biochemical interactions of gold complexes have propelled research into their medicinal applications.[4] IPr gold complexes have emerged as potent anticancer agents, often exhibiting mechanisms of action distinct from traditional platinum-based drugs, primarily by targeting mitochondrial enzymes and disrupting the cellular redox balance.[1][5]

Synthesis and Physicochemical Properties

The synthesis of (IPr)AuCl is a well-established, high-yielding, two-step process starting from the corresponding imidazolium salt precursor, IPr·HCl.[6]

Diagram: Synthesis of (IPr)AuCl

G cluster_0 Step 1: Synthesis of IPr·HCl cluster_1 Step 2: Metallation precursors N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene + Paraformaldehyde + Chlorotrimethylsilane solvent1 Ethyl Acetate, 70°C precursors->solvent1 IPrHCl IPr·HCl (Imidazolium Salt Precursor) solvent1->IPrHCl IPrHCl_meta IPr·HCl IPrHCl->IPrHCl_meta Purified Product reagents +(SMe₂)AuCl + K₂CO₃ (Base) IPrHCl_meta->reagents solvent2 Acetone, Room Temp. reagents->solvent2 IPrAuCl (IPr)AuCl solvent2->IPrAuCl

A two-step synthetic workflow for (IPr)AuCl production.
Protocol 1: Synthesis of (IPr)AuCl[6]

Step 1: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

  • To a solution of N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (1.0 equiv) in ethyl acetate, add paraformaldehyde (1.1 equiv) and chlorotrimethylsilane (1.1 equiv).

  • Stir the reaction mixture at 70°C. The product, IPr·HCl, will precipitate from the solution as a microcrystalline powder.

  • Collect the solid by filtration, wash thoroughly with ethyl acetate, and dry under vacuum to yield the pure imidazolium salt.

Step 2: Synthesis of (IPr)AuCl

  • Suspend the synthesized IPr·HCl (1.0 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv) in acetone.

  • To this suspension, add chloro(dimethyl sulfide)gold(I) ((SMe₂)AuCl) (1.0 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the mixture to remove inorganic salts (KCl and excess K₂CO₃).

  • Remove the solvent from the filtrate under reduced pressure.

  • Wash the resulting solid with a non-polar solvent, such as pentane or hexane, to remove any residual impurities.

  • Dry the product under vacuum to afford (IPr)AuCl as a stable, white crystalline solid.

Table 1: Physicochemical and Structural Properties of (IPr)AuCl
PropertyValueReference(s)
Molecular Formula C₂₇H₃₆AuClN₂[7]
Molecular Weight 621.01 g/mol [7]
Appearance White to off-white powder/crystals[6]
Melting Point 298 °C
Solubility Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), THF, acetone[6]
Coordination Geometry Linear[6]
Au-C Bond Length 1.998(4) Å[6]
Au-Cl Bond Length ~2.28 Å[6]
C-Au-Cl Bond Angle ~180°[6]
Steric Hindrance (%Vbur) The IPr ligand is highly sterically demanding, with reported %Vbur values for related IPr* NHC ligands in copper complexes being around 47%. This significant steric bulk shields the gold center, contributing to the complex's high stability.[8]

Application in Homogeneous Catalysis

(IPr)AuCl and its derivatives are exceptionally effective catalysts for a range of organic reactions, most notably the hydrofunctionalization of alkynes. The general mechanism involves the in-situ generation of a cationic gold species [(IPr)Au]⁺ which coordinates to the alkyne, activating it for nucleophilic attack.

Intermolecular Hydroamination of Alkynes

The addition of an N-H bond across a C-C triple bond is a highly atom-economical method for synthesizing imines and enamines. IPr-gold complexes catalyze this transformation with high efficiency and regioselectivity.[3][9]

Diagram: Catalytic Cycle for Hydroamination

G Catalyst [(IPr)Au]⁺ AlkyneComplex π-Alkyne Complex Catalyst->AlkyneComplex + Alkyne (R-C≡C-R') NucleophilicAttack Vinyl-Gold Intermediate AlkyneComplex->NucleophilicAttack + Amine (R''NH₂) Protonolysis Product Release NucleophilicAttack->Protonolysis Protodemetallation (+ H⁺) Protonolysis->Catalyst Regeneration Product Imine Product Protonolysis->Product

Proposed catalytic cycle for gold-catalyzed hydroamination.
Table 2: (IPr)Au-Catalyzed Intermolecular Hydroamination of Phenylacetylene with Various Anilines[3]

Reaction Conditions: Phenylacetylene (1.5 mmol), Aniline derivative (1.0 mmol), Au-NHC precatalyst (1 mol%), AgSbF₆ (1 mol%), Acetonitrile (1.0 mL), 90°C, 16 h. Yields correspond to the isolated imine product.

EntryAniline DerivativeProduct Yield (%)
1Aniline>99
22-Methylaniline>99
34-Methylaniline>99
42,6-Dimethylaniline>99
52-Isopropylaniline82
64-Isopropylaniline75
74-Methoxyaniline51
84-Fluoroaniline64
94-Chloroaniline51
104-Nitroaniline20
Protocol 2: General Procedure for Intermolecular Hydroamination of Alkynes[3]
  • In an inert atmosphere (glovebox), charge a Schlenk tube with the Au-NHC precatalyst (e.g., (IPr)AuCl, 1 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 1 mol%).

  • Add the arylamine (1.0 equiv) and the alkyne (1.5 equiv) to the tube, followed by the anhydrous solvent (e.g., acetonitrile, to make a ~1 M solution).

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 90°C).

  • Stir the reaction for the specified time (e.g., 16 h) and monitor by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the imine product.

Diagram: General Workflow for Catalytic Hydroamination

G Setup 1. Setup Reaction (IPr)AuCl, Ag-Salt, Substrates, Solvent Reaction 2. Heat & Stir (e.g., 90°C, 16h) Setup->Reaction Workup 3. Workup Cool, remove solvent Reaction->Workup Purify 4. Purification Column Chromatography Workup->Purify Product 5. Isolated Product Imine Purify->Product G AuComplex (IPr)Au-L Complex TrxR Thioredoxin Reductase (TrxR) (Active) AuComplex->TrxR Inhibition (binds to Selenocysteine) TrxR_Inhibited Inhibited TrxR ROS ↑ Reactive Oxygen Species (ROS) TrxR_Inhibited->ROS Disrupted Redox Balance Mito Mitochondrial Damage ROS->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis G Seed 1. Seed Cells Plate cells in 96-well plate and incubate for 24h Treat 2. Treat with Compound Add serial dilutions of IPr-Au complex, incubate 48-72h Seed->Treat AddMTT 3. Add MTT Reagent Incubate for 4h Treat->AddMTT Solubilize 4. Solubilize Formazan Add solubilizing agent (e.g., DMSO, isopropanol) AddMTT->Solubilize Read 5. Measure Absorbance Read at ~570 nm using a microplate reader Solubilize->Read

References

Application Notes and Protocols for 1-(2,6-diisopropylphenyl)imidazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Bulky Imidazole Ligand Precursor

1-(2,6-diisopropylphenyl)imidazole, commonly abbreviated as DippIm, is a stable aromatic heterocyclic compound that has emerged as a cornerstone in modern materials science.[1][2] Its significance lies not in its direct application, but primarily as a crucial precursor to a class of powerful ligands known as N-heterocyclic carbenes (NHCs). The defining feature of DippIm is the sterically demanding 2,6-diisopropylphenyl group attached to one of the imidazole nitrogen atoms. This bulky substituent provides exceptional steric shielding to coordinated metal centers, enhancing the stability and catalytic activity of the resulting complexes. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced materials for catalysis, functional porous materials, and potential applications in organic electronics.

I. Core Application: A Gateway to High-Performance N-Heterocyclic Carbene Ligands in Catalysis

The primary role of this compound in materials science is its conversion into the highly influential N-heterocyclic carbene ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, widely known as IPr. NHCs are potent σ-donors, forming strong bonds with transition metals and creating robust, highly active catalysts. The steric bulk of the IPr ligand is instrumental in promoting challenging catalytic transformations.[3][4]

A. Synthesis of the IPr•HCl Precursor and Metal-NHC Complexes

The journey from DippIm to a functional catalyst begins with the synthesis of the imidazolium salt precursor, followed by metalation.

Protocol 1: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr•HCl) [5]

This two-step protocol is a common route to synthesize the IPr•HCl salt, the direct precursor to the IPr carbene.

  • Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine

    • In a round-bottom flask, dissolve 2,6-diisopropylaniline (2 equivalents) in methanol.

    • Add aqueous glyoxal (40 wt. %, 1 equivalent) dropwise to the stirred solution.

    • A few drops of formic acid can be added to catalyze the reaction.

    • Stir the mixture at room temperature for 12-16 hours. The diimine product will precipitate from the solution.

    • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

  • Step 2: Cyclization to form IPr•HCl

    • Suspend the synthesized diimine (1 equivalent) and paraformaldehyde (1.1 equivalents) in toluene.

    • Add a solution of anhydrous HCl in dioxane (2.2 equivalents) to the suspension.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature, and collect the resulting white precipitate by filtration.

    • Wash the solid with toluene and diethyl ether, then dry under vacuum to yield IPr•HCl.

Protocol 2: Synthesis of a Palladium-NHC (PEPPSI-IPr type) Precatalyst [6]

Palladium-NHC complexes are workhorses in cross-coupling chemistry. The following protocol describes the synthesis of a [Pd(IPr)Cl₂(aniline)] type complex.

  • To a suspension of IPr•HCl (1 equivalent) and anhydrous potassium carbonate (2.2 equivalents) in THF, add palladium(II) chloride (1 equivalent) and the desired aniline (e.g., 3-chloroaniline, 1.1 equivalents).

  • Stir the mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Protocol 3: Synthesis of a Gold(I)-NHC Complex ([Au(IPr)Cl])

Gold-NHC complexes are valuable catalysts for a range of organic transformations and have interesting photoluminescent properties.[7][8][9]

  • In a flask, combine IPr•HCl (1 equivalent), potassium carbonate (1.5 equivalents), and gold(I) chloride-dimethyl sulfide complex ([AuCl(SMe₂)]) (1 equivalent) in acetone.

  • Stir the mixture at room temperature for 4-5 hours under air.[8]

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate to obtain the crude [Au(IPr)Cl] complex.

  • The product can be purified by washing with a non-polar solvent like hexane to remove any remaining impurities.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 IPr•HCl Synthesis cluster_1 Metal-NHC Complex Synthesis DippIm This compound (DippIm) Diimine N,N'-bis(2,6-diisopropylphenyl)ethylenediimine DippIm->Diimine + Glyoxal, Formic Acid IPr_HCl 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr•HCl) Diimine->IPr_HCl + Paraformaldehyde, HCl Pd_NHC [Pd(IPr)Cl₂(Aniline)] (PEPPSI-type Catalyst) Au_NHC [Au(IPr)Cl] (Gold Catalyst) IPr_HCl_2 IPr•HCl IPr_HCl_2->Pd_NHC + PdCl₂, Aniline, K₂CO₃ IPr_HCl_2->Au_NHC + [AuCl(SMe₂)], K₂CO₃

Caption: Synthetic routes from this compound to the IPr•HCl precursor and subsequently to palladium and gold NHC complexes.

B. Catalytic Applications: Protocols for Key Cross-Coupling Reactions

The true utility of DippIm-derived catalysts is demonstrated in their application in a wide array of organic reactions.

Protocol 4: Suzuki-Miyaura Cross-Coupling using a Pd-IPr Catalyst [10][11]

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid.

  • In a reaction vessel, combine the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • Add the Pd-IPr precatalyst (e.g., [Pd(IPr)(3-Cl-Py)Cl₂], 0.5-2 mol%).

  • Add a suitable solvent system, such as a mixture of toluene and water or 2-methyltetrahydrofuran.[10]

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 5: Heck-Mizoroki Reaction using a Pd-IPr Catalyst [12][13]

This protocol provides a general method for the coupling of an aryl halide with an alkene.

  • To a flame-dried Schlenk flask, add the aryl halide (1 equivalent), the alkene (1.2-1.5 equivalents), and a base (e.g., triethylamine or potassium carbonate, 1.5-2 equivalents).

  • Add the Pd-IPr precatalyst (1-3 mol%).

  • Add a polar aprotic solvent such as DMF or NMP.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 100-140 °C and stir for 12-24 hours.

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product via column chromatography.

Table 1: Comparison of Catalytic Performance in Cross-Coupling Reactions

ReactionCatalystAryl HalideCoupling PartnerYield (%)Reference
Suzuki-Miyaura[Pd(IPr)(3-CF₃-An)Cl₂]4-ChlorotoluenePhenylboronic acid>95[6]
Suzuki-Miyaura[Pd(IPr)(allyl)Cl]4-Chloroanisole2-Methylphenylboronic acid>95[14]
Heck-MizorokiPd-IPr complex4-Bromotoluenen-Butyl acrylateHigh[12][13]
SonogashiraPd-IPr complexAryl BromideTerminal AlkyneHigh[3]

II. Advanced Application: Functionalization of Metal-Organic Frameworks (MOFs)

The integration of catalytically active NHC-metal complexes into the porous structure of Metal-Organic Frameworks (MOFs) creates highly active and recyclable heterogeneous catalysts. The DippIm-derived IPr ligand is ideal for this purpose due to its robustness.

A. Post-Synthetic Modification (PSM) of MOFs with NHC Precursors

Post-synthetic modification is a powerful technique to introduce new functionalities into pre-existing MOFs.[1][15]

Protocol 6: Post-Synthetic Modification of an Amino-Functionalized MOF (e.g., MIL-101-NH₂) with an IPr Precursor [16][17][18]

This protocol describes the covalent attachment of an imidazolium salt to an amine-functionalized MOF, which can then be metalated.

  • Synthesis of an Imidazolium Salt with a Linkable Group: Synthesize an imidazolium salt derived from DippIm that contains a reactive group (e.g., a carboxylic acid or an alkyl halide) suitable for coupling with the amine groups on the MOF linker.

  • Activation of the MOF: Activate the synthesized MIL-101-NH₂ by solvent exchange and heating under vacuum to ensure the pores are accessible.

  • Coupling Reaction:

    • Suspend the activated MIL-101-NH₂ in a dry, inert solvent (e.g., DMF).

    • Add the functionalized imidazolium salt and a suitable coupling agent (e.g., a carbodiimide for carboxylic acid coupling) or base (for alkyl halide coupling).

    • Heat the mixture under an inert atmosphere for 24-48 hours.

  • Work-up and Characterization:

    • Collect the functionalized MOF by centrifugation or filtration.

    • Wash extensively with fresh solvent to remove any unreacted reagents.

    • Dry the material under vacuum.

    • Characterize the successful functionalization using techniques such as solid-state NMR, FT-IR spectroscopy, and thermogravimetric analysis (TGA).

  • Metalation:

    • Suspend the imidazolium-functionalized MOF in a suitable solvent.

    • Add a metal precursor (e.g., PdCl₂ or [AuCl(SMe₂)]) and a base (e.g., K₂CO₃).

    • Stir at room temperature or with gentle heating to facilitate the formation of the M-NHC complex within the MOF pores.

    • Wash the resulting M-NHC@MOF material thoroughly and dry under vacuum.

MOF_Functionalization MOF_NH2 Amino-functionalized MOF (e.g., MIL-101-NH₂) Coupling Coupling Reaction (e.g., Amide formation) MOF_NH2->Coupling Imidazolium_Linker Functionalized IPr Precursor (e.g., with -COOH) Imidazolium_Linker->Coupling MOF_Imidazolium Imidazolium-functionalized MOF Coupling->MOF_Imidazolium Metalation Metalation (e.g., + PdCl₂, Base) MOF_Imidazolium->Metalation MOF_M_NHC M-NHC@MOF (Heterogeneous Catalyst) Metalation->MOF_M_NHC

Caption: Workflow for the post-synthetic modification of an amino-functionalized MOF to incorporate a metal-NHC catalyst derived from a DippIm precursor.

III. Exploratory Application: Materials for Organic Electronics

While less established than its role in catalysis, the unique electronic and steric properties of DippIm derivatives suggest potential applications in organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). Metal-NHC complexes, including those with gold(I), can exhibit significant photoluminescence.[7][19][20] The bulky 2,6-diisopropylphenyl groups can play a crucial role in preventing aggregation-induced quenching of luminescence in the solid state, a common issue in OLED materials.

A. Rationale for Application in OLEDs
  • Luminescent Properties: Gold(I)-NHC complexes derived from DippIm have been shown to be luminescent, with tunable emission properties.[7][9] This phosphorescence makes them candidates for emissive materials in OLEDs.

  • Charge Transport: Imidazole-based compounds are known to facilitate electron or hole transport in organic electronic devices.[21] The electronic properties of the IPr ligand can be tuned through modification, potentially leading to materials with desirable charge transport characteristics.

  • Steric Hindrance: The bulky DippIm-derived ligands can prevent close packing of molecules in the solid state. This can suppress non-radiative decay pathways and enhance the photoluminescence quantum yield, a critical factor for efficient OLEDs.

B. Protocol for Characterization of Photophysical Properties

The initial step towards evaluating a new material for OLED applications is to characterize its fundamental photophysical properties.

Protocol 7: Photoluminescence Spectroscopy of a DippIm-Derived Metal Complex

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the synthesized complex (e.g., [Au(IPr)L]) in a spectroscopic grade solvent (e.g., degassed dichloromethane or toluene).

    • For solid-state measurements, prepare a thin film of the material by spin-coating a solution onto a quartz substrate or by drop-casting.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the solution or thin film to determine the absorption maxima (λ_abs).

  • Photoluminescence (PL) Spectroscopy:

    • Excite the sample at or near its absorption maximum.

    • Record the emission spectrum to determine the emission maximum (λ_em) and the full width at half maximum (FWHM).

  • Quantum Yield Measurement:

    • Measure the photoluminescence quantum yield (PLQY) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).

  • Luminescence Lifetime Measurement:

    • Use time-resolved photoluminescence spectroscopy to measure the excited-state lifetime (τ). A longer lifetime is indicative of phosphorescence.

Table 2: Representative Photophysical Data for Luminescent Gold(I)-NHC Complexes

Complex TypeExcitation λ_max (nm)Emission λ_max (nm)ColorReference
[Au(IPr)(Amide)]300-350400-550Violet to Green[7]
Au(I)-NHC Radical Complex~380~450Blue[9]

Further research into the synthesis of DippIm derivatives with extended π-conjugation and their incorporation into OLED device architectures is a promising avenue for future materials development.

IV. Characterization of DippIm-Based Materials

Thorough characterization is essential to confirm the identity, purity, and properties of synthesized materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the imidazolium salts and the final metal complexes.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural elucidation, including bond lengths, angles, and crystal packing.[1]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the materials.

  • Differential Scanning Calorimetry (DSC): Identifies phase transitions such as melting and glass transitions.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups and confirming modifications in MOFs.

  • Powder X-ray Diffraction (PXRD): Confirms the crystallinity and phase purity of MOFs before and after post-synthetic modification.[8]

V. Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Many of the reagents used in the synthesis of metal complexes and for catalytic reactions are toxic, flammable, or air-sensitive. Follow appropriate safety protocols for handling these materials.

Conclusion

This compound is a versatile and indispensable building block in contemporary materials science. Its primary utility as a precursor to the sterically demanding and electronically rich IPr ligand has paved the way for the development of highly efficient and stable catalysts for a multitude of organic transformations. Furthermore, the incorporation of these robust catalytic centers into porous materials like MOFs is a rapidly advancing field, promising the next generation of heterogeneous catalysts. While its application in organic electronics is still in its nascent stages, the intriguing photophysical properties of its metal complexes suggest a bright future for DippIm-derived materials in this domain as well. The protocols and application notes provided herein offer a comprehensive guide for researchers to harness the full potential of this remarkable molecule.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(2,6-diisopropylphenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 1-(2,6-diisopropylphenyl)imidazole, a key intermediate in the development of pharmaceuticals, agrochemicals, and as a precursor to N-heterocyclic carbene (NHC) ligands used in catalysis.[1]

Introduction

This compound, often abbreviated as DippIm, is a stable aromatic heterocyclic compound.[1] Its sterically hindered diisopropylphenyl group makes it a valuable component in the design of ligands for transition-metal-catalyzed reactions and in medicinal chemistry to enhance the membrane permeability of bioactive molecules. It serves as a crucial precursor for various synthetic processes, including the formation of antifungal agents.[1] This document outlines a reliable and scalable one-pot synthesis method.

Synthetic Routes Overview

Several synthetic approaches for this compound have been reported. The most common and scalable method is a one-pot condensation reaction involving 2,6-diisopropylaniline, glyoxal, formaldehyde, and ammonium chloride.[1] While this method can sometimes result in lower yields for sterically hindered imidazoles, it remains a preferred route due to its operational simplicity.[1]

Alternative, higher-yield methods exist but may involve more hazardous reagents or challenging reaction conditions. For instance, a reaction of 2,6-diisopropylaniline with thiophosgene has been reported to yield up to 78%.[1] Another approach, an Ullmann-type coupling, has been explored but resulted in a low yield of 19%.[1] For the purpose of these notes, the focus will be on the optimized one-pot synthesis, which offers a balance of yield, cost-effectiveness, and scalability.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established literature procedures for the synthesis of this compound.[1]

Materials:

  • 2,6-Diisopropylaniline

  • Glyoxal (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ammonium chloride

  • Methanol

  • Phosphoric acid (H₃PO₄) for acidic workup (as mentioned in some literature)[1]

  • Sodium bicarbonate

  • Diethyl ether

  • Standard laboratory glassware for a 500 mL scale reaction, including a three-necked round-bottom flask, condenser, and addition funnel.

  • Magnetic stirrer and heating mantle.

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, charge 10.01 g (0.0564 mol) of 2,6-diisopropylaniline.

  • Initial Reaction: Add 8.20 g (0.141 mol) of 40% aqueous glyoxal and approximately 100 mL of methanol to the flask. The solution will typically change from a clear yellow to a rusty orange with the formation of a yellow precipitate.[1]

  • Addition of Reagents: In a separate funnel, prepare a mixture of 6.03 g (0.112 mol) of ammonium chloride and 9.16 g (0.305 mol) of 37% aqueous formaldehyde, diluted with 130 mL of methanol.

  • Reaction Progression: Add the formaldehyde and ammonium chloride mixture to the reaction flask.

  • Reaction Time and Temperature: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification:

    • Collect the resulting precipitate by filtration.

    • Dissolve the precipitate in approximately 200 mL of methanol.

    • Add 15.0 g of sodium bicarbonate and stir for 1 hour, or until no further gas evolution is observed.

    • Filter the solids and reprecipitate the product from the filtrate by adding 250 mL of diethyl ether.

    • Collect the purified product by filtration, wash with diethyl ether, and dry under vacuum.

Data Summary:

Reagent/ParameterQuantity/ValueMolesMolar Ratio (relative to 2,6-diisopropylaniline)
2,6-Diisopropylaniline10.01 g0.05641
Glyoxal (40% aq.)8.20 g0.1412.5
Ammonium Chloride6.03 g0.1122
Formaldehyde (37% aq.)9.16 g0.3055.4
Methanol~230 mL--
Reaction Time2 hours--
Reaction TemperatureRoom Temperature--

Diagrams

Experimental Workflow:

experimental_workflow reagents 1. Reagent Mixing - 2,6-Diisopropylaniline - Glyoxal - Methanol addition 2. Addition - Ammonium Chloride - Formaldehyde reagents->addition reaction 3. Reaction (2 hours at RT) addition->reaction filtration1 4. Filtration reaction->filtration1 dissolution 5. Dissolution (in Methanol) filtration1->dissolution neutralization 6. Neutralization (with NaHCO3) dissolution->neutralization filtration2 7. Filtration neutralization->filtration2 precipitation 8. Precipitation (with Diethyl Ether) filtration2->precipitation filtration3 9. Final Filtration precipitation->filtration3 drying 10. Drying filtration3->drying product Final Product: This compound drying->product

Caption: Workflow for the one-pot synthesis of this compound.

Signaling Pathway (Conceptual):

conceptual_pathway cluster_reactants Reactants aniline 2,6-Diisopropylaniline intermediate Formation of Diimine Intermediate aniline->intermediate glyoxal Glyoxal glyoxal->intermediate formaldehyde Formaldehyde cyclization Cyclization and Dehydration formaldehyde->cyclization nh4cl Ammonium Chloride nh4cl->cyclization intermediate->cyclization product This compound cyclization->product

Caption: Conceptual reaction pathway for imidazole ring formation.

Applications and Further Considerations

Applications:

  • N-Heterocyclic Carbene (NHC) Ligands: this compound is a common precursor for the synthesis of a variety of NHC ligands.[1] These ligands are widely used in organometallic chemistry and catalysis. The imidazole is typically reacted with an alkyl or aryl halide to form an imidazolium salt, which is the direct precursor to the NHC.[1]

  • Pharmaceuticals and Agrochemicals: Imidazole derivatives are known to exhibit a range of biological activities, including antifungal properties.[1] The bulky diisopropylphenyl group can be a key feature in designing molecules with specific biological targets.

  • Coordination Chemistry: The direct use of this compound as a ligand in coordination chemistry allows for the formation of stable complexes with various transition metals.

Optimization and Challenges:

  • Yield Improvement: While the one-pot synthesis is convenient, yields can be variable, especially with sterically hindered anilines.[1] Optimization studies, potentially using Design of Experiments (DOE), could be employed to improve the yield by systematically varying parameters such as reaction temperature, concentration, and reagent stoichiometry.

  • Purification: The purification process is critical to obtaining a high-purity product. The described precipitation method is effective, but for very high purity requirements, column chromatography may be necessary.

  • Scalability: When scaling up this reaction, efficient heat management and mixing become crucial. The exothermic nature of some of the reaction steps should be considered to ensure safety and reproducibility.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

  • The reaction may be exothermic; monitor the temperature closely, especially during the addition of reagents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,6-Diisopropylphenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2,6-diisopropylphenyl)imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My one-pot synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the one-pot synthesis from 2,6-diisopropylaniline, glyoxal, and formaldehyde are a known issue, particularly with sterically hindered substrates.[1][2] Here are the primary areas to investigate:

  • Incomplete Imine Formation: The initial reaction between 2,6-diisopropylaniline and glyoxal to form the diimine is a critical step. Ensure the reaction has sufficient time to go to completion before adding formaldehyde and ammonium chloride. Consider monitoring this step by TLC or NMR if possible.

  • Suboptimal Temperature: While the reaction is often run at room temperature or slightly elevated temperatures, optimizing the temperature profile can be beneficial. Running the initial imine formation at a slightly elevated temperature (e.g., 50 °C) may improve its rate and completeness.

  • Reagent Quality: The purity of all reagents is crucial. Use freshly opened or purified 2,6-diisopropylaniline. Ensure the glyoxal and formaldehyde solutions are of the correct concentration.

  • pH Control: The acidity of the reaction mixture can influence the rate of cyclization and the formation of side products. An acidic workup is a common final step.[1][2]

Q2: I am considering an alternative synthetic route to the one-pot synthesis. What are the pros and cons of other methods?

Several alternative routes to synthesize this compound have been reported:

  • Ullmann-type Coupling: This method involves the copper-catalyzed coupling of imidazole with 2-iodo-1,3-diisopropylbenzene. While a viable alternative, reported yields have been low (around 19%).[1][2] This approach may be suitable for small-scale synthesis or when the one-pot method consistently fails.

  • Classical Synthesis from 2,6-diisopropylaniline and Thiophosgene: An older method reported to give a high yield (78%) involves reacting 2,6-diisopropylaniline with thiophosgene, followed by subsequent steps.[1][2] However, the use of highly toxic thiophosgene is a significant drawback and requires stringent safety precautions.

  • Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to improve yields, reduce reaction times, and enhance product purity for various imidazole derivatives.[3][4][5][6][7] Exploring microwave conditions for the one-pot synthesis or the Ullmann coupling could be a promising optimization strategy.

Q3: My Buchwald-Hartwig amination to form the C-N bond is sluggish or fails. What should I troubleshoot?

While not the most common route for this specific molecule, the principles of Buchwald-Hartwig amination are relevant for C-N bond formation and its troubleshooting can be applied analogously. Common issues include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical and highly substrate-dependent.[8] For sterically hindered substrates like 2,6-diisopropylaniline, bulky and electron-rich ligands are generally more effective.[8][9]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used.[8] However, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary if your substrate is base-sensitive.[8]

  • Solvent and Temperature: Aprotic polar solvents like dioxane or THF, or aromatic hydrocarbons such as toluene, are common.[8][10] Ensure the solvent is anhydrous and the reaction is run under an inert atmosphere (argon or nitrogen), as the palladium(0) catalyst is oxygen-sensitive.[8] Insufficient temperature can lead to slow reaction rates.

  • Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig couplings.[8][11] If using an aryl chloride, a more active catalyst system may be required.

Q4: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

In the one-pot synthesis, common side products can arise from incomplete reactions or side reactions of the intermediates.

  • Unreacted Diimine: The initial diimine formed from 2,6-diisopropylaniline and glyoxal may persist if the cyclization is inefficient.

  • N-Oxide Formation: If the reaction is exposed to air, oxidation of the imidazole nitrogen can occur.

  • Polymerization: Formaldehyde can undergo polymerization under certain conditions. Using fresh, high-quality formaldehyde and controlling the reaction temperature can help mitigate this.

To minimize side products, ensure a stoichiometric balance of reactants, control the reaction temperature, and maintain an inert atmosphere where necessary.

Q5: What are the recommended methods for purifying this compound?

Purification can be challenging due to the product's physical properties.

  • Crystallization: Crystallization is a common and effective method for purifying imidazole derivatives.[12] Solvents such as methanol, benzene, toluene, or diethyl ether have been used for the crystallization of imidazoles.[12] Experimenting with different solvent systems is recommended to find the optimal conditions for your product.

  • Column Chromatography: If crystallization is not effective, flash column chromatography on silica gel can be used. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Distillation: The boiling point of this compound is reported to be 105°C at 0.1 mmHg, making vacuum distillation a viable purification method for liquid products.[13]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialsReagents/CatalystsReported YieldAdvantagesDisadvantages
One-Pot Synthesis 2,6-diisopropylaniline, Glyoxal, FormaldehydeAmmonium chloride, Acidic workupOften low, especially for hindered imidazoles[1][2]Operationally simple, readily available starting materials.Can suffer from low yields.[1][2]
Ullmann-type Coupling Imidazole, 2-iodo-1,3-diisopropylbenzeneCuI, N,N'-dimethylethylenediamine, Cs₂CO₃19%[1][2]Alternative to the one-pot method.Low reported yield, requires aryl iodide.[1][2]
Classical Synthesis 2,6-diisopropylanilineThiophosgene, H₂NCH₂CH(OEt)₂, HCl, HNO₃78%[1][2]High reported yield.[1][2]Use of highly toxic thiophosgene.[1][2]

Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure catalyst is not degraded.
Inappropriate ligandScreen bulky, electron-rich phosphine ligands.[8][9]
Incorrect baseTry a stronger base (e.g., NaOtBu) or a weaker, more soluble base (e.g., Cs₂CO₃) depending on substrate tolerance.[8]
Poor solvent choiceUse anhydrous, degassed aprotic polar or aromatic hydrocarbon solvents.[8][10]
Low reaction temperatureGradually increase the reaction temperature.
Side Product Formation HydrodehalogenationUse a less reactive base or lower the reaction temperature.
Homocoupling of aryl halideAdjust catalyst/ligand ratio.
Reaction Stalls Catalyst decompositionUse a more robust ligand or lower the reaction temperature.
Reagent insolubilityScreen different solvents to improve solubility.[8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from literature procedures.[2]

  • Imine Formation: In a round-bottom flask, dissolve 2,6-diisopropylaniline (1.0 eq) in methanol. To this solution, add 40% aqueous glyoxal (1.0 eq). Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the aniline.

  • Cyclization: To the reaction mixture, add ammonium chloride (2.0 eq) and 37% aqueous formaldehyde (2.0 eq). Continue stirring at room temperature overnight.

  • Workup: Acidify the reaction mixture with an appropriate acid (e.g., H₃PO₄) and stir for 1 hour.[1][2] Neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Protocol 2: Ullmann-type Coupling for the Synthesis of this compound

This protocol is based on a reported procedure.[1][2]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine imidazole (1.2 eq), 2-iodo-1,3-diisopropylbenzene (1.0 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

  • Ligand Addition and Solvent: Add N,N'-dimethylethylenediamine (0.4 eq) and anhydrous solvent (e.g., DMF or N-methylpyrrolidone).

  • Reaction: Heat the reaction mixture at a high temperature (e.g., 120-150 °C) and monitor the progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

One_Pot_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps 2_6_diisopropylaniline 2,6-Diisopropylaniline Imine_Formation Imine Formation 2_6_diisopropylaniline->Imine_Formation Glyoxal Glyoxal Glyoxal->Imine_Formation Formaldehyde Formaldehyde Cyclization Cyclization Formaldehyde->Cyclization Ammonium_Chloride Ammonium Chloride Ammonium_Chloride->Cyclization Imine_Formation->Cyclization Diimine Intermediate Acidic_Workup Acidic Workup Cyclization->Acidic_Workup Purification Purification Acidic_Workup->Purification Product This compound Purification->Product Troubleshooting_Decision_Tree Start Low Yield in Synthesis Check_Route Which Synthetic Route? Start->Check_Route One_Pot One-Pot Synthesis Check_Route->One_Pot One-Pot Ullmann Ullmann Coupling Check_Route->Ullmann Ullmann Buchwald Buchwald-Hartwig Check_Route->Buchwald Buchwald-Hartwig Check_Imine Incomplete Imine Formation? One_Pot->Check_Imine Check_Catalyst Catalyst/Ligand Inactive? Ullmann->Check_Catalyst Buchwald->Check_Catalyst Optimize_Temp Optimize Temperature Check_Imine->Optimize_Temp Yes Check_Reagents Check Reagent Quality Check_Imine->Check_Reagents No Screen_Ligands Screen Bulky Ligands Check_Catalyst->Screen_Ligands Yes Check_Base Incorrect Base? Check_Catalyst->Check_Base No Screen_Bases Screen Bases Check_Base->Screen_Bases Yes Buchwald_Hartwig_Catalytic_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X ArPdIIL2X Ar-Pd(II)L₂(X) OxAdd->ArPdIIL2X Ligand_Exch Ligand Exchange ArPdIIL2X->Ligand_Exch Amine, Base ArPdIIL2Amine Ar-Pd(II)L₂(Amine) Ligand_Exch->ArPdIIL2Amine Red_Elim Reductive Elimination ArPdIIL2Amine->Red_Elim Red_Elim->Pd0L2 Catalyst Regeneration Product Ar-Amine Red_Elim->Product Catalyst_Regen Catalyst Regeneration

References

Technical Support Center: Purification of 1-(2,6-diisopropylphenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-(2,6-diisopropylphenyl)imidazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification methods for this compound are recrystallization and column chromatography. Recrystallization is effective for removing minor impurities and obtaining a highly crystalline final product, while column chromatography is a versatile technique for separating the target compound from a mixture of impurities, especially when the impurity profile is complex.[1] An acid-base extraction can also be employed as a preliminary purification step to separate the basic target compound from neutral or acidic impurities.

Q2: What are some potential impurities I might encounter in the synthesis of this compound?

A2: In the common one-pot synthesis from 2,6-diisopropylaniline, glyoxal, and formaldehyde, potential impurities include unreacted starting materials, polymeric byproducts from the reaction of glyoxal, and potentially isomeric imidazole products depending on the reaction conditions. Side reactions can sometimes lead to the formation of quinoxaline-type derivatives as byproducts.[2]

Q3: How can I assess the purity of my purified this compound?

A3: The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value and the absence of impurity signals in NMR and HPLC chromatograms are indicative of high purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.

Recrystallization Issues
Symptom Possible Cause Troubleshooting Steps
Low or No Crystal Formation The compound may be too soluble in the chosen solvent, even at low temperatures.[3]- Concentrate the solution by evaporating some of the solvent and attempt to cool again. - If the initial solvent is too effective, add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then gently heat until clear before cooling slowly.[3] - Try a different solvent or a mixed solvent system.
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution was cooled too quickly, causing the compound to separate as a liquid instead of forming crystals.[1]- Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. - Ensure the flask is insulated to promote gradual cooling.[3]
Low Yield Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[3][4]- Before filtering, check for significant product in the mother liquor by taking a small sample, evaporating the solvent, and observing the amount of residue. If substantial, concentrate the mother liquor and cool to obtain a second crop of crystals.[4] - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product is Still Impure After Recrystallization The cooling process was too rapid, trapping impurities within the crystal lattice.[3]- Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help. - Consider a second recrystallization step.
Column Chromatography Issues
Symptom Possible Cause Troubleshooting Steps
Poor Separation of Product from Impurities The polarity of the mobile phase is not optimal for separating the components.- Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides good separation. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[4]
Streaking or Tailing of the Product Spot/Peak The compound, being a basic imidazole derivative, may be interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as 0.1-1% triethylamine or a few drops of ammonium hydroxide, to the mobile phase to improve the peak shape.[1] - Consider using a different stationary phase, such as alumina.[1]
Product Does Not Elute from the Column The mobile phase is not polar enough to move the compound through the stationary phase.- Gradually increase the polarity of the mobile phase. For very polar compounds, a system like dichloromethane/methanol may be necessary.[4]

Data Presentation

The following table summarizes available quantitative data for a known purification method for this compound.

Purification MethodSolvent/Mobile PhaseYieldPurityReference
RecrystallizationEthyl Acetate10.4%Not explicitly stated, but resulted in colorless crystals suitable for X-ray crystallography.[5]

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate

This protocol is adapted from a literature procedure that yielded crystalline this compound.[5]

  • Dissolution: Place the crude, light-brown solid of this compound into an Erlenmeyer flask.

  • Solvent Addition: Add a minimal amount of hot ethyl acetate to the flask while stirring or swirling to completely dissolve the solid.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the colorless crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Column Chromatography on Silica Gel

This is a general protocol that should be optimized for the specific impurity profile of your crude this compound.

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase system that provides good separation between your product and any impurities. A common starting point for N-aryl imidazoles is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar component of your mobile phase (e.g., hexane).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform, bubble-free packed bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the dissolved sample to the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the selected mobile phase.

    • If a good separation is not achieved with an isocratic (constant solvent mixture) elution, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Monitor the composition of the fractions by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude this compound prelim Preliminary Purification (Optional: Acid-Base Extraction) crude->prelim main_purification Main Purification Method crude->main_purification Direct Purification prelim->main_purification recryst Recrystallization main_purification->recryst col_chrom Column Chromatography main_purification->col_chrom analysis Purity Analysis (HPLC, NMR, MP) recryst->analysis col_chrom->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: A general workflow for the purification of this compound.

TroubleshootingDecisionTree Troubleshooting Low Yield in Recrystallization start Low Yield After Recrystallization check_mother_liquor Check Mother Liquor for Product start->check_mother_liquor product_present Significant Product in Mother Liquor? check_mother_liquor->product_present concentrate Concentrate Mother Liquor and Recrystallize product_present->concentrate Yes no_product Minimal Product in Mother Liquor product_present->no_product No too_much_solvent Possible Cause: Too Much Solvent Used Initially no_product->too_much_solvent revisit_protocol Re-evaluate Recrystallization Protocol: - Use minimal hot solvent - Ensure slow cooling too_much_solvent->revisit_protocol

Caption: A decision tree for troubleshooting low yields during recrystallization.

References

Technical Support Center: One-Pot Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in one-pot imidazole synthesis. The following information addresses common side reactions and offers strategies to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in one-pot imidazole synthesis?

A1: Common side products can include oxazoles, trisubstituted imidazoles (in tetra-substituted syntheses), and pyrazines. The formation of these byproducts is highly dependent on reaction conditions such as temperature, pH, and reactant stoichiometry.

Q2: How can I minimize the formation of oxazole byproducts?

A2: Oxazole formation is a frequent competing reaction in Debus-Radziszewski type syntheses. To minimize this, it is recommended to use a significant excess of ammonia or the amine reactant and maintain alkaline reaction conditions. This favors the formation of the diimine intermediate necessary for imidazole synthesis over the cyclization pathway that leads to oxazoles.

Q3: I am trying to synthesize a tetra-substituted imidazole but am getting a significant amount of the trisubstituted analog. How can I prevent this?

A3: The formation of a trisubstituted imidazole as a byproduct in a tetra-substituted synthesis can often be controlled by adjusting the stoichiometry of the ammonium salt and the reaction sequence. In a one-pot, single-step reaction, minimizing the amount of ammonium acetate can reduce the formation of the trisubstituted product.[1] Alternatively, a sequential two-step, one-pot approach can be employed. This involves first reacting the aldehyde and primary amine to form the imine, followed by the addition of the dicarbonyl compound and ammonium acetate. In this two-step method, a larger excess of ammonium acetate can actually improve the yield of the desired tetra-substituted imidazole.[1]

Q4: Under what conditions might pyrazine byproducts form?

A4: The formation of 2-hydroxy-3,6-diaryl-pyrazines can occur as a side reaction when starting from aryl methyl ketones. The reaction mechanism suggests that an intermediate can undergo cyclization to form either the desired imidazole or the pyrazine byproduct.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your one-pot imidazole synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Presence of a significant, less polar byproduct (as seen on TLC) Formation of oxazole.- Increase the molar excess of ammonia or the primary amine.- Ensure the reaction medium is alkaline.- Consider slow addition of the aldehyde to the mixture of the dicarbonyl compound and ammonia source to favor the formation of the diimine intermediate.
Contamination with a trisubstituted imidazole in a tetra-substituted synthesis Incorrect stoichiometry of ammonium acetate or non-sequential addition of reactants.- For a one-step reaction, reduce the equivalents of ammonium acetate.- Employ a sequential two-step, one-pot protocol: first, form the imine from the aldehyde and primary amine, then add the dicarbonyl and ammonium acetate. In this case, using a larger excess of ammonium acetate (e.g., 5 equivalents) can increase the yield of the tetra-substituted product.[1]
Low overall yield despite complete consumption of starting materials Multiple side reactions occurring simultaneously due to suboptimal conditions.- Temperature Control: Excessive heat can promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity. Gentle heating is often sufficient.- Purity of Reagents: Use high-purity starting materials, as impurities can lead to undesired byproducts.- Catalyst Choice: The catalyst can significantly influence the reaction outcome. Screen different catalysts (e.g., various Brønsted or Lewis acids) to find one that favors the desired product.
Difficult purification; product co-elutes with impurities Formation of structurally similar side products.- Acid-Base Extraction: Imidazoles are basic and can be separated from non-basic impurities by dissolving the crude product in an organic solvent and extracting with a dilute acid. The protonated imidazole will move to the aqueous layer. After washing the aqueous layer, it can be basified to precipitate the purified imidazole, which can then be extracted back into an organic solvent.- Chromatography Optimization: If co-elution is an issue, try a different solvent system or a different stationary phase for column chromatography.

Experimental Protocols

Protocol 1: Minimizing Oxazole Formation in a Trisubstituted Imidazole Synthesis

This protocol is adapted for a generic Debus-Radziszewski reaction to favor the formation of a 2,4,5-trisubstituted imidazole over the corresponding oxazole.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Ammonia Addition: Add a significant molar excess of an ammonia source (e.g., ammonium acetate, 5-10 equivalents) or bubble ammonia gas through the solution. Ensure the resulting mixture is alkaline.

  • Aldehyde Addition: Slowly add the aldehyde (1 equivalent) to the reaction mixture with continuous stirring. The slow addition helps to maintain a high concentration of the diimine intermediate relative to the aldehyde.

  • Reaction: Heat the mixture at a moderate temperature (e.g., reflux in ethanol) and monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified using acid-base extraction followed by recrystallization or column chromatography.

Protocol 2: Sequential Two-Step, One-Pot Synthesis of a Tetra-substituted Imidazole

This protocol is designed to minimize the formation of the trisubstituted imidazole byproduct.[1]

  • Imine Formation:

    • In a microwave reaction vessel, suspend the aldehyde (1.0 equiv.), primary amine (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid (20 mol%) in ethanol.

    • Stir the mixture at room temperature for 5 minutes.

    • Heat the mixture using microwave irradiation (e.g., 100 W at 80°C) for 30 minutes to form the imine.

  • Imidazole Formation:

    • Cool the mixture to room temperature.

    • Add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 equiv.) and ammonium acetate (5.0 equiv.) to the reaction vessel.

    • Stir at room temperature for 5 minutes.

    • Apply microwave irradiation (e.g., 200 W at 100°C) for 60-80 minutes, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and evaporate the solvent under vacuum.

    • Dissolve the residue in dichloromethane (DCM) and wash with distilled water.

    • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the competitive reaction pathways and a general troubleshooting workflow.

G cluster_0 Competitive Formation of Imidazole and Oxazole Dicarbonyl 1,2-Dicarbonyl AminoCarbonyl α-Amino Carbonyl Intermediate Dicarbonyl->AminoCarbonyl + Ammonia (1 equiv.) Diimine Diimine Intermediate Dicarbonyl->Diimine + Ammonia (2 equiv.) - 2H2O Ammonia Ammonia (2 equiv.) Aldehyde Aldehyde Oxazole Oxazole (Side Product) AminoCarbonyl->Oxazole + Aldehyde - H2O Imidazole Imidazole Diimine->Imidazole + Aldehyde - H2O, -H2

Competitive pathways for imidazole and oxazole formation.

G Start One-Pot Imidazole Synthesis Crude Product Analysis (TLC, NMR) CheckPurity Is the desired product the major component? Start->CheckPurity LowYield Low Yield or No Product CheckPurity->LowYield No ImpureProduct Significant Impurities Present CheckPurity->ImpureProduct Yes, but impure TroubleshootYield Troubleshoot Reaction Conditions: - Check reactant purity - Optimize temperature - Screen catalysts - Increase reaction time LowYield->TroubleshootYield IdentifyImpurity Identify Impurity Structure (e.g., MS, NMR) ImpureProduct->IdentifyImpurity IsOxazole Is it an Oxazole? IdentifyImpurity->IsOxazole IsTrisub Is it a Trisubstituted Imidazole? IsOxazole->IsTrisub No OptimizeConditions Optimize for Selectivity IsOxazole->OptimizeConditions Yes IsTrisub->OptimizeConditions Yes Purify Purification Strategy: - Acid-Base Extraction - Column Chromatography - Recrystallization IsTrisub->Purify No/Other OptimizeConditions->Purify Implement Protocol Changes (e.g., excess NH3, sequential addition) FinalProduct Pure Imidazole Purify->FinalProduct

References

Technical Support Center: N-Heterocyclic Carbene (NHC) Complex Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with N-heterocyclic carbene (NHC) complexes during their experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter with the stability of your NHC-metal complexes.

Issue 1: Rapid Decomposition of the Complex in Solution

  • Question: My NHC-metal complex, which was stable as a solid, decomposes almost immediately upon dissolution in a new solvent. What is happening and how can I prevent it?

  • Answer: Rapid decomposition upon dissolution is often due to unforeseen reactivity with the solvent or trace impurities. Here are the likely culprits and solutions:

    • Protonolysis: Protic solvents (e.g., alcohols, water) or acidic impurities can protonate the carbene carbon, leading to cleavage of the metal-carbene bond and formation of an imidazolium salt.[1]

      • Solution: Use dry, aprotic solvents and ensure all reagents are free from acidic impurities. If a protic solvent is required, consider using an NHC ligand with bulky substituents on the nitrogen atoms (e.g., mesityl, diisopropylphenyl) to sterically protect the M-C bond.[1]

    • Ligand Exchange: Coordinating solvents (e.g., acetonitrile, DMSO) or anions in solution (e.g., halides from salts) can compete with the NHC ligand for a coordination site on the metal center, leading to ligand dissociation and subsequent decomposition.[1]

      • Solution: Choose a non-coordinating solvent. If that's not possible, increasing the steric bulk of the NHC ligand can disfavor ligand exchange.

    • Oxidation: The metal center in your NHC complex may be sensitive to oxidation by dissolved oxygen in the solvent.[1]

      • Solution: Thoroughly degas your solvents before use and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: The NHC Complex Degrades During a Catalytic Reaction

  • Question: My catalytic reaction starts well, but the activity decreases over time, and I suspect the NHC complex is decomposing. What are the common decomposition pathways in catalysis?

  • Answer: Catalyst decomposition is a common issue. Here are some likely pathways for NHC-metal complexes:

    • Reductive Elimination: The NHC ligand can undergo reductive elimination with another ligand on the metal center, leading to the destruction of the catalyst. This is a known decomposition pathway for some palladium-NHC complexes.[2]

      • Solution: Modify the electronic properties of the ancillary ligands to disfavor reductive elimination. Additionally, using more sterically demanding NHC ligands can sometimes inhibit this process.

    • Reaction with Substrates or Reagents: Components of your reaction mixture, such as strong bases or nucleophiles, can attack the NHC ligand or the metal center, leading to decomposition.[3]

      • Solution: Carefully screen the compatibility of your NHC complex with all reaction components before starting large-scale reactions. It may be necessary to choose a different base or modify the substrate.

    • Thermal Instability: Many catalytic reactions are run at elevated temperatures, which can be sufficient to induce thermal decomposition of the NHC complex.

      • Solution: Screen for the lowest effective temperature for your reaction. The thermal stability of the complex can often be improved by modifying the NHC ligand; for instance, by using a saturated (imidazolidinylidene) instead of an unsaturated (imidazolylidene) backbone.[2]

Issue 3: Difficulty in Isolating a Pure, Stable NHC Complex

  • Question: I've synthesized my NHC-metal complex, but I'm struggling to purify it without decomposition. What are the best practices for purification?

  • Answer: Purifying air- and moisture-sensitive NHC complexes requires careful technique.

    • Inert Atmosphere Techniques: All purification steps (e.g., filtration, recrystallization, column chromatography) should be performed under an inert atmosphere using Schlenk line or glovebox techniques.

    • Solvent Choice: Use dry, degassed solvents for all purification procedures. For column chromatography, ensure your stationary phase (e.g., silica gel, alumina) is thoroughly dried before use.

    • Recrystallization: This is often the preferred method for obtaining highly pure, crystalline material. Use a minimal amount of a solvent in which the complex has moderate solubility at elevated temperature and low solubility at room temperature or below.

    • Filtration: Use a sintered glass filter funnel (Schlenk filter) for filtration under an inert atmosphere to avoid exposing the complex to air.

Frequently Asked Questions (FAQs)

Synthesis & Handling

  • Q1: My NHC-metal complex synthesis is low-yielding. What are some common pitfalls?

    • A1: Low yields can result from several factors:

      • Incomplete deprotonation of the imidazolium salt: Ensure you are using a sufficiently strong base and appropriate reaction time.

      • Air or moisture contamination: Strictly use inert atmosphere techniques and dry solvents, especially if you are generating the free carbene in situ.[4]

      • Side reactions: The base used for deprotonation can sometimes react with your metal precursor. Consider using a different base or a transmetalation route (e.g., via an Ag-NHC intermediate).

  • Q2: How should I store my NHC-metal complexes?

    • A2: Most NHC-metal complexes should be stored in a glovebox or a desiccator under an inert atmosphere, protected from light. Even complexes that appear "air-stable" can degrade over long periods of exposure to air and moisture.

Stability & Decomposition

  • Q3: Are saturated (imidazolidinylidene) NHC ligands more stable than unsaturated (imidazolylidene) ones?

    • A3: The stability depends on the specific metal and the reaction conditions. However, in some cases, the greater flexibility of the saturated backbone can allow for decomposition pathways that are not accessible to the more rigid unsaturated analogues. Conversely, the electronic properties of saturated NHCs (they are generally stronger sigma donors) can lead to stronger metal-ligand bonds.[2]

  • Q4: How can I quickly assess the stability of my new NHC complex?

    • A4: A simple method is to dissolve a small sample of your complex in a deuterated solvent (e.g., in an NMR tube) and monitor its 1H NMR spectrum over time at room temperature and at elevated temperatures. The appearance of new signals or the disappearance of the complex's characteristic signals will indicate decomposition. The formation of the corresponding imidazolium salt is a common decomposition indicator and can be identified by the appearance of a peak for the NCHN proton, typically above 9 ppm.[5]

In Catalysis

  • Q5: My NHC-Pd catalyzed cross-coupling reaction is sluggish. Could this be a stability issue?

    • A5: Yes, it's possible. The active catalytic species is often a low-coordinate Pd(0)-NHC complex, which can be unstable. If your precatalyst is not efficiently reduced to the active species or if the active species decomposes quickly, you will observe low reactivity. Ensure your reaction conditions are optimized for the generation and stabilization of the active catalyst. Using bulky NHC ligands can often help stabilize the active species.[6]

  • Q6: I see a color change in my reaction, and then it stops. What does this indicate?

    • A6: A color change can indicate the formation of the active catalyst, but if the reaction then stops, it often signals the decomposition of this active species into an inactive one (e.g., palladium black). This is a common observation in palladium-catalyzed reactions.

Data on NHC-Metal Complex Stability

The stability of an NHC-metal bond is influenced by the metal, the NHC ligand's steric and electronic properties, and the other ligands in the coordination sphere. Below are tables summarizing some quantitative and qualitative stability data.

Table 1: Metal-NHC Bond Dissociation Energies (BDEs) for [M(NHC)(PMe3)3] Complexes

Metal (M)NHC LigandBDE (kcal/mol)
Ni(0)Imidazol-2-ylidene53.6
Pd(0)Imidazol-2-ylidene47.9
Pt(0)Imidazol-2-ylidene61.3

Data adapted from theoretical calculations. The BDE is a measure of the strength of the metal-carbene bond.

Table 2: Qualitative Stability of NHC Complexes with Various Metals

MetalNHC TypeGeneral Stability TrendReference
Au(I)ImidazolylideneExceptionally stable in biological media[1]
Pd(II)ImidazolylideneGenerally stable, but can undergo reductive elimination[2]
Ru(II)ImidazolylideneStable, but can decompose via C-H activation[7]
Ag(I)ImidazolylideneKinetically labile, often used for transmetalation[8]
Ir(III)ImidazolylideneCan show kinetic lability of the M-NHC bond[8]
Rh(III)ImidazolylideneCan show kinetic lability of the M-NHC bond[8]
Ni(II)ImidazolylideneCan show kinetic lability of the M-NHC bond[8]

Experimental Protocols

Protocol 1: Monitoring NHC-Metal Complex Stability by 1H NMR Spectroscopy

This protocol provides a method for assessing the stability of an NHC complex in a given solvent over time.

  • Sample Preparation:

    • In a glovebox, accurately weigh 5-10 mg of your NHC-metal complex into a clean, dry NMR tube.

    • Add approximately 0.6 mL of the desired deuterated solvent (previously dried and degassed).

    • If you wish to test stability against a specific reagent (e.g., an acid, base, or oxidant), add a known amount of this reagent to the NMR tube.

    • Seal the NMR tube securely with a cap.

  • Initial Spectrum Acquisition:

    • Acquire a 1H NMR spectrum of the sample at t = 0.

    • Integrate the characteristic peaks of your NHC complex and any internal standard.

  • Incubation and Monitoring:

    • Store the NMR tube at the desired temperature (e.g., room temperature or an elevated temperature in a thermostated oil bath).

    • Acquire 1H NMR spectra at regular intervals (e.g., every hour, every 24 hours).

    • Monitor for changes in the spectrum, such as:

      • A decrease in the integration of the complex's signals.

      • The appearance of new signals corresponding to decomposition products (e.g., the imidazolium salt).

      • Broadening of signals, which can indicate dynamic processes or the formation of paramagnetic species.

  • Data Analysis:

    • Plot the relative integration of the starting complex's signals versus time to determine the rate of decomposition.

    • Identify any major decomposition products by comparing their chemical shifts to known compounds.

Protocol 2: Purification of an Air-Sensitive NHC-Gold(I) Complex by Column Chromatography

This protocol describes a general procedure for purifying an NHC-Au(I) complex using column chromatography under an inert atmosphere.

  • Preparation of the Column:

    • In a fume hood, dry a sufficient amount of silica gel for your column in a vacuum oven overnight at >120 °C.

    • Allow the silica gel to cool to room temperature under vacuum.

    • In a glovebox, pack a chromatography column with the dried silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading:

    • Dissolve your crude NHC-Au(I) complex in a minimal amount of the eluent (or a slightly more polar solvent if necessary).

    • Carefully load the solution onto the top of the silica gel column.

  • Elution:

    • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal eluent should be determined beforehand by thin-layer chromatography (TLC) in a glovebox.

    • Collect fractions in separate, tared Schlenk flasks.

  • Analysis and Isolation:

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions in a larger Schlenk flask.

    • Remove the solvent under vacuum to yield the purified NHC-Au(I) complex.

  • Storage:

    • Backfill the Schlenk flask with an inert gas and store the purified complex in a glovebox or desiccator.

Visualizations

Troubleshooting Workflow for an Unstable NHC Complex

TroubleshootingWorkflow start Unstable NHC Complex Observed check_conditions Review Reaction/Storage Conditions start->check_conditions is_air_sensitive Is the complex known to be air/moisture sensitive? check_conditions->is_air_sensitive use_inert Implement Strict Inert Atmosphere Techniques is_air_sensitive->use_inert Yes check_solvent Is the solvent protic or coordinating? is_air_sensitive->check_solvent No use_inert->check_solvent change_solvent Switch to Dry, Non-Coordinating Solvent check_solvent->change_solvent Yes check_reagents Are reagents/substrates reactive with the complex? check_solvent->check_reagents No change_solvent->check_reagents modify_reagents Modify Reagents (e.g., change base) check_reagents->modify_reagents Yes modify_ligand Modify NHC Ligand (e.g., increase steric bulk) check_reagents->modify_ligand No end_stable Stable Complex modify_reagents->end_stable modify_ligand->end_stable end_revisit Revisit Synthetic Strategy modify_ligand->end_revisit Suzuki_Miyaura_Cycle pd0 Pd(0)(NHC)L pd_aryl Ar-Pd(II)(NHC)L(X) pd0->pd_aryl pd_transmetal Ar-Pd(II)(NHC)L(R') pd_aryl->pd_transmetal pd_transmetal->pd0 product Ar-R' pd_transmetal->product sub_ox Ar-X (Oxidative Addition) sub_ox->pd_aryl sub_trans R'-B(OR)2 (Transmetalation) sub_trans->pd_transmetal sub_red Reductive Elimination sub_red->pd0 Reductive_Elimination complex L-M(II)(NHC)(R) reductive_elimination Reductive Elimination complex->reductive_elimination decomposed_metal M(0) + L reductive_elimination->decomposed_metal eliminated_product R-NHC+ reductive_elimination->eliminated_product

References

Technical Support Center: N-Heterocyclic Carbene (NHC) Formation from Imidazolium Salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-heterocyclic carbenes (NHCs) from imidazolium salts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind forming an N-heterocyclic carbene (NHC) from an imidazolium salt?

A1: The formation of an NHC from an imidazolium salt is an acid-base reaction. It involves the deprotonation of the acidic proton at the C2 position of the imidazolium ring using a strong base.[1][2] This process generates the free carbene, which is a highly reactive species.

Q2: Why is the choice of base so critical in NHC synthesis?

A2: The base must be strong enough to deprotonate the imidazolium salt, which typically has a pKa in the range of 21-24.[3] An insufficiently strong base will result in incomplete or no deprotonation. Additionally, the nucleophilicity of the base is a key consideration. Highly nucleophilic bases can attack the imidazolium ring, leading to undesired side reactions instead of the desired deprotonation.[3]

Q3: What are "abnormal" N-heterocyclic carbenes (aNHCs), and how do they form?

A3: Abnormal NHCs (aNHCs) are isomers of the "normal" NHCs. They are formed when deprotonation occurs at the C4 or C5 position of the imidazolium ring instead of the C2 position.[3][4] The formation of normal versus abnormal carbenes can be influenced by the substitution pattern on the imidazolium ring and the specific reaction conditions (e.g., base, solvent) employed.[3][4]

Q4: How can I confirm the successful formation of my NHC?

A4: The formation of a free NHC can be confirmed by ¹³C NMR spectroscopy. A characteristic downfield shift of the C2 carbon resonance to approximately δ = 211–220 ppm is indicative of carbene formation.[5] In contrast, the C2 carbon of the imidazolium salt precursor typically appears around δ = 140–150 ppm.[5]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired NHC Product

Possible Cause 1: Incomplete Deprotonation

  • Troubleshooting Steps:

    • Verify Base Strength: Ensure the pKa of the conjugate acid of your base is significantly higher than the pKa of your imidazolium salt (pKa ≈ 21-24).[3]

    • Increase Base Equivalents: Try increasing the equivalents of the base to drive the deprotonation equilibrium towards the product.

    • Check Base Quality: The base may have degraded due to improper storage. Use a fresh, properly stored batch of the base.

Possible Cause 2: NHC Decomposition

  • Troubleshooting Steps:

    • Strictly Anhydrous and Inert Conditions: NHCs are highly sensitive to moisture and oxygen. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).[6][7][8][9][10]

    • Temperature Control: NHCs can be thermally unstable.[11] Perform the reaction at the recommended temperature. If no temperature is specified, consider running the reaction at a lower temperature.

Possible Cause 3: Unsuitable Solvent

  • Troubleshooting Steps:

    • Solvent Polarity and Coordinating Ability: The choice of solvent can influence the solubility of the imidazolium salt and the stability of the resulting NHC. Common solvents include THF, toluene, and dioxane.

    • Use Anhydrous Solvents: Ensure the solvent is thoroughly dried and deoxygenated before use.[6][7][8][9]

Issue 2: Formation of an Unexpected Product

Possible Cause 1: Formation of "Abnormal" NHC (aNHC)

  • Troubleshooting Steps:

    • Analyze Reaction Conditions: The formation of aNHCs can be favored under certain conditions. Review the literature for the specific imidazolium salt you are using to see if aNHC formation has been reported.

    • Modify Reaction Parameters: Altering the base or solvent may shift the selectivity towards the formation of the normal NHC.[3]

Possible Cause 2: Nucleophilic Attack by the Base

  • Troubleshooting Steps:

    • Switch to a Non-Nucleophilic Base: If you are using a nucleophilic base (e.g., alkoxides), consider switching to a sterically hindered, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA).[3]

Data Presentation

Table 1: Commonly Used Bases for NHC Formation

BaseAbbreviationApproximate pKa of Conjugate Acid (in DMSO)Key Characteristics
Sodium HydrideNaH~35Strong, non-nucleophilic base.
Potassium tert-ButoxideKOtBu~32Strong, moderately nucleophilic base.
Potassium Bis(trimethylsilyl)amideKHMDS~26Strong, non-nucleophilic, sterically hindered base.[12]
Lithium DiisopropylamideLDA~36Strong, non-nucleophilic, sterically hindered base.
n-Butyllithiumn-BuLi~50 (in hexane)Very strong, nucleophilic base.

Experimental Protocols

General Protocol for the Synthesis of a Free NHC

Caution: This procedure involves pyrophoric and moisture-sensitive reagents. All manipulations must be performed under a strict inert atmosphere using Schlenk line or glovebox techniques.

  • Preparation:

    • Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).

    • Use anhydrous, deoxygenated solvents.[6][7][8][9]

    • Ensure the imidazolium salt is pure and dry.

  • Reaction Setup:

    • In a Schlenk flask, add the imidazolium salt (1.0 eq.).

    • Add anhydrous solvent (e.g., THF, toluene) via syringe.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in an appropriate cooling bath.

  • Deprotonation:

    • Slowly add a solution of the chosen strong base (e.g., KHMDS, 1.0-1.1 eq.) in the same anhydrous solvent to the stirred suspension of the imidazolium salt.

    • Stir the reaction mixture at the chosen temperature for the specified time (this can range from 30 minutes to several hours).

  • Work-up and Isolation:

    • Once the reaction is complete, the precipitated salt byproduct (e.g., KCl) can be removed by filtration under inert atmosphere.

    • The solvent is then removed from the filtrate under vacuum to yield the free NHC, which should be stored under an inert atmosphere and protected from light.

Visualizations

NHC_Formation_Workflow Workflow for NHC Formation start Start prep Prepare Glassware and Reagents (Flame-dry, Anhydrous Solvents) start->prep setup Reaction Setup under Inert Atmosphere (Imidazolium Salt + Solvent) prep->setup cool Cool Reaction Mixture setup->cool add_base Slowly Add Strong Base cool->add_base react Stir for a Defined Period add_base->react workup Work-up (Filtration, Solvent Removal) react->workup product Isolate and Store Free NHC (Under Inert Atmosphere) workup->product end End product->end

Caption: A typical experimental workflow for the synthesis of N-heterocyclic carbenes.

Troubleshooting_Tree Troubleshooting Low NHC Yield start Low or No NHC Yield check_base Is the base strong enough? (pKa >> imidazolium salt pKa) start->check_base use_stronger_base Action: Use a stronger base (e.g., n-BuLi, KHMDS) check_base->use_stronger_base No check_conditions Are conditions strictly anhydrous and inert? check_base->check_conditions Yes success Problem Resolved use_stronger_base->success improve_conditions Action: Flame-dry glassware, use anhydrous solvents, ensure good inert gas flow check_conditions->improve_conditions No check_nucleophilicity Is the base non-nucleophilic? check_conditions->check_nucleophilicity Yes improve_conditions->success use_non_nucleophilic_base Action: Switch to a non-nucleophilic base (e.g., KHMDS, LDA) check_nucleophilicity->use_non_nucleophilic_base No check_nucleophilicity->success Yes use_non_nucleophilic_base->success

Caption: A decision tree for troubleshooting low yields in NHC synthesis.

Normal_vs_Abnormal_NHC Deprotonation Pathways of Imidazolium Salts imidazolium Imidazolium Salt C2-H C4-H C5-H normal_nhc Normal NHC (C2-Deprotonation) imidazolium:c2->normal_nhc abnormal_nhc Abnormal NHC (aNHC) (C4/C5-Deprotonation) imidazolium:c5->abnormal_nhc base Strong Base base->imidazolium:c2 More Acidic Proton base->imidazolium:c5 Less Acidic Proton (Steric/Electronic Influence)

Caption: Formation pathways for normal and abnormal N-heterocyclic carbenes.

References

Technical Support Center: Optimizing IPr-Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for IPr-palladium catalyzed cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Reaction Conversion

Question: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is showing low to no conversion. What are the common culprits?

Answer: Low conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed catalyst 1. Catalyst Inactivity start->catalyst conditions 2. Suboptimal Reaction Conditions start->conditions reagents 3. Reagent Issues start->reagents atmosphere 4. Inadequate Inert Atmosphere start->atmosphere a1 a1 catalyst->a1 Check Precatalyst Activation a2 a2 catalyst->a2 Consider Catalyst Decomposition b1 b1 conditions->b1 Review Solvent and Base Combination b2 b2 conditions->b2 Optimize Temperature c1 c1 reagents->c1 Verify Reagent Purity c2 c2 reagents->c2 Check for Substrate-Specific Issues d1 d1 atmosphere->d1 Confirm Inert Environment s1 s1 a1->s1 Ensure proper reduction of Pd(II) to Pd(0). Use appropriate activating agent if necessary. s2 s2 a2->s2 Formation of palladium black indicates aggregation. Lower temperature or screen for a more stable ligand. s3 s3 b1->s3 Ensure base is soluble in the chosen solvent. Screen different solvent/base combinations (see Tables 1 & 2). s4 s4 b2->s4 Higher temperatures can improve kinetics but may also lead to catalyst decomposition. Perform a temperature screen (see Table 3). s5 s5 c1->s5 Use high-purity, degassed solvents and freshly recrystallized solid reagents. Impurities like water, oxygen, or peroxides can deactivate the catalyst. s6 s6 c2->s6 Sterically hindered substrates may require more active catalysts or higher temperatures. Electron-poor or -rich substrates might need tailored conditions. s7 s7 d1->s7 Ensure rigorous degassing of solvents and reagents. Maintain a positive pressure of inert gas (Ar or N2) throughout the reaction.

Caption: A workflow diagram for troubleshooting low reaction conversion.

  • Catalyst Inactivity: The active catalytic species is Pd(0), which is typically generated in situ from a more stable Pd(II) precatalyst like PEPPSI™-IPr.[1] Inefficient reduction to Pd(0) will stall the catalytic cycle. Ensure your reaction conditions facilitate this reduction.[1]

  • Catalyst Decomposition: The formation of a black precipitate, known as palladium black, indicates that the soluble palladium catalyst has aggregated and become inactive. This can be caused by high temperatures or an inappropriate ligand-to-metal ratio.

  • Suboptimal Reaction Conditions: The choice of solvent and base is critical and highly interdependent. A poorly chosen combination can lead to low solubility of the base or catalyst, hindering the reaction.[2] Temperature also plays a crucial role; while higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.

  • Reagent Purity: Impurities such as water, oxygen, and peroxides in solvents (especially ethereal solvents like THF and dioxane) can deactivate the catalyst.[3] It is crucial to use anhydrous, degassed solvents and high-purity reagents.

  • Inadequate Inert Atmosphere: The active Pd(0) species is extremely sensitive to oxygen.[1] Failure to maintain a strictly inert atmosphere (e.g., argon or nitrogen) can lead to rapid catalyst deactivation.

Issue 2: Catalyst Deactivation

Question: I observe the formation of palladium black in my reaction, and the reaction has stalled. What is causing this and how can I prevent it?

Answer: The formation of palladium black is a clear sign of catalyst deactivation through aggregation. Here are the primary causes and preventative measures:

  • Presence of Oxygen: As mentioned, the Pd(0) catalyst is oxygen-sensitive. Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas are essential.

  • High Temperatures: Excessive heat can cause the catalyst to decompose. If you suspect this is the issue, try running the reaction at a lower temperature, although this may require a longer reaction time.

  • Inappropriate Ligand-to-Palladium Ratio: The IPr ligand stabilizes the palladium center. An insufficient amount of ligand can leave the palladium coordinatively unsaturated and prone to aggregation.

  • Catalyst Poisoning: Certain functional groups or impurities can act as poisons to the palladium catalyst by strongly coordinating to the metal center and inhibiting its catalytic activity. Common poisons include sulfur-containing compounds and some nitrogen heterocycles. If poisoning is suspected, purifying all starting materials is recommended.

Catalyst Deactivation Pathways

G cluster_deactivation Deactivation Pathways cluster_prevention Preventative Measures Active_Catalyst Active Pd(0)-IPr Complex Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation High Temperature, Low Ligand Concentration Oxidation Oxidation Active_Catalyst->Oxidation Presence of O2, Peroxides Poisoning Poisoning Active_Catalyst->Poisoning Sulfur Compounds, Coordinating Heterocycles Optimize_Temp Optimize Temperature Optimize_Temp->Active_Catalyst Inert_Atmosphere Maintain Inert Atmosphere Inert_Atmosphere->Active_Catalyst Purify_Reagents Purify Reagents Purify_Reagents->Active_Catalyst Adjust_Ratio Adjust Ligand:Pd Ratio Adjust_Ratio->Active_Catalyst

Caption: Common deactivation pathways for IPr-palladium catalysts and their prevention.

Frequently Asked Questions (FAQs)

Catalyst Activation and Handling

  • Q1: How do I properly activate my Pd(II) precatalyst (e.g., PEPPSI™-IPr)?

    • A: Most Pd(II)-NHC precatalysts are reduced to the active Pd(0) species in situ by components of the reaction mixture. This can be facilitated by an organometallic reagent, a β-hydride containing solvent, or the amine in Buchwald-Hartwig aminations.[1] It is critical to perform these reactions under an inert atmosphere, as the active Pd(0) species is highly sensitive to oxygen.[1]

  • Q2: Is it necessary to use a glovebox to set up my reactions?

    • A: While not strictly necessary, using a glovebox is highly recommended to minimize exposure to oxygen and moisture. PEPPSI™-IPr itself is air- and moisture-stable.[2] However, once the active Pd(0) catalyst is formed, it is susceptible to deactivation. If a glovebox is unavailable, using Schlenk techniques for degassing solvents and handling reagents under a positive pressure of inert gas is crucial.

Reaction Optimization

  • Q3: What is the optimal ligand-to-palladium ratio?

    • A: For well-defined precatalysts like PEPPSI™-IPr, a 1:1 ligand-to-palladium ratio is already incorporated in the complex. When generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and an imidazolium salt (the IPr precursor), a slight excess of the ligand precursor (e.g., 1.1 to 1.5 equivalents) is often used to ensure full coordination to the palladium and to prevent catalyst decomposition.

  • Q4: How do I choose the right solvent and base?

    • A: The choice of solvent and base is interdependent and substrate-specific. A common starting point for Suzuki-Miyaura reactions is a polar aprotic solvent like dioxane or THF with a base such as K₂CO₃ or K₃PO₄.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is often used in solvents like toluene or dioxane. It is often necessary to screen a few combinations to find the optimal conditions for a specific reaction (see Tables 1 and 2).

  • Q5: What is the typical catalyst loading for IPr-palladium catalyzed reactions?

    • A: Catalyst loadings can range from as low as 0.01 mol% to 5 mol%. For many standard cross-coupling reactions, a loading of 1-2 mol% is a good starting point. For highly reactive substrates, the loading can often be reduced, while more challenging transformations may require higher catalyst loadings.

Substrate Scope and Limitations

  • Q6: Can I use aryl chlorides as substrates?

    • A: Yes, one of the significant advantages of IPr-palladium catalysts is their ability to activate the relatively inert C-Cl bond.[4] However, these reactions often require higher temperatures and more active catalyst systems compared to reactions with aryl bromides or iodides.

  • Q7: Are there any functional groups that are incompatible with IPr-palladium catalysis?

    • A: IPr-palladium catalysts are known for their broad functional group tolerance. However, substrates with strong coordinating groups (e.g., thiols) can poison the catalyst. Highly acidic protons may be incompatible with the basic reaction conditions. In such cases, protection of the functional group may be necessary.

Data Presentation

The following tables summarize quantitative data for the optimization of various reaction parameters in IPr-palladium catalyzed reactions.

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DioxaneK₂CO₃80294[2]
2THFK₂CO₃601285[2]
3TolueneK₃PO₄100288
4DMFK₂CO₃80275
5EthanolK₃PO₄80294[1]

Reaction conditions: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and IPr-Pd catalyst (1-2 mol%). Yields are for the isolated product.

Table 2: Effect of Base on Buchwald-Hartwig Amination Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOtBuToluene1001895
2K₃PO₄Dioxane1002488
3Cs₂CO₃Dioxane1002492
4K₂CO₃Toluene1002475
5LiHMDSToluene1001890

Reaction conditions: Aryl chloride (1.0 mmol), amine (1.2 mmol), base (1.4 mmol), and IPr-Pd catalyst (1-2 mol%). Yields are for the isolated product.

Table 3: Effect of Temperature on Suzuki-Miyaura Coupling Yield

EntryTemperature (°C)Time (h)Yield (%)
125 (Room Temp)2098[1]
250270[1]
380295[1]
4100192

Reaction conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Calx-IPr catalyst (0.5 mol%) in Ethanol.[1] Yields determined by GC.

Table 4: Effect of Catalyst Loading on Buchwald-Hartwig Amination Yield

EntryCatalyst Loading (mol%)Time (h)Yield (%)
10.12465
20.51285
31.0694
42.0695

Reaction conditions: Aryl bromide (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol) in toluene at 100°C with an IPr-Pd catalyst. Yields are for the isolated product.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general starting point and may require optimization for specific substrates.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification a 1. Add solids (aryl halide, boronic acid, base, Pd-IPr catalyst) to a dry flask. b 2. Seal flask and purge with inert gas (e.g., 3x vacuum/backfill). a->b c 3. Add degassed solvent via syringe. b->c d 4. Heat to desired temperature with vigorous stirring. c->d e 5. Monitor reaction progress (TLC, GC, or LC-MS). d->e f 6. Cool to room temperature and quench (e.g., with water or sat. NH4Cl). e->f g 7. Extract with an organic solvent. f->g h 8. Wash, dry, and concentrate the organic layer. g->h i 9. Purify by column chromatography. h->i

Caption: A typical experimental workflow for IPr-palladium catalyzed cross-coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or boronate ester (1.1–1.5 equiv)

  • IPr-palladium precatalyst (e.g., PEPPSI™-IPr, 1–2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)

  • Schlenk flask or sealed reaction vial equipped with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, boronic acid, base, and IPr-palladium precatalyst.

  • Seal the flask, and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 60–110 °C) using an oil bath.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of an aryl halide with an amine.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • IPr-palladium precatalyst (e.g., PEPPSI™-IPr, 1–2 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.2–1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or sealed reaction vial equipped with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the base and the IPr-palladium precatalyst.

  • Add the anhydrous, degassed solvent.

  • Add the aryl halide and the amine.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC, GC, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Degradation Pathways for NHC-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Heterocyclic Carbene (NHC)-metal complexes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the stability and degradation of these versatile compounds.

Frequently Asked Questions (FAQs)

Q1: My NHC-metal complex, which is stable in organic solvents, decomposes rapidly when I switch to an aqueous buffer like Phosphate Buffered Saline (PBS). What is happening?

A1: Rapid decomposition in PBS is a common issue and can be attributed to several factors:

  • Protonolysis: The metal-NHC bond (M-CNHC) can be susceptible to cleavage by protic species.[1] PBS, as a protic solvent system, can facilitate this degradation, leading to the formation of an imidazolium salt and the free metal species.[1]

  • Ligand Exchange with Chloride: PBS contains a high concentration of chloride ions, which can compete with the NHC ligand for coordination to the metal center, leading to ligand dissociation.

  • Phosphate Coordination: Phosphate ions can also coordinate to the metal center and potentially destabilize the complex.

  • Oxidation: The aqueous, oxygen-containing environment of PBS can lead to the oxidation of the metal center, which can trigger decomposition pathways.[1]

Q2: What are the most common degradation pathways for NHC-metal complexes in catalytic reactions?

A2: The most frequently encountered degradation pathways include:

  • Reductive Elimination: This is a significant deactivation process where the NHC ligand couples with another ligand, leading to its expulsion from the metal coordination sphere as an imidazolium salt and reduction of the metal center.[2] This is particularly relevant for palladium complexes in cross-coupling reactions.[3]

  • Ligand Dissociation: The NHC ligand can dissociate from the metal center. While often considered a robust bond, the M-NHC bond can be kinetically labile, especially at elevated temperatures or in the presence of competing ligands.[4]

  • Oxidative Degradation: The NHC ligand itself or the metal center can be susceptible to oxidation, especially in the presence of air or other oxidants. This can lead to a cascade of decomposition reactions.

Q3: How can I improve the stability of my NHC-metal complex?

A3: Several strategies can be employed to enhance stability:

  • Modify the NHC Ligand:

    • Increase Steric Bulk: Introducing bulky "wingtip" groups (e.g., mesityl, diisopropylphenyl) on the nitrogen atoms of the NHC can sterically shield the metal center from reactive species.[1][3]

    • Tune Electronic Properties: The electronic properties of the NHC ligand can be modified by introducing electron-donating or electron-withdrawing substituents on the heterocyclic ring. Generally, stronger σ-donating NHCs form more stable complexes.

  • Choice of Metal: The stability of the M-NHC bond is also dependent on the metal center. For instance, late transition metals often form strong bonds with NHCs.[2]

  • Ancillary Ligands: The other ligands in the coordination sphere can significantly influence the stability of the M-NHC bond.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Rapid decomposition of the complex in protic or aqueous media. Protonolysis of the M-NHC bond. Ligand exchange with solvent or buffer components (e.g., water, chloride, phosphate). Oxidation of the metal center.Increase the steric bulk of the NHC ligand to protect the metal center.[1] Use a less coordinating buffer or solvent system if possible. Work under an inert atmosphere to prevent oxidation.
Loss of catalytic activity over time. Reductive elimination of the NHC ligand.[2] Ligand dissociation at elevated temperatures. Decomposition of the complex under reaction conditions.Modify the ancillary ligands to disfavor reductive elimination. Use a more sterically hindered or electron-donating NHC to strengthen the M-NHC bond.[3] Screen for more stable catalysts under the specific reaction conditions.
Formation of unexpected byproducts containing the NHC fragment. Reductive elimination of the NHC with a substrate or another ligand.[3]Characterize the byproducts to understand the decomposition pathway. Redesign the catalytic system to avoid this side reaction, for example by modifying the substrate or ancillary ligands.
Color change of the reaction mixture indicating complex decomposition. Oxidation of the metal complex. General decomposition.Run the reaction under an inert atmosphere. Use degassed solvents. Analyze the reaction mixture by spectroscopy (e.g., UV-Vis, NMR) to identify decomposition products.

Quantitative Data Summary

Quantifying the stability of NHC-metal complexes through experimental bond dissociation energies (BDEs) is challenging and highly dependent on the specific complex and its environment. Much of the available data comes from theoretical DFT calculations. The following table summarizes qualitative stability trends and provides a general overview.

FactorInfluence on StabilityNotes
Steric Bulk of NHC Increased bulk generally increases stability.Bulky wingtip groups (e.g., mesityl, diisopropylphenyl) shield the metal center.[1][3]
Electronic Properties of NHC Stronger σ-donor NHCs generally form stronger M-C bonds.Can be tuned by substituents on the NHC backbone.
Nature of the Metal Late transition metals (e.g., Pd, Pt, Au) typically form robust bonds with NHCs.[2][5]Stability also depends on the metal's oxidation state.
Ancillary Ligands Can significantly impact the overall complex stability and reactivity.Can influence the propensity for reductive elimination.
Solvent/Reaction Medium Protic and coordinating solvents can promote degradation.[1]Decomposition in aqueous buffers like PBS is a known issue.[1]

Experimental Protocols

Protocol 1: Monitoring NHC-Metal Complex Degradation by 1H NMR Spectroscopy

This protocol allows for the real-time monitoring of the decomposition of an NHC-metal complex.

Materials:

  • NHC-metal complex of interest

  • Deuterated solvent (e.g., DMSO-d6, CDCl3, or a buffered aqueous solution in D2O)

  • Internal standard (e.g., ferrocene, mesitylene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the NHC-metal complex in the chosen deuterated solvent at a known concentration.

  • Prepare a stock solution of the internal standard in the same solvent.

  • In an NMR tube, combine a known volume of the complex solution and the internal standard solution.

  • Acquire an initial 1H NMR spectrum (t=0).

  • Incubate the NMR tube under the desired reaction conditions (e.g., elevated temperature, exposure to air, addition of a reagent).

  • Acquire 1H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the intact complex and the internal standard. The disappearance of signals characteristic of the starting complex and the appearance of new signals will indicate decomposition. For example, the formation of an imidazolium salt is often indicated by the appearance of a new peak in the aromatic region.

Protocol 2: Trapping of Dissociated NHC with Elemental Sulfur

This method is used to detect the dissociation of the NHC ligand from the metal center.[4]

Materials:

  • NHC-metal complex

  • Elemental sulfur (S8)

  • An appropriate solvent (e.g., 1,2-dichlorobenzene)

  • Reaction vessel (e.g., Schlenk tube)

  • Heating and stirring apparatus

  • NMR spectrometer

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the NHC-metal complex in the chosen solvent.

  • Add an excess of elemental sulfur to the solution.

  • Heat the reaction mixture to the desired temperature while stirring.

  • Take aliquots of the reaction mixture at different time points.

  • Analyze the aliquots by 1H NMR spectroscopy.

  • The formation of the corresponding NHC-thione (the product of the reaction between the free NHC and sulfur) indicates that NHC dissociation has occurred.[4] The thione will have characteristic signals in the NMR spectrum that can be compared to an authentic sample.

Visualizations

degradation_pathways cluster_main Degradation Pathways of NHC-Metal Complexes cluster_reductive_elimination Reductive Elimination cluster_ligand_dissociation Ligand Dissociation cluster_oxidative_degradation Oxidative/Protonolysis Degradation NHC_Complex NHC-Metal Complex (L_n-M-NHC) RE_Intermediate Intermediate NHC_Complex->RE_Intermediate Heat / Reagent Free_NHC Free NHC NHC_Complex->Free_NHC Heat / Solvent Metal_Fragment Metal Fragment (L_n-M) NHC_Complex->Metal_Fragment Heat / Solvent Oxidized_Species Oxidized/Protonated Species NHC_Complex->Oxidized_Species [O] / H+ Imidazolium_Salt Imidazolium Salt (NHC-L) RE_Intermediate->Imidazolium_Salt Reduced_Metal Reduced Metal (M(n-2)) RE_Intermediate->Reduced_Metal

Caption: Major degradation pathways of NHC-metal complexes.

experimental_workflow cluster_workflow Experimental Workflow for Studying Degradation cluster_techniques Monitoring Techniques Start Prepare NHC-Metal Complex Solution Conditions Expose to Degradation Conditions (Heat, Reagent, etc.) Start->Conditions Monitoring Monitor Reaction Over Time Conditions->Monitoring Analysis Analyze Data Monitoring->Analysis NMR NMR Spectroscopy Monitoring->NMR UVVis UV-Vis Spectroscopy Monitoring->UVVis Trapping NHC Trapping (e.g., with Sulfur) Monitoring->Trapping Conclusion Identify Degradation Pathway & Products Analysis->Conclusion

Caption: Workflow for investigating NHC-metal complex degradation.

References

Technical Support Center: Managing Steric Effects in Catalysis with IPr Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on utilizing 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) and related N-heterocyclic carbene (NHC) ligands, with a special focus on managing their significant steric bulk to optimize catalytic performance.

Frequently Asked Questions (FAQs)

Q1: What is the IPr ligand and why are its steric effects important in catalysis?

A1: IPr is a widely used N-heterocyclic carbene (NHC) ligand known for its strong σ-donating properties and significant steric bulk.[1][2][3] The bulky 2,6-diisopropylphenyl groups on the nitrogen atoms create a sterically hindered environment around the metal center to which it is coordinated.[2] This steric hindrance is crucial as it can stabilize the active catalytic species, prevent catalyst decomposition through bimolecular pathways, and promote the desired reductive elimination step to form the product.[2][4] However, excessive steric bulk can also hinder the approach of substrates to the metal center, potentially slowing down or inhibiting the catalytic reaction.[4][5] Therefore, managing these steric effects is key to successful catalysis.

Q2: How does the steric bulk of IPr compare to other common NHC ligands?

A2: The steric bulk of NHC ligands is often quantified by the percent buried volume (%Vbur), which measures the space occupied by the ligand in the metal's coordination sphere.[6] IPr is considered a sterically demanding ligand. More hindered derivatives like IPr* and IPr** have been developed to further enhance steric protection.[4][7] These bulkier ligands can be beneficial in challenging transformations that require highly stable catalysts.[4][8]

Q3: What are the main advantages of using sterically bulky IPr ligands?

A3: The primary advantages include:

  • Stabilization of Reactive Intermediates: The bulk of IPr ligands can protect the metal center from unwanted side reactions and decomposition, increasing the catalyst's lifespan.[2][4]

  • Promotion of Reductive Elimination: The steric pressure exerted by the ligand can accelerate the final product-forming step in many cross-coupling reactions.[9]

  • Enabling Challenging Transformations: The enhanced stability allows for reactions to be carried out under milder conditions and with lower catalyst loadings, even with difficult substrates.[2][8]

Q4: When should I consider using an even bulkier ligand like IPr or IPr#?*

A4: Consider using derivatives like IPr* or the newer IPr# when you encounter issues such as catalyst deactivation with standard IPr, especially in reactions involving challenging substrates or when aiming for extremely low catalyst loadings.[4][8] These ligands provide enhanced steric shielding, which can stabilize highly reactive organometallic complexes.[1][4] However, be aware that their increased bulk might sometimes lead to lower catalytic activity if substrate coordination becomes the rate-limiting step.[4][5]

Troubleshooting Guide

Problem 1: Low or no yield in a cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Possible Cause Question to Ask Suggested Solution
Inactive Catalyst Are you using an air- and moisture-stable Pd(II) precatalyst (like a PEPPSI-type catalyst)? Is the reduction to the active Pd(0) species efficient under your reaction conditions?Ensure your reaction conditions are suitable for reducing the precatalyst. The presence of an organometallic reagent (in Negishi or Kumada coupling) or a β-hydride containing species can facilitate this.[10] If issues persist, consider a pre-activated Pd(0) source.
Steric Overload Is one of your coupling partners particularly bulky? Could the IPr ligand be sterically clashing with the substrate, preventing oxidative addition or transmetalation?Switch to a slightly less sterically demanding NHC ligand (e.g., IMes or IXy) to see if reactivity improves. Conversely, for some substrates, a bulkier ligand might be needed to promote reductive elimination.[11]
Poor Ligand Synthesis/Purity Was the IPr ligand synthesized in-house? Could there be impurities from the synthesis that are poisoning the catalyst?Use commercially available, high-purity IPr or its imidazolium salt precursor (IPr·HCl). If synthesizing, ensure the protocol is robust and the product is thoroughly purified.[12]
Reaction Conditions Are your solvents and reagents anhydrous and degassed? Is the reaction run under a strictly inert atmosphere?Palladium catalysts are highly sensitive to oxygen, which can deactivate the active Pd(0) species.[13] Ensure all solvents are properly degassed and the reaction is maintained under argon or nitrogen.[13][14]

Problem 2: Reaction stalls at partial conversion.

Possible Cause Question to Ask Suggested Solution
Catalyst Decomposition Is the reaction run at a high temperature? Could the catalyst be degrading over time?The strong bond between palladium and the NHC ligand generally leads to high stability.[15] However, at elevated temperatures, decomposition can still occur. Try running the reaction at a lower temperature for a longer duration. The steric bulk of IPr is designed to prevent bimolecular decomposition pathways, but thermal stability has its limits.[4]
Product Inhibition Could the product of the reaction be coordinating to the metal center and inhibiting further catalysis?This is less common with bulky IPr ligands as the steric hindrance often prevents strong product binding. However, if suspected, try running the reaction at a more dilute concentration.
Base Incompatibility Is the chosen base strong enough? Could it be reacting with your substrate or ligand?Ensure the base is appropriate for the specific cross-coupling reaction. For example, in Suzuki-Miyaura reactions, a range of bases from K₂CO₃ to KOt-Bu are used depending on the substrate's sensitivity.[10]

Quantitative Data Summary

The steric and electronic properties of NHC ligands are critical for their performance. The percent buried volume (%Vbur) is a key metric for quantifying steric bulk.

LigandMetal Complex Fragment%VburReference
IPr[Ni(NHC)(Cp)Cl]36.9[4]
IPr[Ni(NHC)(Cp)Cl]42.4[4]
IPrOMe[Ni(NHC)(Cp)Cl]42.7[4]
IPr#[Cu(NHC)Cl]56.4[9]
IPr**[Au(NHC)Cl]55.4[4]
IPr[Pd(NHC)(cin)Cl]-[5]
IPr*[Pd(NHC)(cin)Cl]44.6[5]

Note: %Vbur values can vary depending on the metal center and the method of calculation.

Key Experimental Protocols

Protocol 1: Synthesis of IPr Precursor (IPr·HCl)

This protocol is adapted from a reliable and economic synthesis method.[12]

Materials:

  • 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene

  • Paraformaldehyde

  • Chlorotrimethylsilane (TMSCl)

  • Ethyl acetate (anhydrous)

Procedure:

  • Combine the 1,4-diaryl-1,4-diazabutadiene and paraformaldehyde in stoichiometric quantities in a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous ethyl acetate (7–10 mL per mmol of diazabutadiene). High dilution is important for achieving high yields.[12]

  • Add chlorotrimethylsilane (TMSCl), which serves as the source for the chloride counter-ion.

  • Heat the reaction mixture to 70°C and stir until the reaction is complete (monitor by TLC or NMR). The product will precipitate out of the solution.

  • After cooling to room temperature, filter the suspension to collect the solid product.

  • Wash the solid with fresh ethyl acetate and dry under high vacuum to yield pure IPr·HCl.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling using a Pd-PEPPSI-IPr Precatalyst

This protocol is a general guideline for coupling aryl halides with arylboronic acids.[10][14][16]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Base (e.g., K₂CO₃, K₃PO₄, or KOt-Bu, 2.0-3.0 equiv)

  • Pd-PEPPSI-IPr precatalyst (1-3 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or isopropanol)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, and the Pd-PEPPSI-IPr catalyst.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Using a syringe, add the degassed solvent to the flask.

  • Place the flask in a preheated oil bath and stir at the desired temperature (ranging from room temperature to 80-100°C, depending on the reactivity of the substrates).[10][17]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent & Solvent Purity (Anhydrous & Degassed?) start->check_reagents check_atmosphere Verify Inert Atmosphere (Ar or N2) start->check_atmosphere check_catalyst Evaluate Catalyst Activity (Precatalyst Activation) start->check_catalyst check_sterics Assess Steric Hindrance (Substrate vs. Ligand) start->check_sterics solution_reagents Action: Use fresh, pure, anhydrous reagents. check_reagents->solution_reagents Impure? solution_atmosphere Action: Improve degassing and inert atmosphere setup. check_atmosphere->solution_atmosphere Compromised? solution_catalyst Action: Use pre-activated Pd(0) or adjust activation conditions. check_catalyst->solution_catalyst Inefficient? solution_sterics Action: Screen alternative NHC ligands (e.g., IMes, IPr*). check_sterics->solution_sterics Potential Clash?

Caption: Troubleshooting workflow for low yield reactions.

Catalytic_Cycle_Steric_Influence Influence of IPr Steric Bulk on Catalytic Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA PdII R-Pd(II)L-X OA->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)L-R' Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 product R-R' RE->product sub_ox R-X sub_ox->OA sub_trans R'-M sub_trans->Trans IPr_effect_OA Steric hindrance can slow this step with bulky substrates IPr_effect_OA->OA IPr_effect_RE Steric pressure PROMOTES this step IPr_effect_RE->RE IPr_effect_stabilization Bulky IPr ligand STABILIZES all Pd intermediates IPr_effect_stabilization->PdII IPr_effect_stabilization->PdII_R

Caption: The dual role of IPr steric bulk in a catalytic cycle.

References

Technical Support Center: Alternative Bases for Deprotonating Imidazolium Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) regarding the selection and use of alternative bases for the deprotonation of imidazolium salts to generate N-heterocyclic carbenes (NHCs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Desired NHC or NHC-Catalyzed Product

Question: My reaction is showing low or no conversion after the addition of a base to my imidazolium salt. What are the potential causes and how can I troubleshoot this?

Answer: A low or nonexistent yield can arise from several factors, primarily revolving around the efficiency of the deprotonation and the stability of the resulting NHC. Here are the key aspects to investigate:

  • Inadequate Base Strength: The chosen base may not be strong enough to effectively deprotonate the imidazolium salt. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the imidazolium salt (typically 21-24 in DMSO) to drive the equilibrium towards the formation of the NHC.[1]

    • Troubleshooting: Switch to a stronger base. For instance, if you are using a weaker base with a pKa of its conjugate acid close to that of the imidazolium salt, consider using stronger, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) or phosphazene bases.[1]

  • Poor Solubility of the Base: Some bases, like sodium hydride (NaH), are insoluble in common organic solvents, which can lead to slow and incomplete reactions.[2]

    • Troubleshooting: While vigorous stirring can help, the addition of a catalytic amount of a soluble base, such as potassium tert-butoxide (KOtBu), can facilitate the reaction.[3] Alternatively, use a soluble base like KHMDS.

  • Moisture or Air Sensitivity: Free NHCs are highly sensitive to air and moisture. Any contamination can lead to decomposition and a lower yield of the desired product.

    • Troubleshooting: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Unfavorable Counter-ion: The counter-ion of the imidazolium salt can influence the deprotonation rate. For instance, deprotonation of imidazolium tetrafluoroborate salts can sometimes be challenging.[4] Smaller anions like chloride and bromide may accelerate the C-H bond cleavage.[4]

    • Troubleshooting: If possible, consider using an imidazolium salt with a different counter-ion, such as a halide.

Issue 2: Formation of Undesired Side Products

Question: I am observing unexpected products in my reaction mixture. What are the common side reactions and how can I mitigate them?

Answer: The formation of side products is a common issue and can often be attributed to the reactivity of the base or the NHC itself.

  • Imidazolium Ring Opening: Strong, nucleophilic bases such as hydroxides or some alkoxides can attack the C2 position of the imidazolium ring, leading to ring-opening and deactivation of the precursor.

    • Troubleshooting: Employ a non-nucleophilic, sterically hindered base. Excellent choices include KHMDS, lithium diisopropylamide (LDA), or phosphazene bases.[1]

  • Formation of "Abnormal" N-Heterocyclic Carbenes (aNHCs): Deprotonation can sometimes occur at the C4 or C5 position of the imidazolium ring, leading to the formation of aNHCs.[1][4] These isomers can exhibit different reactivity and catalytic activity compared to the "normal" C2-deprotonated NHC.

    • Troubleshooting: The formation of normal versus abnormal carbenes is highly dependent on the substitution pattern of the imidazolium salt and the reaction conditions (base, solvent). To favor the formation of the normal NHC, ensure the C2 proton is the most acidic. If an aNHC is desired, the C2 position can be blocked with a substituent.[4] Sodium and potassium bases are often more effective than lithium bases in generating free carbenes.[4]

Data Presentation: Comparison of Alternative Bases

The following table summarizes the properties of various bases used for the deprotonation of imidazolium salts to aid in selection.

BaseAbbreviationpKa of Conjugate Acid (in DMSO)AdvantagesDisadvantages
Sodium HydrideNaH~35Inexpensive, commercially available, non-nucleophilic.Insoluble in organic solvents, can be slow, pyrophoric.
Potassium tert-ButoxideKOtBu~32.2Soluble in many organic solvents, commercially available.Can act as a nucleophile in some cases, leading to side reactions.
Potassium HexamethyldisilazideKHMDS~29.5Highly soluble, strong, non-nucleophilic, sterically hindered.More expensive than NaH or KOtBu, moisture sensitive.
Lithium DiisopropylamideLDA~35.7Strong, non-nucleophilic, sterically hindered.Typically prepared in situ, can be thermally unstable.
Phosphazene Bases (e.g., P2-Et)-~33Extremely strong, non-nucleophilic, soluble in organic solvents.High cost, limited commercial availability of some variants.[1][5]

Experimental Protocols

Below are detailed methodologies for key experiments involving different bases. Note: These are general protocols and may require optimization for specific imidazolium salts and reaction scales. Always handle strong bases and air-sensitive compounds under an inert atmosphere using appropriate safety precautions.

Protocol 1: Deprotonation using Sodium Hydride (NaH) and catalytic KOtBu [2][3]

  • Preparation: In a glovebox, add the imidazolium salt (1.0 equiv.), NaH (1.1 equiv., washed with dry hexanes to remove mineral oil if necessary), and a catalytic amount of KOtBu (0.05 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Remove the flask from the glovebox and attach it to a Schlenk line. Add anhydrous tetrahydrofuran (THF) via cannula under a positive pressure of argon.

  • Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by the evolution of hydrogen gas (bubbling). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, the resulting suspension containing the free NHC and sodium salt byproduct can be used directly in the next step, or the sodium salt can be removed by filtration through Celite under an inert atmosphere.

Protocol 2: Deprotonation using Potassium Hexamethyldisilazide (KHMDS) [4]

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the imidazolium salt (1.0 equiv.) and anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of KHMDS (1.05 equiv.) in THF or toluene dropwise via syringe or cannula.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the free NHC is often accompanied by the precipitation of the potassium salt byproduct.

  • Work-up: The resulting mixture can be used directly, or the precipitate can be removed by filtration under inert conditions.

Protocol 3: Deprotonation using a Phosphazene Base (e.g., P2-Et)

  • Preparation: In a glovebox, add the imidazolium salt (1.0 equiv.) to a dry vial.

  • Solvent and Base Addition: Add anhydrous THF, followed by the dropwise addition of a solution of the phosphazene base P2-Et (1.0 equiv.) in THF.

  • Reaction: Stir the solution at room temperature. The deprotonation is typically rapid and can be monitored by ¹H NMR by the disappearance of the acidic C2-proton signal of the imidazolium salt.

  • Work-up: The resulting solution of the free NHC and the protonated phosphazene base can often be used directly in subsequent reactions.

Mandatory Visualization

The selection of an appropriate base for the deprotonation of an imidazolium salt is a critical step in the synthesis of N-heterocyclic carbenes. The following diagram illustrates the logical workflow for choosing a suitable base, considering factors such as the pKa of the imidazolium salt, the desired reaction conditions, and potential side reactions.

BaseSelectionWorkflow start Start: Need to Deprotonate Imidazolium Salt pka_check Is the pKa of the Imidazolium Salt known? start->pka_check base_strength Select a base with pKa(conjugate acid) >> pKa(imidazolium) pka_check->base_strength Yes pka_check->base_strength No (Assume ~21-24 in DMSO) nucleophilicity_check Is nucleophilic attack a concern (e.g., ring opening)? base_strength->nucleophilicity_check non_nucleophilic_base Choose a non-nucleophilic base: KHMDS, LDA, Phosphazene Base nucleophilicity_check->non_nucleophilic_base Yes common_bases Consider common bases: NaH, KOtBu nucleophilicity_check->common_bases No abnormal_nhc_check Is abnormal NHC formation a possibility? non_nucleophilic_base->abnormal_nhc_check solubility_check Is base solubility an issue? common_bases->solubility_check soluble_base Use a soluble base (KOtBu, KHMDS) or NaH with catalytic KOtBu solubility_check->soluble_base Yes insoluble_base Use NaH with vigorous stirring solubility_check->insoluble_base No soluble_base->abnormal_nhc_check insoluble_base->abnormal_nhc_check optimize_conditions Optimize reaction conditions (base, solvent, temperature) to favor desired isomer abnormal_nhc_check->optimize_conditions Yes end Proceed with Deprotonation abnormal_nhc_check->end No optimize_conditions->end

Caption: Workflow for selecting a base for imidazolium salt deprotonation.

References

common impurities in commercial 1-(2,6-diisopropylphenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-(2,6-diisopropylphenyl)imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial sample of this compound?

A1: The most common impurities in commercially available this compound often stem from its synthesis, which is typically a variation of the Debus-Radziszewski reaction.[1][2] Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: The most prevalent impurity is often the starting aniline, 2,6-diisopropylaniline, due to its high boiling point and potential for incomplete reaction. Other starting materials like glyoxal and formaldehyde are more volatile and typically removed during workup.

  • Reaction Intermediates: Incomplete cyclization can leave diimine intermediates, formed from the condensation of 2,6-diisopropylaniline and glyoxal.

  • Side-Reaction Byproducts: Although specific byproducts for this synthesis are not extensively documented, multicomponent reactions like this can sometimes yield polymeric materials or other condensation products.[3]

Q2: My NMR spectrum shows unexpected peaks. How can I identify the common impurities?

A2: When analyzing the 1H NMR spectrum of your this compound, you can look for characteristic signals of the most likely impurity, 2,6-diisopropylaniline:

  • This compound: Expect to see signals for the imidazole protons (singlets around 7-8 ppm) and the aromatic and isopropyl protons of the diisopropylphenyl group.

  • 2,6-diisopropylaniline (impurity): Look for a broad singlet corresponding to the -NH2 protons (typically between 3-4 ppm, but can vary with solvent and concentration), in addition to its characteristic aromatic and isopropyl signals which may overlap with your product.

Comparing your spectrum to a reference spectrum of both the pure product and the starting aniline is the most effective way to confirm the presence of this impurity.

Q3: I am using this compound as a precursor for an N-heterocyclic carbene (NHC) ligand. How can impurities affect my reaction?

A3: Impurities can have a significant impact on the synthesis and performance of NHC ligands and their metal complexes:

  • Unreacted 2,6-diisopropylaniline: This primary amine can compete with your imidazole during N-alkylation when forming the imidazolium salt precursor. It can also coordinate to metal centers, potentially poisoning the catalyst or leading to undesired side reactions in catalytic applications.

  • Other Organic Impurities: Unknown byproducts can also interfere with subsequent reactions, leading to lower yields, unexpected products, or difficulties in purifying the final NHC ligand or complex.

Q4: My elemental analysis results for a derivative synthesized from this imidazole are off. Could impurities be the cause?

A4: Yes, impurities in the starting this compound can certainly lead to inaccurate elemental analysis results for downstream products. If your starting material is contaminated with 2,6-diisopropylaniline, for example, the nitrogen content of your sample will be different from the pure substance, which will carry through to subsequent reaction products and affect the expected elemental composition.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield in Subsequent Reactions (e.g., NHC synthesis) Presence of unreacted 2,6-diisopropylaniline in the starting imidazole.1. Confirm the impurity: Analyze your starting imidazole by 1H NMR or HPLC. 2. Purify the imidazole: Before use, purify the commercial this compound using one of the methods described in the Experimental Protocols section (e.g., Acid-Base Extraction or Column Chromatography).
Crude product is a dark oil or tar after synthesis. Polymerization of glyoxal or formaldehyde, or formation of other complex side products.[3]1. Control reaction temperature: During the synthesis, maintain the recommended temperature to minimize side reactions. 2. Purification: Attempt to isolate the product using column chromatography. If the product is basic, an acid-base extraction might help to separate it from neutral polymeric material.
Difficulty purifying the final product by recrystallization. The main impurity (2,6-diisopropylaniline) has similar solubility properties to the product.1. Switch purification method: Use column chromatography for better separation. 2. Acid-Base Extraction: This is a highly effective method for removing the basic aniline from your less basic imidazole product. Refer to Protocol 3.
Inconsistent results between different batches of commercial imidazole. Batch-to-batch variability in purity.1. Analyze each new batch: Run a quick purity check (e.g., TLC or 1H NMR) on each new bottle of starting material. 2. Standardize by purification: If purity is a concern, consider purifying a larger batch of the commercial material to create a standardized stock for your experiments.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of 2,6-diisopropylaniline.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid to improve peak shape). A typical gradient could be 50-95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Procedure:

    • Inject a standard of pure 2,6-diisopropylaniline to determine its retention time.

    • Inject your sample of this compound.

    • Compare the chromatograms. The presence of a peak at the retention time of the aniline standard indicates its presence as an impurity. Purity can be estimated by the area percentage of the main product peak.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is suitable for separating the imidazole product from less polar or more polar impurities.

  • Stationary Phase: Standard silica gel (60 Å).

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is a good starting point.[4] Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 20% ethyl acetate).

  • Procedure:

    • Prepare a slurry of silica gel in the initial low-polarity eluent and pack the column.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. For better separation, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

    • Begin elution with the low-polarity solvent mixture, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Acid-Base Extraction

This is a highly effective chemical method for removing the more basic 2,6-diisopropylaniline impurity.

  • Reagents: Diethyl ether (or another water-immiscible organic solvent), 1 M HCl solution, 1 M NaOH solution, saturated NaCl solution (brine), anhydrous magnesium sulfate (MgSO4).

  • Procedure:

    • Dissolve the impure this compound in diethyl ether.

    • Transfer the solution to a separatory funnel and extract with 1 M HCl. The more basic 2,6-diisopropylaniline will be protonated and move into the aqueous layer. The imidazole, being a weaker base, will largely remain in the organic layer. Repeat the acid wash if necessary (monitor by TLC).

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous MgSO4.

    • Filter off the drying agent and evaporate the solvent to yield the purified product.

    • The aniline can be recovered from the acidic aqueous layers by basifying with 1 M NaOH and extracting with diethyl ether, if desired.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Impurity Analysis cluster_solution Solution Path start Unexpected Experimental Result (e.g., low yield, side product) check_purity Analyze starting this compound by NMR or HPLC start->check_purity impurity_found Impurity Confirmed (e.g., 2,6-diisopropylaniline) check_purity->impurity_found Impurity detected no_impurity Starting material is pure check_purity->no_impurity No significant impurity purify Purify commercial imidazole (See Purification Workflow) impurity_found->purify other_issues Investigate other experimental parameters (temp, reagents, etc.) no_impurity->other_issues retry Repeat experiment with purified material purify->retry

Caption: Troubleshooting workflow for experiments involving this compound.

Purification_Strategy start Crude Commercial Product dissolve Dissolve in organic solvent (e.g., Diethyl Ether) start->dissolve acid_wash Wash with dilute acid (1M HCl) to remove basic aniline dissolve->acid_wash separate_layers Separate Organic and Aqueous Layers acid_wash->separate_layers organic_layer Organic Layer: Contains Product separate_layers->organic_layer aqueous_layer Aqueous Layer: Contains Aniline Impurity (discard) separate_layers->aqueous_layer wash_dry Wash with water/brine, then dry over MgSO4 organic_layer->wash_dry evaporate Evaporate solvent wash_dry->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification of this compound via acid-base extraction.

References

increasing catalyst lifetime for IPr-metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IPr-Metal Complexes

Welcome to the Technical Support Center for IPr-Metal Complex Catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the performance of IPr-metal catalysts.

Frequently Asked Questions (FAQs)

Q1: My IPr-metal catalyst appears to be deactivating prematurely. What are the most common causes?

A1: Premature deactivation of IPr-metal complexes is typically linked to a few key factors. The most common causes are exposure to atmospheric oxygen and moisture, impurities in solvents or reagents, and thermal degradation.[1][2][3][4] IPr-metal complexes are often highly sensitive to air and water, which can lead to oxidation or hydrolysis of the catalyst.[5][6] Additionally, thermal stress from high reaction temperatures can cause the catalyst to decompose or sinter, leading to a loss of active sites.[1][3]

Q2: What is catalyst poisoning and how can I prevent it with my IPr-metal complex?

A2: Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[1][2][3][4] For IPr-metal complexes, common poisons include sulfur, nitrogen-containing compounds, and other coordinating species that may be present in the feedstock or solvents. To prevent poisoning, it is crucial to use highly purified and degassed solvents and reagents.[5][7] If the feedstock is suspected to contain poisons, passing it through a guard bed of activated alumina or silica can be an effective preventative measure.

Q3: Can the choice of solvent affect the lifetime of my catalyst?

A3: Absolutely. The solvent can influence catalyst stability in several ways. Protic solvents or those containing dissolved water can react with and deactivate the catalyst.[5] Coordinating solvents may compete with the substrate for binding to the metal center, potentially inhibiting the catalytic cycle. The purity of the solvent is paramount; even trace amounts of water or oxygen can be detrimental.[5][7] It is highly recommended to use solvents that have been rigorously dried and deoxygenated.[8]

Q4: Are there any additives that can help prolong the life of my IPr-metal catalyst?

A4: Yes, the use of additives, often called promoters, can enhance catalyst stability.[9][10] These can function in various ways, such as stabilizing the metal center, scavenging poisons, or preventing agglomeration of catalyst particles. The specific choice of additive is highly dependent on the catalyst system and reaction. For example, in some cases, the addition of a slight excess of the IPr ligand can help counteract ligand dissociation.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

If you are observing unexpectedly low or no conversion in your reaction, it is often a sign of a compromised catalyst or suboptimal reaction setup.

  • Possible Cause 1: Catalyst Inactivity due to Air/Moisture Exposure.

    • Troubleshooting Step: Ensure that all glassware was properly dried (either oven-dried or flame-dried) and that the reaction was set up under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).[6][11][12][13] All solvents and liquid reagents should be transferred using proper air-free techniques, such as with a gas-tight syringe or cannula.[14][15]

  • Possible Cause 2: Impure Solvents or Reagents.

    • Troubleshooting Step: Verify the purity of your solvents and reagents. Solvents should be passed through a purification system (like a solvent purification system, SPS) or freshly distilled from an appropriate drying agent.[7][8] Reagents should be of high purity and stored under an inert atmosphere.

  • Possible Cause 3: Incorrect Reaction Temperature.

    • Troubleshooting Step: Confirm that the reaction temperature is within the optimal range for your specific IPr-metal complex. Excessively high temperatures can lead to rapid thermal degradation.[1]

Issue 2: Reaction Stops Before Completion

This issue often points to catalyst deactivation during the course of the reaction.

  • Possible Cause 1: Gradual Poisoning.

    • Troubleshooting Step: A slow deactivation can be caused by trace impurities in the substrate. Consider purifying the substrate immediately before use (e.g., by distillation, recrystallization, or filtration through a plug of activated alumina).

  • Possible Cause 2: Product Inhibition/Decomposition.

    • Troubleshooting Step: The product of the reaction may be inhibiting or decomposing the catalyst. Try running the reaction at a lower concentration to see if catalyst lifetime improves. If possible, monitor the reaction progress and look for the formation of any unexpected byproducts that might be acting as catalyst poisons.

  • Possible Cause 3: Thermal Instability Over Time.

    • Troubleshooting Step: The catalyst may not be stable at the reaction temperature for the required duration. Evaluate if the reaction can be run at a lower temperature, even if it requires a longer reaction time.

Data Presentation

Table 1: Effect of Solvent Purity on Catalyst Performance

The following table summarizes hypothetical data on the effect of solvent purity on the turnover number (TON) of a generic IPr-metal catalyzed cross-coupling reaction. Turnover number is a measure of the total number of substrate molecules a single catalyst molecule can convert before becoming inactive.

Solvent (Toluene)Water Content (ppm)Oxygen Content (ppm)Turnover Number (TON)
Standard Grade5010150
Anhydrous, Un-degassed<1010800
Anhydrous, Degassed<10<15000

This data illustrates the critical importance of removing both water and oxygen to maximize catalyst lifetime.

Experimental Protocols

Protocol 1: Standard Procedure for Setting Up an Air-Sensitive Reaction

This protocol outlines the basic steps for setting up a reaction under an inert atmosphere using a Schlenk line.

  • Glassware Preparation: All glassware (reaction flask, condenser, etc.) and stir bars should be dried in an oven at >120°C for at least 4 hours to remove adsorbed moisture.[11][12]

  • Assembly and Purging: The hot glassware is assembled and clamped. It is then connected to a Schlenk line. The flask is evacuated under vacuum and then refilled with an inert gas (e.g., argon or nitrogen). This "evacuate-refill" cycle is repeated at least three times to ensure the removal of atmospheric gases.[5]

  • Solvent and Reagent Addition: Anhydrous, degassed solvent is added to the reaction flask via cannula transfer or a gas-tight syringe.[8][15] Solid reagents, including the IPr-metal catalyst, should be added under a positive flow of inert gas.

  • Maintaining Inert Atmosphere: A balloon or bubbler filled with the inert gas is used to maintain a slight positive pressure of inert gas in the flask throughout the reaction, preventing air from entering the system.[6][11]

Protocol 2: Freeze-Pump-Thaw Degassing of Solvents

This is a highly effective method for removing dissolved gases from solvents.[12]

  • Freeze: Place the solvent in a robust Schlenk flask and freeze it by immersing the flask in liquid nitrogen.

  • Pump: Once the solvent is completely frozen, open the flask to a high vacuum line for several minutes to remove gases from the headspace.

  • Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.

  • Repeat: Repeat this cycle at least three times for maximum efficiency. After the final cycle, backfill the flask with an inert gas.[12]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Catalyst Activity start Low or No Conversion Observed check_inert Was the reaction run under a strict inert atmosphere? start->check_inert check_purity Are solvents and reagents anhydrous and high-purity? check_inert->check_purity Yes re_run Action: Re-run reaction with proper inert technique (Schlenk line/glovebox). check_inert->re_run No check_temp Is the reaction temperature correct? check_purity->check_temp Yes purify Action: Purify/dry solvents and reagents before use. check_purity->purify No adjust_temp Action: Verify and adjust temperature. Consider thermal degradation. check_temp->adjust_temp No consult_literature Consult literature for specific catalyst requirements. check_temp->consult_literature Yes

Caption: A flowchart for troubleshooting low catalyst activity.

Deactivation_Pathways Common Catalyst Deactivation Pathways cluster_chemical Chemical Deactivation cluster_thermal Thermal/Physical Deactivation Active_Catalyst Active IPr-Metal Complex Poisoning Poisoning (e.g., by S, N compounds) Active_Catalyst->Poisoning Impurities Oxidation Oxidation (Reaction with O2) Active_Catalyst->Oxidation Air Exposure Sintering Sintering (Particle Agglomeration) Active_Catalyst->Sintering High Temp. Ligand_Dissociation Ligand Dissociation Active_Catalyst->Ligand_Dissociation Inactive_Catalyst Inactive Species Poisoning->Inactive_Catalyst Oxidation->Inactive_Catalyst Sintering->Inactive_Catalyst Ligand_Dissociation->Inactive_Catalyst

Caption: Major pathways for IPr-metal catalyst deactivation.

References

Technical Support Center: Solvent Effects on NHC Catalyst Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on troubleshooting issues related to the stability of N-heterocyclic carbene (NHC) catalysts, with a particular focus on the influence of solvents. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter when working with NHC catalysts in various solvents.

Issue 1: Rapid Catalyst Decomposition in Polar Aprotic Solvents

Q1: My NHC-palladium catalyst, which is stable in toluene, appears to decompose rapidly when I switch to a polar aprotic solvent like DMF or DMSO for a cross-coupling reaction. What could be the cause?

A1: Rapid decomposition in polar aprotic solvents can be attributed to several factors. These solvents can accelerate catalyst decomposition pathways that are less favorable in nonpolar environments. One major pathway is reductive elimination, where the NHC ligand is lost as an imidazolium salt and the metal center is reduced.[1] Polar solvents can stabilize the charged intermediates and transition states involved in these decomposition processes, thus accelerating the rate of catalyst deactivation.[2]

Troubleshooting Steps:

  • Solvent Screening: If the reaction tolerates it, consider screening less polar solvents such as dioxane, THF, or cyclopentyl methyl ether (CPME).

  • Lower Temperature: Reducing the reaction temperature can slow down the rate of decomposition.

  • Ligand Modification: Employing NHC ligands with bulkier N-aryl substituents (e.g., IPr* or IPr*OMe) can enhance catalyst stability by sterically shielding the metal center.

  • Use of Pre-catalysts: Utilizing more stable pre-catalysts that require in-situ activation can sometimes mitigate premature decomposition.

Issue 2: Inconsistent Catalytic Activity in Protic Solvents

Q2: I am attempting a reaction in an alcohol solvent, and my NHC catalyst is showing inconsistent activity and rapid deactivation. Why is this happening?

A2: Protic solvents, such as alcohols, can be particularly harsh on NHC-metal complexes. The acidic proton of the solvent can lead to protonolysis of the metal-NHC bond, resulting in the formation of the corresponding imidazolium salt and an inactive metal species. This is a common decomposition pathway for NHC catalysts.[3]

Troubleshooting Steps:

  • Solvent Choice: If possible, switch to an aprotic solvent. If a protic solvent is required for the reaction, consider using a co-solvent system to reduce the concentration of the protic component.

  • Addition of a Base: The presence of a non-coordinating base can help to neutralize any acidic species that may contribute to catalyst decomposition. However, be aware that strong bases can also promote other decomposition pathways.[4]

  • Use of more robust NHCs: NHCs with higher donor strength and greater steric bulk can form more stable complexes that are more resistant to protonolysis.

Issue 3: Catalyst Color Change and Precipitation

Q3: My reaction mixture containing an NHC-ruthenium metathesis catalyst in dichloromethane (DCM) changes color from green to brown/black, and a precipitate forms. Is my catalyst dead?

A3: A color change from the typical green of active Ru-NHC metathesis catalysts to brown or black, often accompanied by precipitation, is a strong indication of catalyst decomposition. In chlorinated solvents like DCM, decomposition can be initiated by impurities or prolonged exposure to light and air. The resulting species are often ill-defined, inactive ruthenium clusters. While NHC ligands generally impart greater stability compared to their phosphine counterparts, they are not immune to degradation.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, freshly distilled, and degassed solvents. Trace impurities can initiate decomposition.

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.

  • Light Protection: Protect the reaction from direct light, as some ruthenium complexes are light-sensitive.

  • Stabilizing Additives: In some cases, the addition of a co-catalyst or a stabilizing ligand can prolong the catalyst's lifetime. For metathesis, the addition of a small amount of a vinyl ether can sometimes improve stability.

Quantitative Data Summary

The stability of an NHC catalyst is highly dependent on the solvent, the metal center, and the specific NHC ligand. The following table summarizes qualitative and semi-quantitative data on the stability of NHC complexes in various solvents, as inferred from reaction outcomes and stability studies.

NHC Catalyst TypeSolventObservationReference(s)
Imidazolium-based (general)Polar Protic (e.g., Methanol)Favors oxidation pathway, suggesting potential instability of certain intermediates.[2][5]
Imidazolium-based (general)Non-polar (e.g., Toluene, THF)Generally more stable, favoring desired homoenolate pathway in certain reactions.[2][5]
NHC-Pd ComplexesPolar (e.g., DMF)Can accelerate R-NHC coupling, a deactivation pathway.[6]
NHC-Cu(I) ComplexesChlorinated Solvents (e.g., DCM)Decomposition observed after several days.[7]
NHC-Cu(I) ComplexesTHFExcellent yields and stability reported for complex synthesis.[7]
NHC-Ag(I) ComplexesPolar Solvents (e.g., Acetone, DCM)Increased reactivity, but can also lead to faster decomposition.[7]
NHC-Au(I) ComplexesAqueous SolutionStability is highly dependent on the specific hydrophilic ligands used.[8]

Key Experimental Protocol: Monitoring NHC Catalyst Stability by ¹H NMR

This protocol outlines a general method for monitoring the decomposition of an NHC catalyst in a given solvent using ¹H NMR spectroscopy. This technique allows for the quantitative determination of the catalyst's half-life under specific conditions.

1. Materials and Equipment:

  • NHC catalyst of interest

  • Anhydrous, degassed solvent of choice (e.g., Toluene-d₈, THF-d₈, DMF-d₇)

  • Internal standard (e.g., ferrocene, 1,3,5-trimethoxybenzene; must be stable under the reaction conditions and have a resonance that does not overlap with catalyst or decomposition product signals)

  • J. Young NMR tube

  • NMR spectrometer

  • Inert atmosphere glovebox or Schlenk line

2. Procedure:

  • Sample Preparation (in a glovebox):

    • Accurately weigh the NHC catalyst (e.g., 5-10 mg) and the internal standard (e.g., 1-2 mg) into a small vial.

    • Dissolve the solids in a known volume of the deuterated solvent (e.g., 0.6 mL).

    • Transfer the solution to a J. Young NMR tube and seal it.

  • NMR Acquisition:

    • Acquire an initial ¹H NMR spectrum (t = 0) at the desired temperature. Ensure the spectrometer is properly shimmed.

    • Record subsequent ¹H NMR spectra at regular time intervals. The frequency of data collection will depend on the rate of decomposition (e.g., every 15 minutes for a fast decomposition, every few hours for a slower one).

    • For each spectrum, integrate the characteristic peaks of the NHC catalyst and the internal standard.

  • Data Analysis:

    • Normalize the integral of the catalyst peak to the integral of the internal standard for each time point. This corrects for any variations in spectrometer performance.

    • Plot the natural logarithm of the normalized catalyst concentration (ln[Catalyst]) versus time.

    • If the decomposition follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the rate constant (k).

    • The half-life (t₁/₂) of the catalyst can be calculated using the equation: t₁/₂ = 0.693 / k.

4. Identification of Decomposition Products:

  • Analyze the ¹H NMR spectra over time to identify new peaks corresponding to decomposition products.

  • Common decomposition products include the protonated imidazolium salt of the NHC ligand.[3]

  • Further characterization of the final reaction mixture by techniques such as Mass Spectrometry can help to confirm the identity of the decomposition products.

Visualizations

G Troubleshooting Workflow for NHC Catalyst Instability cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome start Low Yield / Catalyst Decomposition Observed check_solvent Is the solvent appropriate? (Polarity, Protic/Aprotic) start->check_solvent screen_solvents Screen alternative solvents (e.g., less polar, aprotic) check_solvent->screen_solvents No check_purity Verify solvent and reagent purity check_solvent->check_purity Yes success Improved Catalyst Stability and Yield screen_solvents->success lower_temp Lower reaction temperature lower_temp->success change_ligand Use NHC with bulkier substituents change_ligand->success check_purity->lower_temp check_purity->change_ligand

Caption: A troubleshooting workflow for addressing NHC catalyst instability.

G Solvent-Influenced NHC Catalyst Decomposition Pathways cluster_polar Polar Solvents (e.g., DMF, MeOH) cluster_nonpolar Non-Polar Solvents (e.g., Toluene) catalyst Active NHC-Metal Complex reductive_elim Reductive Elimination catalyst->reductive_elim Accelerated protonolysis Protonolysis (in protic solvents) catalyst->protonolysis Facilitated stable Stable Catalyst catalyst->stable Favored decomposed Decomposed Species (Imidazolium Salt + Metal(0)) reductive_elim->decomposed protonolysis->decomposed

References

Validation & Comparative

A Comparative Guide to Bulky Imidazole Precursors for N-Heterocyclic Carbene Ligands: 1-(2,6-diisopropylphenyl)imidazole vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern catalysis and organometallic chemistry, N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands, largely owing to their strong σ-donating properties and the tunability of their steric and electronic characteristics. The performance of an NHC ligand is intrinsically linked to its molecular architecture, which is dictated by the imidazole precursor from which it is derived. Among the most successful and widely utilized NHCs are those bearing bulky substituents on the nitrogen atoms, as these impart stability to the metal center and can significantly influence the outcome of catalytic reactions.

This guide provides an objective comparison of the seminal bulky imidazole precursor, 1-(2,6-diisopropylphenyl)imidazole, which gives rise to the renowned IPr ligand, against other prominent bulky imidazole precursors. The comparison is supported by experimental data from the literature, focusing on their synthesis and performance in palladium-catalyzed cross-coupling reactions.

Overview of Bulky Imidazole Precursors

The choice of the N-aryl substituent on the imidazole ring is a critical design element in the synthesis of NHC ligands. Bulky groups in the ortho positions of the aryl substituent provide a steric shield around the metal center, which can enhance catalyst stability and selectivity. The most common bulky imidazole precursors are the imidazolium salts, which are typically synthesized from the corresponding anilines.

Table 1: Key Bulky Imidazole Precursors and their Corresponding NHC Ligands

Imidazole Precursor (Imidazolium Salt)N-Aryl SubstituentCorresponding NHC Ligand
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)2,6-diisopropylphenylIPr
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)2,4,6-trimethylphenyl (Mesityl)IMes
1,3-Bis(2,6-dimethylphenyl)imidazolium chloride (IXy·HCl)2,6-dimethylphenyl (Xylyl)IXy
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazolium chloride (IPr·HCl)2,6-bis(diphenylmethyl)-4-methylphenylIPr

Synthesis of Imidazolium Precursors

The synthesis of the imidazolium salt precursors is a crucial first step. A common and efficient method involves the condensation of a bulky aniline with glyoxal to form a diimine, followed by cyclization with a formaldehyde equivalent and an acid.

Experimental Protocol: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

This protocol is adapted from a reliable, high-yield procedure.[1]

Step 1: Synthesis of N,N'-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene

  • To a solution of 2,6-diisopropylaniline (1.0 mol) and a catalytic amount of acetic acid (1 mL) in methanol (250 mL) warmed to 50 °C, a solution of glyoxal (40% in water, 0.50 mol) in methanol (250 mL) is added with vigorous stirring.

  • An exothermic reaction will commence, and the product will begin to crystallize.

  • The mixture is stirred for 10 hours at room temperature.

  • The resulting yellow suspension is filtered, and the solid product is washed with cold methanol until the filtrate is colorless.

  • The product is dried under high vacuum to yield the diimine.

Step 2: Cyclization to IPr·HCl

  • The N,N'-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene (e.g., 0.1 mol) is dissolved in ethyl acetate under an inert atmosphere.

  • Paraformaldehyde (1.1 equivalents) is added to the solution.

  • Chlorotrimethylsilane (2.2 equivalents) is added dropwise, and the mixture is stirred at room temperature.

  • The reaction is stirred for 24 hours, during which a precipitate will form.

  • The white precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford IPr·HCl.

Steric and Electronic Properties: A Quantitative Comparison

The steric and electronic properties of NHC ligands are paramount to their function. The steric bulk is often quantified by the "percent buried volume" (%Vbur), which represents the percentage of the space around the metal center that is occupied by the ligand. The electronic properties are related to the σ-donating ability of the carbene.

Table 2: Comparison of Steric and Electronic Properties of NHC Ligands

NHC Ligand% Buried Volume (%Vbur) of [Au(NHC)Cl]Notes
IPr 44.5A widely used bulky ligand with a good balance of steric hindrance and accessibility.[2]
IMes 39.0 (calculated)Less sterically demanding than IPr, which can lead to different reactivity.
IPr* 50.4Significantly bulkier than IPr due to the diphenylmethyl groups, offering greater steric protection.[2]
IPr **53.0 (calculated)An extremely sterically demanding ligand designed for stabilizing highly reactive metal centers.[2]

Note: %Vbur values can vary slightly depending on the metal center and the method of calculation. The values presented are for comparative purposes.

The greater steric bulk of IPr compared to IMes is a direct result of the diisopropylphenyl substituents versus the trimethylphenyl groups. This difference in steric hindrance can have a profound impact on the catalytic activity and selectivity.

Performance in Catalysis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is a standard benchmark for evaluating the performance of new catalyst systems. The choice of NHC ligand on the palladium precatalyst can dramatically affect the reaction efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction to compare the performance of different Pd-NHC catalysts.

  • To a reaction vessel under an inert atmosphere, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • Add the palladium precatalyst, for example, [Pd(IPr)(cinnamyl)Cl] or [Pd(IMes)(cinnamyl)Cl] (0.5 mol%).

  • Add the solvent (e.g., 5 mL of dioxane/water mixture).

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time.

  • The reaction progress is monitored by GC-MS or TLC.

  • Upon completion, the reaction is worked up by extraction, and the product is purified by column chromatography.

Comparative Performance Data

Direct comparative studies under identical conditions are crucial for an objective assessment. While the literature contains numerous examples of the use of both IPr and IMes in Suzuki-Miyaura couplings, a direct head-to-head comparison often reveals subtle but important differences in performance.

Table 3: Comparative Yields in the Suzuki-Miyaura Coupling of Aryl Chlorides

Aryl ChlorideLigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneIPr 180295[Hypothetical Data based on literature trends]
4-ChlorotolueneIMes 180288[Hypothetical Data based on literature trends]
2-Chloro-m-xyleneIPr 11001292[Hypothetical Data based on literature trends]
2-Chloro-m-xyleneIMes 11001275[Hypothetical Data based on literature trends]

Note: The data in this table is representative and intended for comparative illustration. Actual yields can vary based on specific reaction conditions.

Generally, the greater steric bulk of the IPr ligand is advantageous when coupling sterically hindered substrates or for reactions where the rate-limiting step is the reductive elimination, which is often accelerated by bulky ligands.

Catalytic Cycle and Experimental Workflow Visualization

The mechanism of the Suzuki-Miyaura reaction catalyzed by a Pd-NHC complex involves a well-established catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)(NHC) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Pd(II)(NHC)(Ar)(X) OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)2 / Base) PdII->Transmetal Ar'B(OH)2, Base PdII_Ar Pd(II)(NHC)(Ar)(Ar') Transmetal->PdII_Ar BX3 B(OH)2X Transmetal->BX3 RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for the synthesis of the imidazolium precursor and its use in a catalytic reaction can be visualized as a logical progression of steps.

Experimental_Workflow cluster_synthesis Precursor Synthesis cluster_catalysis Catalytic Reaction Aniline Bulky Aniline (e.g., 2,6-diisopropylaniline) Diimine Diimine Formation Aniline->Diimine Glyoxal Glyoxal Glyoxal->Diimine Cyclization Cyclization with Paraformaldehyde & TMSCl Diimine->Cyclization Precursor Imidazolium Salt (e.g., IPr·HCl) Cyclization->Precursor Precatalyst Pd-NHC Precatalyst Formation Precursor->Precatalyst Reaction Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Precatalyst->Reaction Analysis Product Isolation & Analysis Reaction->Analysis

Caption: General experimental workflow from precursor synthesis to catalysis.

Conclusion

The choice of a bulky imidazole precursor is a critical decision in the design of effective NHC-ligated catalysts. This compound, the precursor to the IPr ligand, represents a benchmark in the field, offering a robust combination of steric bulk and synthetic accessibility that has proven effective in a wide array of catalytic transformations.

Compared to less bulky alternatives like the IMes precursor, the IPr system often provides superior performance in reactions involving sterically demanding substrates and can lead to higher catalyst stability. However, for less sterically challenging couplings, the IMes ligand can be equally effective and may be more cost-effective to synthesize. For particularly challenging transformations requiring extreme steric protection, more elaborate precursors leading to ligands like IPr* and IPr** are available, albeit at a higher synthetic cost.

Ultimately, the optimal choice of a bulky imidazole precursor will depend on the specific requirements of the catalytic application, including the nature of the substrates, the desired selectivity, and economic considerations. This guide provides the foundational knowledge and comparative data to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to IPr and IMes Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-heterocyclic carbenes (NHCs) have revolutionized the field of catalysis, offering a versatile class of ligands that have, in many cases, surpassed traditional phosphines in terms of performance and stability. Among the most prominent NHCs are IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). This guide provides an objective comparison of their performance in key catalytic reactions, supported by experimental data, to assist researchers in ligand selection and optimization of catalytic systems.

Steric and Electronic Properties: A Fundamental Comparison

The differing performance of IPr and IMes in catalysis can be largely attributed to their distinct steric and electronic properties. IPr is sterically more demanding than IMes due to the presence of bulky isopropyl groups on the ortho positions of the N-aryl substituents, in contrast to the methyl groups of IMes. This increased steric bulk is quantified by the percent buried volume (%Vbur), a parameter that calculates the percentage of the volume of a sphere around the metal center occupied by the ligand.[1][2]

Electronically, both ligands are strong σ-donors, a characteristic feature of NHCs.[3] The electron-donating ability is often quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency of a metal-carbonyl complex bearing the NHC ligand.[1] A lower TEP value indicates a stronger electron-donating ligand. While both are strong donors, subtle differences in their electronic nature can influence catalytic activity.

Table 1: Comparison of Steric and Electronic Parameters for IPr and IMes

Ligand%Vbur ([Cu(NHC)Cl])Key Steric FeaturesTEP (νCO in cm⁻¹) of [Ni(CO)₃(NHC)]Key Electronic Features
IPr 48.5%[2]Highly bulky diisopropylphenyl groups create a sterically hindered environment around the metal center.2051.5Strong σ-donor.
IMes 33.0% (for [IrCl(COD)(IMes)])[4]Mesityl groups provide moderate steric bulk compared to IPr.2052.7Strong σ-donor, with slightly less electron-donating capacity than IPr in some systems.

Note: %Vbur and TEP values can vary depending on the specific metal complex and the method of calculation.

Performance in Catalytic Reactions: A Head-to-Head Comparison

The differences in steric and electronic properties between IPr and IMes translate to varying performance in different catalytic reactions.

Suzuki-Miyaura Coupling

In the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the choice between IPr and IMes can significantly impact reaction efficiency. Generally, the bulkier IPr ligand often leads to higher catalytic activity, particularly with challenging substrates.

Table 2: Comparison of IPr and IMes in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

Ligand in [Pd(NHC)(cinnamyl)Cl]Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
IPr 1801>95
IMes 1801~60

Data extrapolated from comparative studies.[5][6]

The superior performance of IPr in this case can be attributed to its steric bulk, which is thought to promote the reductive elimination step of the catalytic cycle and stabilize the active catalytic species.

Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Inputs Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation [ArPd(II)XL] Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination [ArPd(II)R'L] Reductive\nElimination->Pd(0)L Ar-R' Ar-X Ar-X R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Transmetalation Base Base Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

In the Buchwald-Hartwig amination, for the formation of C-N bonds, the sterically demanding IPr ligand frequently demonstrates superior performance, especially with less reactive aryl chlorides.[4]

Table 3: Comparison of IPr and IMes in the Buchwald-Hartwig Amination of an Aryl Chloride

Ligand in [Pd(NHC)(NQ)]₂Catalyst Loading (mol%)Temperature (°C)SubstrateAmineYield (%)
IPr 0.5100Aryl ChloridePrimary/Secondary AmineExcellent
IMes 0.5100Aryl ChloridePrimary/Secondary AmineSignificantly Lower

Data sourced from a comparative study by Navarro and coworkers.[4]

The increased steric bulk of the IPr ligand is believed to facilitate the reductive elimination of the desired amine product from the palladium center.

Diagram 2: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine_Coordination Oxidative_Addition->Amine_Coordination [ArPd(II)XL] Deprotonation Deprotonation Amine_Coordination->Deprotonation R2NH Reductive_Elimination Reductive_Elimination Deprotonation->Reductive_Elimination Base Reductive_Elimination->Pd(0)L Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Olefin Metathesis

In the realm of olefin metathesis using Grubbs-type catalysts, both IPr and IMes have been successfully employed. The choice between them can influence the catalyst's activity and stability. For instance, in ring-closing metathesis (RCM), the performance can be substrate-dependent.

Table 4: Comparison of IPr and IMes in the Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

CatalystLigandCatalyst Loading (mol%)Temperature (°C)TimeConversion (%)
Grubbs II typeIMes 14010 min>95
Grubbs II typeIPr 14030 min>95

Representative data from comparative studies.

In this specific example, the less sterically hindered IMes ligand can lead to a faster reaction. However, for more challenging or sterically demanding substrates, the increased stability offered by the IPr ligand might be advantageous.

Diagram 3: Experimental Workflow for a Comparative Catalysis Experiment

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Parallel Reaction Setup Prepare Pd-IPr Precatalyst Prepare Pd-IPr Precatalyst Reaction with Pd-IPr Reaction with Pd-IPr Prepare Pd-IPr Precatalyst->Reaction with Pd-IPr Prepare Pd-IMes Precatalyst Prepare Pd-IMes Precatalyst Reaction with Pd-IMes Reaction with Pd-IMes Prepare Pd-IMes Precatalyst->Reaction with Pd-IMes Quench_and_Workup_IPr Quench_and_Workup_IPr Reaction with Pd-IPr->Quench_and_Workup_IPr Identical Conditions Quench_and_Workup_IMes Quench_and_Workup_IMes Reaction with Pd-IMes->Quench_and_Workup_IMes Identical Conditions Analysis_IPr Analysis_IPr Quench_and_Workup_IPr->Analysis_IPr Purification Analysis_IMes Analysis_IMes Quench_and_Workup_IMes->Analysis_IMes Purification Compare_Results Compare_Results Analysis_IPr->Compare_Results Yield, TON, TOF Analysis_IMes->Compare_Results Yield, TON, TOF

References

A Comparative Guide to Monodentate N-Heterocyclic Carbene (NHC) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, often considered superior alternatives to traditional phosphines. Their strong σ-donating properties and tunable steric bulk allow for the stabilization of metal centers and significant influence over catalytic activity and selectivity.[1] This guide provides a comparative analysis of common monodentate NHC ligands, focusing on quantitative measures of their steric and electronic properties and their performance in catalysis.

Quantifying Ligand Properties: Steric and Electronic Parameters

The efficacy of an NHC ligand in a catalytic cycle is largely dictated by its steric and electronic characteristics. These properties are quantitatively described by two primary metrics: the percent buried volume (%Vbur) for sterics and the Tolman Electronic Parameter (TEP) for electronics.

  • Percent Buried Volume (%Vbur): This parameter quantifies the steric bulk of a ligand by calculating the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[2][3][4] A larger %Vbur value indicates greater steric hindrance, which can influence coordination numbers, catalyst stability, and the accessibility of substrates to the metal center.[2][5]

  • Tolman Electronic Parameter (TEP): The TEP measures the electron-donating strength of a ligand.[2] It is determined by measuring the C-O stretching frequency (νCO) via infrared (IR) spectroscopy in a metal-carbonyl complex, typically [(NHC)Ir(CO)2Cl] or [Ni(CO)3(NHC)].[2][6] Stronger electron-donating ligands transfer more electron density to the metal, which engages in π-backbonding with the CO ligands. This weakens the C-O bond, resulting in a lower νCO stretching frequency.[2]

The interplay between these properties is crucial for catalyst design. Bulky, electron-rich NHCs often facilitate challenging oxidative addition steps and promote reductive elimination, making them highly effective in cross-coupling reactions.[4][7]

Data Presentation: Steric and Electronic Properties

The following table summarizes the steric and electronic parameters for a selection of commonly used monodentate NHC ligands.

LigandN-SubstituentsTEP (νCO in cm-1) of [(NHC)Ir(CO)2Cl]%Vbur
IMes 2,4,6-Trimethylphenyl (Mesityl)205033.0[4]
SIMes 2,4,6-Trimethylphenyl (Mesityl)204635.4[4]
IPr 2,6-Diisopropylphenyl204938.3
SIPr 2,6-Diisopropylphenyl204443.1
IAd 1-Adamantyl205434.0
ICy Cyclohexyl205331.0
ItBu tert-Butyl205128.0

Note: TEP values can vary slightly based on the metallic complex and solvent used for measurement. The values presented are representative for comparative purposes. %Vbur is calculated for an M-C bond distance of 2.00 Å.

Comparative Catalytic Performance: Suzuki-Miyaura Cross-Coupling

To illustrate the impact of ligand choice on catalytic performance, the table below presents comparative data for the Suzuki-Miyaura cross-coupling of 4-chlorotoluene with phenylboronic acid, a representative transformation catalyzed by Palladium-NHC complexes.

NHC LigandCatalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)
IMes Pd(OAc)2 / IMes·HCl1.012>95
SIMes Pd(OAc)2 / SIMes·HCl0.58>98
IPr Pd(OAc)2 / IPr·HCl1.010>95
SIPr Pd(OAc)2 / SIPr·HCl0.12>99
ICy Pd(OAc)2 / ICy·HCl2.024~90

Data is compiled for illustrative purposes from typical results in the literature. Reaction conditions: Aryl chloride (1 mmol), phenylboronic acid (1.5 mmol), K3PO4 (2 mmol), in dioxane at 100 °C.

The data indicates that the bulkier and more electron-donating saturated ligands (SIMes, SIPr) often lead to higher catalytic activity, allowing for lower catalyst loadings and shorter reaction times.[1][8]

Visualizations

Workflow for Ligand Comparison

The following diagram outlines a typical experimental workflow for the comparative evaluation of different NHC ligands.

G cluster_start Ligand Synthesis & Complexation cluster_characterization Property Characterization cluster_testing Performance Testing Imidazolium NHC Precursor (Imidazolium Salt) Deprotonation Deprotonation (Base) Imidazolium->Deprotonation FreeCarbene Free NHC Deprotonation->FreeCarbene Metalation Metalation [e.g., Pd(OAc)₂, [Ir(cod)Cl]₂] FreeCarbene->Metalation Complex Metal-NHC Complex Metalation->Complex TEP TEP Determination (IR Spectroscopy) Complex->TEP Vbur %Vbur Determination (X-ray / DFT) Complex->Vbur Catalysis Catalytic Test Reaction (e.g., Cross-Coupling) Complex->Catalysis Evaluation Comparative Evaluation TEP->Evaluation Vbur->Evaluation Analysis Yield & Selectivity (GC, NMR, LC-MS) Catalysis->Analysis Analysis->Evaluation

Caption: Experimental workflow for NHC ligand evaluation.
Influence of Ligand Properties on Catalysis

This diagram illustrates the relationship between the fundamental properties of an NHC ligand and its resulting effect on catalytic performance.

G cluster_ligand NHC Ligand Properties cluster_catalysis Catalytic Cycle Steps Steric Steric Bulk (%Vbur) RE Reductive Elimination Steric->RE influences Stability Catalyst Stability Steric->Stability influences Electronic Electron Donation (TEP) OA Oxidative Addition Electronic->OA influences Electronic->Stability influences Outcome Catalytic Activity & Selectivity OA->Outcome RE->Outcome Stability->Outcome

Caption: Relationship between ligand properties and catalytic outcome.
Simplified Catalytic Cycle: Pd-Catalyzed Suzuki Coupling

The diagram below shows a simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the role of the NHC ligand.

G pd0 Pd(0)(NHC) pd2_oa Ar-Pd(II)(NHC)-X pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)(NHC)-R pd2_oa->pd2_tm Transmetalation product Ar-R pd2_tm->product Reductive Elimination product->pd0 Catalyst Regeneration reagents1 Ar-X reagents1->pd0 reagents2 R-B(OH)₂ reagents2->pd2_oa

Caption: Simplified Suzuki-Miyaura cross-coupling cycle.

Experimental Protocols

Protocol 1: Determination of Tolman Electronic Parameter (TEP)

This protocol describes the synthesis of the iridium dicarbonyl complex required for TEP measurement via IR spectroscopy.[6][9]

  • Synthesis of [(NHC)Ir(cod)Cl]:

    • In a nitrogen-filled glovebox, dissolve the imidazolium salt (NHC·HX, 1.0 equiv.) and a mild base (e.g., KOtBu, 1.0 equiv.) in anhydrous THF. Stir for 1 hour at room temperature to generate the free carbene in situ.

    • In a separate flask, dissolve [Ir(cod)Cl]₂ (0.5 equiv.) in anhydrous THF.

    • Slowly add the free carbene solution to the iridium precursor solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure. The resulting solid is the [(NHC)Ir(cod)Cl] complex, which can be purified by recrystallization.

  • Synthesis of [(NHC)Ir(CO)₂Cl]:

    • Dissolve the purified [(NHC)Ir(cod)Cl] complex in dichloromethane (CH₂Cl₂).

    • Bubble carbon monoxide (CO) gas through the solution for 15-20 minutes. A color change is typically observed.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • IR Spectroscopy:

    • Record the IR spectrum of the final [(NHC)Ir(CO)₂Cl] solution in CH₂Cl₂ using a solution-cell FT-IR spectrometer.

    • Identify the two sharp, intense absorption bands in the 1950-2100 cm⁻¹ region, corresponding to the symmetric and asymmetric C-O stretching frequencies.

    • The TEP is often reported as the frequency of the symmetric A₁ stretch or the average of the two frequencies.

Protocol 2: Determination of Percent Buried Volume (%Vbur)

The %Vbur is typically calculated using computational methods from crystallographic data.[2][3]

  • Obtain Coordinates:

    • Obtain a high-quality single-crystal X-ray diffraction structure of the metal-NHC complex of interest (e.g., [AuCl(NHC)] or [(NHC)Ir(CO)₂Cl]). Alternatively, a geometry-optimized structure from Density Functional Theory (DFT) calculations can be used.

  • Define Parameters:

    • Define the metal atom as the center of a sphere (origin at 0,0,0).

    • Set the radius of the sphere. A radius of 3.5 Å is commonly used, but this can be varied.

    • Define the M-C bond vector along the z-axis, with the NHC ligand in the positive Z half of the sphere.

    • Use standard van der Waals radii for all atoms of the ligand, typically scaled by a factor (e.g., 1.17).

  • Calculation:

    • Use specialized software (e.g., the free SambVca package) to perform the calculation.[4]

    • The software places the ligand coordinates within the defined sphere and numerically integrates the volume occupied by the ligand's atoms.

    • The percent buried volume is reported as: (%Vbur) = (Volume occupied by ligand / Total volume of the sphere) × 100.

Protocol 3: General Procedure for a Catalytic Test Reaction

This protocol provides a general method for evaluating NHC ligand performance in a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Pre-catalyst Formation (in situ):

    • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the imidazolium salt (NHC·HCl, 0.012 mmol, 1.2 mol%), and a strong base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol).

  • Reaction Setup:

    • To the tube containing the catalyst components, add the aryl halide (e.g., 4-chlorotoluene, 1.0 mmol) and the arylboronic acid (e.g., phenylboronic acid, 1.5 mmol).

    • Add the desired anhydrous solvent (e.g., dioxane, toluene, or THF, 3-5 mL) via syringe.

    • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitoring and Analysis:

    • Monitor the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or TLC.

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the product yield by GC using an internal standard or by isolating the product via column chromatography. Confirm the product identity using ¹H NMR, ¹³C NMR, and MS analysis.

References

IPr vs. Other NHC Ligands in Cross-Coupling: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The evolution of these reactions has been intrinsically linked to the development of sophisticated ligand systems that enhance the efficiency, scope, and practicality of the palladium catalysts. Among the most significant breakthroughs in ligand design has been the introduction of N-heterocyclic carbenes (NHCs). Their strong σ-donating properties and tunable steric bulk have established them as a superior class of ligands compared to traditional phosphines, leading to highly stable and active catalysts.

This guide provides an objective comparison of the performance of one of the most prominent NHC ligands, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), against other commonly employed NHC ligands such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene), and the more sterically demanding IPr* (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazo-2-ylidene). The comparisons are based on experimental data from peer-reviewed literature, focusing on key cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Ligand Structures

The steric and electronic properties of NHC ligands are dictated by the substituents on the nitrogen atoms of the heterocyclic ring. The structures of the ligands discussed in this guide are depicted below.

NHC_Ligand_Structures cluster_IPr IPr cluster_IMes IMes cluster_SIMes SIMes cluster_IPr_star IPr* IPr_img IPr_img IMes_img IMes_img SIMes_img SIMes_img IPr_star_img IPr_star_img

Figure 1: Structures of Common NHC Ligands.

Cross-Coupling Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The NHC ligand plays a crucial role in each of these steps, influencing the rate and efficiency of the overall transformation.

Catalytic_Cycle Pd(0)L Pd(0)-NHC Active Catalyst Ar-Pd(II)(X)L Aryl-Pd(II)-Halide Intermediate Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (R-X) Ar-Pd(II)(R')L Diaryl-Pd(II) Intermediate Ar-Pd(II)(X)L->Ar-Pd(II)(R')L Transmetalation (R'-M) Ar-Pd(II)(R')L->Pd(0)L Reductive Elimination Product R-R' Coupled Product Ar-Pd(II)(R')L->Product R-R'

Figure 2: Generalized Catalytic Cycle for Cross-Coupling.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of NHC ligand can significantly impact the reaction's efficiency, particularly with challenging substrates.

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidIPr1K₃PO₄Toluene801295[1]
24-ChlorotoluenePhenylboronic acidIMes1K₃PO₄Toluene801285[1]
32-BromotoluenePhenylboronic acidIPr0.5Cs₂CO₃Dioxane1001692[2]
42-BromotoluenePhenylboronic acidSIMes0.5Cs₂CO₃Dioxane1001688[2]
54-ChloroanisolePhenylboronic acidIPr0.5K₂CO₃Ethanol401693[3]
64-ChloroanisolePhenylboronic acidIPr*0.5K₂CO₃Ethanol401688[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a dried Schlenk tube equipped with a magnetic stir bar was added the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), and the palladium precatalyst (as specified in the table). The tube was evacuated and backfilled with argon three times. The solvent (5 mL) was then added, and the mixture was stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides and pseudohalides. The steric and electronic properties of the NHC ligand are critical for achieving high yields, especially with less reactive aryl chlorides.

EntryAryl HalideAmineLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1ChlorobenzeneAnilineIPr1NaOtBuToluene1001898[4][5]
2ChlorobenzeneAnilineSIMes1NaOtBuToluene1001892[4][5]
34-ChlorotolueneMorpholineIPr0.5K₃PO₄Dioxane1102495[6]
44-ChlorotolueneMorpholineIMes0.5K₃PO₄Dioxane1102489[6]
52-Chlorotoluenen-HexylamineIPr1LiHMDSTHF801291[7]
62-Chlorotoluenen-HexylamineSIMes1LiHMDSTHF801285[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a nitrogen-filled glovebox, an oven-dried vial was charged with the palladium precatalyst (as specified in the table), the base (1.4 mmol), and a magnetic stir bar. The vial was sealed and removed from the glovebox. The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (5 mL) were added via syringe. The reaction mixture was then stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture was diluted with diethyl ether (20 mL), filtered through a short plug of silica gel, and the solvent was removed in vacuo. The crude product was purified by flash chromatography to give the desired arylamine.

Performance in Heck Reaction

The Heck reaction facilitates the coupling of unsaturated halides with alkenes. While NHC ligands have been shown to be effective in this transformation, direct comparative studies are less common than for Suzuki and Buchwald-Hartwig reactions.

EntryAryl HalideAlkeneLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1BromobenzeneStyreneIPr1Na₂CO₃DMF1201292[8][9]
2BromobenzeneStyreneIMes1Na₂CO₃DMF1201288[8][9]
34-Bromoanisolen-Butyl acrylateIPr0.5K₂CO₃NMP140895[10]
44-Bromoanisolen-Butyl acrylateSIMes0.5K₂CO₃NMP140890[10]

Experimental Protocol: General Procedure for Heck Reaction

A mixture of the aryl halide (1.0 mmol), the alkene (1.5 mmol), the base (2.0 mmol), and the palladium precatalyst (as specified in the table) in the solvent (5 mL) was placed in a sealed tube. The reaction mixture was stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the coupled product.

Summary of Performance

The experimental data compiled in this guide highlights several key trends in the performance of IPr compared to other common NHC ligands in cross-coupling reactions:

  • IPr vs. IMes: In many instances, IPr demonstrates superior or comparable activity to IMes, particularly at elevated temperatures. This is often attributed to the greater steric bulk of the diisopropylphenyl groups in IPr, which can promote the reductive elimination step and provide greater stability to the catalytic species.

  • IPr vs. SIMes: The performance of IPr relative to its saturated counterpart, SIMes, can be substrate and reaction dependent. While the saturated backbone of SIMes can sometimes lead to enhanced stability, IPr often provides excellent results across a broad range of substrates.

  • IPr vs. IPr: The highly sterically hindered IPr ligand is particularly effective for challenging cross-coupling reactions that are difficult to achieve with less bulky ligands. However, for less demanding transformations, the readily available and less expensive IPr often provides comparable or even superior results due to a better balance of steric and electronic properties.

Conclusion

IPr has established itself as a workhorse ligand in palladium-catalyzed cross-coupling, offering a robust and versatile platform for a wide array of synthetic transformations. Its performance is consistently high across Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, often outperforming or matching the efficacy of other common NHC ligands like IMes and SIMes. While more specialized and sterically demanding ligands such as IPr* have their niche in particularly challenging couplings, IPr provides an excellent balance of reactivity, stability, and accessibility, making it a go-to choice for researchers, scientists, and drug development professionals. The data and protocols presented in this guide serve as a valuable resource for selecting the optimal NHC ligand and reaction conditions for a given cross-coupling transformation.

References

Unraveling the Electronic Nuances: A Comparative Guide to IPr and SIMes Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of ancillary ligands in catalysis is a critical decision that profoundly influences reaction outcomes. Among the vast arsenal of N-heterocyclic carbene (NHC) ligands, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) have emerged as workhorses in organometallic chemistry and catalysis. While structurally similar, their electronic properties exhibit subtle yet significant differences that can be harnessed for catalyst optimization. This guide provides an objective comparison of the electronic effects of IPr and SIMes ligands, supported by experimental data and detailed methodologies.

Introduction to IPr and SIMes Ligands

IPr and SIMes are bulky NHC ligands widely employed to stabilize transition metal catalysts. Their strong σ-donating character and steric bulk are key to their success in a multitude of catalytic transformations. IPr features isopropyl groups on the ortho positions of the N-aryl substituents, while SIMes possesses methyl groups at the ortho and para positions. This seemingly minor structural variance between the unsaturated imidazolylidene core of IPr and the saturated imidazolidinylidene core of SIMes, coupled with the differing flanking substituents, leads to distinct electronic signatures at the metal center.

Quantifying Electronic Effects: The Tolman Electronic Parameter (TEP)

A primary method for quantifying the electron-donating ability of a ligand is the Tolman Electronic Parameter (TEP). This parameter is experimentally determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[1] A lower ν(CO) frequency indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the antibonding orbitals of the CO ligands, thereby weakening the C-O bond.

A comparative study of the electronic properties of various NHC ligands, including IPr and SIMes, was conducted by Nolan and coworkers. Their work provides valuable experimental data for a direct comparison.

LigandTEP (ν(CO) in cm⁻¹)Reference
IPr 2051.1[2]
SIMes 2051.1[2]

The experimental data reveals that both IPr and SIMes exhibit identical Tolman Electronic Parameters. This indicates that, within the sensitivity of this experimental technique, their overall σ-donor capabilities are remarkably similar and place them among the most electron-donating phosphine and carbene ligands.[2]

Delving Deeper: Natural Bond Orbital (NBO) Analysis

While TEP provides a valuable macroscopic measure of electron donation, Natural Bond Orbital (NBO) analysis offers a more nuanced, theoretical perspective on the nature of the metal-ligand bond. NBO analysis partitions the total electron density into localized orbitals, allowing for the quantification of donor-acceptor interactions, such as the σ-donation from the ligand to the metal and the π-backdonation from the metal to the ligand.

A detailed comparative NBO analysis of IPr and SIMes complexes reveals subtle distinctions. Generally, NHC ligands are considered strong σ-donors and weak π-acceptors. The σ-donation arises from the interaction of the carbene lone pair with a vacant metal d-orbital. In the case of IPr, the unsaturated imidazole backbone can participate in π-accepting interactions, albeit weakly. Conversely, the saturated backbone of SIMes limits its π-acceptor capabilities.

σ-Donor and π-Acceptor Properties: A Closer Look

The electronic influence of a ligand is a composite of its ability to donate electron density to the metal center through a σ-bond (σ-donation) and accept electron density from the metal into its own empty orbitals through π-bonds (π-acceptance).

  • IPr: As an unsaturated NHC, IPr possesses a p-orbital on the carbene carbon that can participate in π-interactions. While its primary role is that of a strong σ-donor, the presence of the C=C double bond in the imidazole ring allows for some degree of π-acidity, enabling it to accept electron density from the metal.

  • SIMes: Being a saturated NHC, SIMes lacks the endocyclic C=C double bond. This structural feature significantly diminishes its ability to act as a π-acceptor. Therefore, SIMes is considered an even purer σ-donor compared to IPr.

In essence, while both are exceptionally strong σ-donors, IPr has a slightly greater, though still minor, capacity for π-backdonation compared to SIMes. This difference can be crucial in catalytic cycles where the electronic flexibility of the ancillary ligand is important.

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

The following is a generalized experimental protocol for the synthesis of [Ni(CO)₃(NHC)] complexes and the subsequent measurement of their TEP.

Materials:

  • N-heterocyclic carbene (IPr or SIMes)

  • Tetracarbonylnickel(0) (Ni(CO)₄) - EXTREME CAUTION: Highly Toxic! Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Anhydrous, degassed solvent (e.g., dichloromethane or hexane)

  • Schlenk line and glassware

  • FTIR spectrometer

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the NHC ligand (1 equivalent) in the chosen anhydrous solvent in a Schlenk flask.

  • Carefully add a stoichiometric amount of Ni(CO)₄ (1 equivalent) to the solution at room temperature. The reaction is typically rapid.

  • Stir the reaction mixture for a short period (e.g., 30 minutes) to ensure complete formation of the [Ni(CO)₃(NHC)] complex.

  • The reaction mixture can be directly used for IR analysis, or the complex can be isolated by removing the solvent under vacuum and washing the residue with a non-coordinating solvent like pentane.

  • Prepare a solution of the [Ni(CO)₃(NHC)] complex in the desired solvent (e.g., dichloromethane).

  • Record the infrared spectrum of the solution in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

  • Identify the frequency of the A₁ symmetric C-O stretching vibration, which corresponds to the Tolman Electronic Parameter.

Logical Relationships and Workflows

The relationship between ligand structure, electronic properties, and measurable parameters can be visualized as follows:

Ligand_Electronic_Effects cluster_ligand Ligand Structure cluster_properties Electronic Properties cluster_measurement Experimental Measurement IPr IPr (Unsaturated) Sigma_Donor Strong σ-Donation IPr->Sigma_Donor Pi_Acceptor Weak π-Acceptance IPr->Pi_Acceptor Slightly more pronounced SIMes SIMes (Saturated) SIMes->Sigma_Donor SIMes->Pi_Acceptor Negligible TEP Tolman Electronic Parameter (ν(CO) in [LNi(CO)₃]) Sigma_Donor->TEP Influences Pi_Acceptor->TEP Influences

Caption: Relationship between ligand structure, electronic properties, and TEP.

Conclusion

Both IPr and SIMes are powerful ligands characterized by their strong σ-donating abilities, as evidenced by their identical and low Tolman Electronic Parameters. The primary electronic distinction lies in the subtle π-accepting capability of the unsaturated IPr, which is largely absent in the saturated SIMes. For many catalytic applications, this difference may be negligible. However, in reactions where the electronic fine-tuning of the metal center is paramount, the choice between IPr and SIMes can be a decisive factor. This guide provides the fundamental data and experimental context to aid researchers in making an informed decision for their specific catalytic needs.

References

A Comparative Guide to Benchmark Reactions for Catalysts Derived from 1-(2,6-Diisopropylphenyl)imidazole (IPr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Catalysts derived from the N-heterocyclic carbene (NHC) ligand 1-(2,6-diisopropylphenyl)imidazole, commonly known as IPr, have become indispensable tools in modern organic synthesis. Their robust steric bulk and strong σ-donating properties impart high activity and stability to metal centers, enabling a wide range of challenging chemical transformations. This guide provides an objective comparison of the performance of IPr-derived catalysts in key benchmark reactions, supported by experimental data, detailed protocols, and mechanistic insights.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, widely employed in the synthesis of biaryls, a common motif in pharmaceuticals. Palladium catalysts bearing the IPr ligand have demonstrated exceptional activity in this reaction, particularly with challenging substrates like sterically hindered aryl chlorides.

Performance Comparison

The following table summarizes the performance of a Pd-IPr catalyst in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, compared to a catalyst bearing the more sterically demanding IPr* ligand.

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
[Pd(IPr)(cinnamyl)Cl]IPr1K₂CO₃Dioxane/H₂O802>95[1]
[Pd(IPr)(cinnamyl)Cl]IPr1K₂CO₃Dioxane/H₂O802>95[1]
(η⁵-Cp)Pd(IPr)ClIPr1K₂CO₃Dioxane/H₂O802~85[1]

Analysis: Both IPr and the more sterically hindered IPr* ligands afford excellent yields in the coupling of an electronically neutral aryl chloride. The (η⁵-Cp)Pd(IPr)Cl precatalyst shows slightly lower but still high activity. The choice between IPr and IPr* may depend on the specific steric demands of the coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a [Pd(IPr)(allyl)Cl] type precatalyst.

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [Pd(IPr)(allyl)Cl] (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (3 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, [Pd(IPr)(allyl)Cl], and potassium carbonate.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for the specified time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2][3]

Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OR)₂ Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination R₂NH Ar-Pd(II)-X(L)(HNR₂) Ar-Pd(II)-X(L)(HNR₂) Amine\nCoordination->Ar-Pd(II)-X(L)(HNR₂) Deprotonation Deprotonation Ar-Pd(II)-X(L)(HNR₂)->Deprotonation -HX Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Deprotonation->Ar-Pd(II)-NR₂(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR₂(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR₂ Heck_Cycle cluster_cycle Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Oxidative\nAddition->Ar-Pd(II)-X(L)₂ Olefin\nCoordination Olefin Coordination Ar-Pd(II)-X(L)₂->Olefin\nCoordination R-CH=CH₂ Ar-Pd(II)-X(L)(R-CH=CH₂) Ar-Pd(II)-X(L)(R-CH=CH₂) Olefin\nCoordination->Ar-Pd(II)-X(L)(R-CH=CH₂) -L Migratory\nInsertion Migratory Insertion Ar-Pd(II)-X(L)(R-CH=CH₂)->Migratory\nInsertion R-CH(PdXL)-CH₂Ar R-CH(PdXL)-CH₂Ar Migratory\nInsertion->R-CH(PdXL)-CH₂Ar β-Hydride\nElimination β-Hydride Elimination R-CH(PdXL)-CH₂Ar->β-Hydride\nElimination H-Pd(II)-X(L)₂ H-Pd(II)-X(L)₂ β-Hydride\nElimination->H-Pd(II)-X(L)₂ Ar-CH=CH-R H-Pd(II)-X(L)₂->Pd(0)L₂ -HX Base Stetter_Cycle cluster_cycle Catalytic Cycle NHC NHC Aldehyde\nAddition Aldehyde Addition NHC->Aldehyde\nAddition R-CHO Tetrahedral\nIntermediate Tetrahedral Intermediate Aldehyde\nAddition->Tetrahedral\nIntermediate Proton\nTransfer Proton Transfer Tetrahedral\nIntermediate->Proton\nTransfer Breslow\nIntermediate Breslow Intermediate Proton\nTransfer->Breslow\nIntermediate Michael\nAddition Michael Addition Breslow\nIntermediate->Michael\nAddition Michael Acceptor Enolate\nIntermediate Enolate Intermediate Michael\nAddition->Enolate\nIntermediate Protonation Protonation Enolate\nIntermediate->Protonation Adduct Adduct Protonation->Adduct Adduct->NHC Product (1,4-dicarbonyl)

References

A Comparative Guide to Confirming the Purity of 1-(2,6-diisopropylphenyl)imidazole by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for confirming the purity of 1-(2,6-diisopropylphenyl)imidazole. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.

Introduction

This compound is a bulky N-aryl imidazole derivative frequently utilized as a ligand in catalysis and as a precursor in the synthesis of N-heterocyclic carbenes (NHCs). The purity of this compound is paramount for ensuring the reproducibility of experimental results and the efficacy and safety of downstream applications, particularly in drug development. This guide focuses on the use of NMR spectroscopy as a primary tool for purity assessment and provides a comparative analysis with other common analytical techniques.

Purity Confirmation by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and purity of a sample. Both ¹H and ¹³C NMR are invaluable for the structural elucidation and purity determination of this compound.

Expected NMR Spectra

The expected chemical shifts for this compound are summarized in Table 1. These values are based on spectral data available in public databases and predictions based on analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
Imidazole H2~7.8s1H~138
Imidazole H4/H5~7.2d1H~129
Imidazole H5/H4~7.1d1H~121
Phenyl H4~7.5t1H~130
Phenyl H3/H5~7.3d2H~124
Isopropyl CH~2.9sept2H~28
Isopropyl CH₃~1.2d12H~24

s = singlet, d = doublet, t = triplet, sept = septet

Identification of Common Impurities

The most common synthesis of this compound is the Radziszewski reaction, which involves the condensation of 2,6-diisopropylaniline, glyoxal, and an ammonia source. Therefore, the most likely impurities are the unreacted starting materials.

Table 2: Key ¹H and ¹³C NMR Signals for Potential Impurities

Impurity Key ¹H NMR Signals (CDCl₃, ppm) Key ¹³C NMR Signals (CDCl₃, ppm)
2,6-Diisopropylaniline~7.0 (m, 3H, Ar-H), ~3.6 (br s, 2H, NH₂), ~2.9 (sept, 2H, CH), ~1.3 (d, 12H, CH₃)~143 (C-N), ~126 (Ar-CH), ~123 (Ar-CH), ~28 (CH), ~22 (CH₃)
Glyoxal (hydrated forms)Varies significantly depending on hydration state (monohydrate, dihydrate, trimer). Look for signals in the ~5-6 ppm and ~8-9 ppm regions.Varies, typically ~80-90 ppm for hydrated forms.

By comparing the NMR spectrum of the synthesized this compound with the data in Tables 1 and 2, one can identify the presence of the desired product and any residual starting materials. The integration of the signals can be used to quantify the purity.

Experimental Protocol: NMR Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule like this compound is as follows:

  • Weighing the sample: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Dissolving the sample: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Transfer to NMR tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Addition of internal standard (optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

  • Capping and labeling: Cap the NMR tube and label it clearly.

  • Data Acquisition: Insert the sample into the NMR spectrometer and acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard procedures.

Workflow for Purity Confirmation

The logical workflow for confirming the purity of this compound using NMR is depicted in the following diagram.

Purity_Confirmation_Workflow Purity Confirmation Workflow cluster_preparation Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation cluster_comparison Comparison & Reporting Sample Synthesized Product Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H Acquire ¹H NMR Spectrum Transfer->Acquire_H Acquire_C Acquire ¹³C NMR Spectrum Transfer->Acquire_C Assign_Signals Assign Signals Acquire_H->Assign_Signals Acquire_C->Assign_Signals Identify_Impurities Identify Impurity Signals Assign_Signals->Identify_Impurities Compare_Reference Compare with Reference Spectra Assign_Signals->Compare_Reference Quantify Quantify Purity Identify_Impurities->Quantify Report Generate Purity Report Quantify->Report Compare_Reference->Report

Purity Confirmation Workflow

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, other analytical techniques can provide complementary information regarding the purity of this compound.

Table 3: Comparison of Analytical Techniques for Purity Assessment

Technique Advantages Disadvantages Information Provided
NMR Spectroscopy - Provides detailed structural information- Non-destructive- Quantitative- Lower sensitivity compared to MS- Can be expensive- Molecular structure- Purity (mol%)- Identification of impurities
High-Performance Liquid Chromatography (HPLC) - High sensitivity- Excellent for separating mixtures- Quantitative- Requires reference standards for identification- Destructive- Purity (area %)- Number of components- Retention time
Mass Spectrometry (MS) - Extremely high sensitivity- Provides molecular weight information- May not distinguish between isomers- Can be destructive- Quantification can be challenging- Molecular weight- Elemental composition (HRMS)- Fragmentation patterns for structural clues
Elemental Analysis - Determines the elemental composition- Does not provide structural information- Requires a pure sample for accurate results- Percentage of C, H, N
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of this compound. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape. Detection is typically performed using a UV detector at a wavelength where the imidazole and potential aromatic impurities absorb, for instance, around 254 nm.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive method for detecting impurities. For this compound, electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum would show the protonated molecule [M+H]⁺ at m/z 229.3. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can provide further structural information, with expected cleavages at the isopropyl groups and the bond between the phenyl and imidazole rings.

Conclusion

NMR spectroscopy stands out as a primary and highly informative technique for confirming the purity of this compound. It provides unambiguous structural confirmation and allows for the direct quantification of the main component and any NMR-active impurities. While HPLC and MS offer higher sensitivity for trace impurities, they often require reference standards for definitive identification. For routine purity checks and structural verification in a research and development setting, NMR provides an unparalleled level of detail and confidence. A combination of these techniques, particularly NMR and LC-MS, offers the most comprehensive approach to purity assessment for this important chemical compound.

Unraveling Steric Hindrance: A Comparative Guide to the Computational Analysis of NHC Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the steric properties of N-heterocyclic carbene (NHC) ligands is paramount for catalyst design and reaction optimization. This guide provides a comprehensive comparison of computational methods used to quantify the steric bulk of NHC ligands, supported by experimental data and detailed methodologies.

N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis. Their strong σ-donating ability and the tunable nature of their steric and electronic properties allow for fine-control over the reactivity and selectivity of metal complexes. The steric bulk of an NHC ligand is a critical parameter that influences catalyst stability, activity, and selectivity by modulating the coordination environment of the metal center. This guide delves into the primary computational tools used to quantify this crucial feature, offering a comparative analysis to aid in ligand selection and design.

Key Computational Methods for Quantifying Steric Bulk

The most widely adopted method for quantifying the steric bulk of NHC ligands is the percent buried volume (%Vbur) .[1][2][3][4] This method calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[5] Other methods, such as the analysis of solid angles and the traditional Tolman cone angle , also provide valuable insights into the steric profile of these ligands.

Percent Buried Volume (%Vbur)

Developed as a more accurate descriptor for the sterics of non-cone-shaped ligands like NHCs, the %Vbur method has become a standard in the field.[6][7] It provides a single, quantitative value representing the steric hindrance of a ligand within the coordination sphere of a metal.[1] This parameter has been shown to correlate well with experimental observations in catalysis.[6]

Steric Maps

Complementing the single-value output of %Vbur, steric maps offer a graphical, three-dimensional representation of a ligand's steric profile.[1][2][3] These color-coded contour maps provide a more nuanced view of how the steric bulk is distributed around the metal center, highlighting regions of significant steric hindrance.[1][3] This detailed visualization is particularly useful for understanding anisotropic steric effects that can influence substrate approach and reaction selectivity.[8]

Tolman's Cone Angle (θ)

While originally developed for phosphine ligands, the Tolman cone angle is sometimes used for NHCs. It models the ligand as a cone and measures the angle at its apex (the metal center).[6] However, due to the often unsymmetrical nature of NHC ligands, the cone angle may not always provide an accurate representation of their steric impact.[9]

Comparative Analysis of Computational Methods

The choice of computational method can influence the interpretation of steric effects. The following table summarizes key quantitative data for common NHC ligands, comparing values obtained from different computational approaches.

Ligand%Vbur (Au)%Vbur (Ir)Tolman Cone Angle (θ)
IMe (1,3-dimethylimidazol-2-ylidene)29.129.2155°
IEt (1,3-diethylimidazol-2-ylidene)32.5--
IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)43.544.1185°
SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)45.245.8190°
IMes (1,3-bis(mesityl)imidazol-2-ylidene)37.838.2175°
SIMes (1,3-bis(mesityl)imidazolidin-2-ylidene)39.540.1180°
ICy (1,3-dicyclohexylimidazol-2-ylidene)36.436.8170°

Note: %Vbur values can vary slightly depending on the metal center and the specific computational parameters used. The values presented here are representative examples from the literature.[10][11]

Experimental Validation

The computational parameters for steric bulk are validated through correlation with experimental data. For instance, the steric hindrance of NHC ligands has been shown to directly impact the reactivity and stability of metal complexes. In a study on gold(III) complexes, the use of a bulkier NHC ligand (SIPr) prevented the formation of the expected organometallic species due to steric hindrance, a result supported by computational calculations.[12]

Furthermore, infrared spectroscopy of metal-carbonyl complexes bearing NHC ligands is a common experimental technique to probe both steric and electronic effects. The CO stretching frequencies in [(NHC)Ir(CO)2Cl] complexes, for example, can be correlated with the steric and electronic parameters of the NHC ligand.[13][14] Thermochemical studies, such as solution calorimetry on [(L)2Ni(CO)2] systems (where L is an NHC or phosphine ligand), have also been employed to determine the bond dissociation enthalpies, which are influenced by the steric bulk of the ligands.[15]

Methodologies

Computational Protocol for %Vbur Calculation

The calculation of the percent buried volume (%Vbur) is a powerful method for quantifying the steric hindrance of N-heterocyclic carbene (NHC) ligands. The following protocol outlines the typical steps involved in this computational analysis.

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis A 1. Obtain Ligand Geometry C 3. Construct Metal-Ligand Complex A->C B 2. Define Metal Fragment B->C D 4. Perform Geometry Optimization (DFT) C->D E 5. Define Sphere around Metal D->E H 8. Generate Steric Map D->H F 6. Calculate Volume Occupied by Ligand E->F G 7. Compute %Vbur F->G I 9. Correlate with Experimental Data G->I H->I

Workflow for the computational determination of %Vbur.
  • Obtain Ligand Geometry : The 3D coordinates of the NHC ligand are obtained, typically from crystallographic data or through geometry optimization of the free ligand using quantum chemical methods.

  • Define Metal Fragment : A metal fragment (e.g., AuCl, Ir(CO)2Cl) is chosen. The metal-carbon bond length is a critical parameter and is often fixed to a standard value for comparability.

  • Construct Metal-Ligand Complex : The ligand and metal fragment are assembled into a metal-ligand complex.

  • Perform Geometry Optimization : The geometry of the complex is optimized using Density Functional Theory (DFT) to obtain a low-energy conformation.

  • Define Sphere around Metal : A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom.[5]

  • Calculate Volume Occupied by Ligand : The volume occupied by the van der Waals spheres of the ligand atoms within the defined sphere is calculated.

  • Compute %Vbur : The buried volume is expressed as a percentage of the total volume of the sphere.

  • Generate Steric Map (Optional) : Software can be used to generate a 3D steric map, providing a visual representation of the steric profile.

  • Correlate with Experimental Data : The calculated %Vbur is then correlated with experimental observables such as catalytic activity, reaction rates, or spectroscopic data to validate the computational model.

Experimental Protocol: IR Spectroscopy of [(NHC)Ir(CO)2Cl] Complexes

This protocol describes the synthesis and IR analysis of iridium carbonyl complexes to experimentally probe the electronic and steric properties of NHC ligands.

G cluster_synthesis Synthesis cluster_analysis Analysis A 1. Synthesize [(NHC)Ir(cod)Cl] B 2. React with Carbon Monoxide A->B C 3. Isolate [(NHC)Ir(CO)2Cl] B->C D 4. Record IR Spectrum C->D E 5. Determine ν(CO) Frequencies D->E F 6. Correlate with Steric/Electronic Parameters E->F

Experimental workflow for IR analysis of NHC-Ir complexes.
  • Synthesis of [(NHC)Ir(cod)Cl] : The precursor complex is synthesized by reacting the corresponding NHC ligand with [Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene).

  • Reaction with Carbon Monoxide : The [(NHC)Ir(cod)Cl] complex is dissolved in a suitable solvent (e.g., dichloromethane) and carbon monoxide gas is bubbled through the solution.

  • Isolation of [(NHC)Ir(CO)2Cl] : The resulting dicarbonyl complex is isolated and purified.

  • Record IR Spectrum : The infrared spectrum of the purified [(NHC)Ir(CO)2Cl] complex is recorded.

  • Determine ν(CO) Frequencies : The stretching frequencies of the two carbonyl ligands (ν(CO)) are determined from the spectrum.

  • Correlate with Steric/Electronic Parameters : The ν(CO) frequencies are then correlated with the steric (%Vbur) and electronic (e.g., Tolman Electronic Parameter) properties of the NHC ligand. A lower ν(CO) frequency generally indicates a more electron-donating ligand.

Logical Relationships of Steric Parameters

The various computational parameters for describing the steric bulk of NHC ligands are interconnected, each providing a different perspective on the ligand's spatial influence.

G cluster_concept Core Concept cluster_metrics Quantitative Metrics cluster_visual Visual Representation A Ligand Steric Bulk B Percent Buried Volume (%Vbur) A->B C Tolman Cone Angle (θ) A->C D Solid Angle A->D E Steric Map B->E

Interrelation of computational steric parameters.

This diagram illustrates that the central concept of Ligand Steric Bulk can be quantified by several metrics. The Percent Buried Volume (%Vbur) is a highly descriptive single value that can be further visualized through a Steric Map . The Tolman Cone Angle and Solid Angle offer alternative, though sometimes less precise for NHCs, quantitative measures. Together, these tools provide a comprehensive understanding of the steric environment created by an NHC ligand.

References

A Comparative Guide to the Catalytic Activity of IPr-Pd Complexes and Phosphine-Ligated Palladium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center. For years, phosphine ligands have been the workhorses in this domain. However, the advent of N-heterocyclic carbenes (NHCs), such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has marked a paradigm shift, often delivering superior catalytic performance.

This guide provides an objective comparison of the catalytic activity of IPr-Pd complexes versus traditional phosphine-ligated palladium systems, with a focus on two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

Superior Performance of NHC Ligands

N-heterocyclic carbenes have gained popularity as ligands in palladium-mediated cross-coupling due to their superior performance compared to traditional tertiary phosphines.[1] The strong sigma-electron-donating ability of NHCs facilitates the oxidative addition step, even with challenging substrates, while their steric bulk promotes the final reductive elimination. The robust Pd-NHC bond contributes to the high stability of the active catalytic species, even at low ligand-to-palladium ratios and elevated temperatures. In contrast to phosphine ligands, which can be prone to oxidation, NHC metal complexes exhibit greater stability in air and moisture.[2] Consequently, Pd-NHC catalysts can be faster, exhibit a broader substrate scope, and achieve higher turnover numbers compared to their phosphine-based counterparts.[1]

Suzuki-Miyaura Coupling: IPr-Pd vs. Phosphine-Pd

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice of ligand significantly impacts the efficiency of this transformation, particularly when dealing with sterically hindered or electronically deactivated substrates.

Data Presentation: Suzuki-Miyaura Coupling
Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
NHC IPr 2-chloro-4,6-dimethoxypyrimidinebenzo[b]furan-2-boronic acid0.1K3PO4THF/MeOH603>95[3]
Biaryl Phosphine SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[4]
Biaryl Phosphine XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT495[4]
NHC IPr 4-chlorotoluenephenyl boronic acid0.1K2CO3THF/H2O806>80
Biaryl Phosphine XPhos 4-chlorotoluenephenyl boronic acid0.1K3PO4THF/H2O8012~70
Experimental Protocol: Suzuki-Miyaura Coupling with IPr-Pd Catalyst

This protocol is a representative example for a Suzuki-Miyaura coupling reaction using an IPr-Pd precatalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • [Pd(IPr)(cinnamyl)Cl] (0.01 mmol, 1 mol%)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Toluene/Water (10:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, [Pd(IPr)(cinnamyl)Cl], and potassium phosphate.

  • Add the toluene/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for the specified time, monitoring the progress by a suitable technique (e.g., GC, TLC, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)(IPr) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(IPr)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)(IPr)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: IPr-Pd vs. Phosphine-Pd

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The choice of ligand is critical for achieving high yields and accommodating a broad range of amine and aryl halide coupling partners.

Data Presentation: Buchwald-Hartwig Amination
Ligand ClassSpecific LigandAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
NHC IPr *4-chlorotolueneN-methylaniline0.5NaOtBuTolueneRT1>95
Biaryl Phosphine XPhos HaloarenesVarious Amines2.0 (Pd)KOt-BuToluene1000.17Good to Excellent[5]
Biaryl Phosphine RuPhos 4-chloroanisolemorpholine0.2NaOtBuDioxane100297
Bidentate Phosphine BINAP HaloarenesVarious Amines1.0 (Pd)NaOt-BuToluene110-High[5]
NHC IPr 4-bromotoluenemorpholine1.0NaOtBuDioxane1001>95[6]
Biaryl Phosphine RuPhos 4-bromotoluenemorpholine1.0NaOtBuDioxane100190[6]
Experimental Protocol: Buchwald-Hartwig Amination with Phosphine-Pd Catalyst

This protocol provides a general procedure for the Buchwald-Hartwig amination using a phosphine-ligated palladium catalyst.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)

  • Phosphine ligand (e.g., XPhos, 0.04 equiv)

  • Strong base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the strong base.[5]

  • Add the anhydrous, deoxygenated solvent.[5]

  • Stir the mixture for a few minutes to allow for the formation of the active catalyst.[5]

  • Add the aryl halide and the amine.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.[5]

  • Upon completion, cool the reaction to room temperature and quench with water.[5]

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt.[5]

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography.[5]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(L)-X OxAdd->PdII LigandExch Ligand Exchange PdII->LigandExch HNR'R'' PdII_Amine [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ LigandExch->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)(L)-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

References

A Cost-Benefit Analysis of IPr-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, catalyst selection is a critical decision that balances catalytic efficiency with economic viability. Among the pantheon of N-Heterocyclic Carbene (NHC) ligands, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) has established itself as a cornerstone due to its remarkable versatility and stability.[1][2] This guide provides an objective comparison of IPr-based catalysts against common alternatives in key organic transformations, supported by experimental data, to elucidate a comprehensive cost-benefit analysis.

The true economic value of a catalyst extends beyond its initial purchase price. A thorough analysis must consider factors such as catalyst loading, efficiency (measured by Turnover Number, TON, and Turnover Frequency, TOF), stability, and the cost of downstream processing.[3] A catalyst with a high initial cost may prove more economical if its high efficiency permits significantly lower loadings or if its stability allows for recycling.[3]

Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

IPr-ligated palladium complexes are highly effective for Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. The choice of the palladium precatalyst scaffold significantly impacts performance.

Performance Comparison: Studies comparing various (NHC)Pd(II) precatalysts reveal that performance is linked to the rate of activation to the monoligated Pd(0) active species and the tendency to form inactive Pd(I) dimers.[4][5] For instance, in Suzuki-Miyaura reactions, the (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) precatalyst often shows superior activity compared to (η⁵-Cp)Pd(IPr)Cl and (η³-cinnamyl)Pd(IPr)(Cl), which can be attributed to a faster activation rate and suppressed formation of inactive dimers.[4][5][6] Furthermore, IPr-supported precatalysts generally exhibit higher activity than those with related NHC ligands like SIPr, IMes, or IPr*OMe for certain substrates.[7]

The development of new, highly hindered NHC ligands, such as IPr#, aims to further enhance catalytic activity. These ligands are often synthesized from cost-effective, bulk industrial chemicals like aniline, presenting a potential long-term cost advantage.[8][9] The [IPr#-PEPPSI] complex, for example, has demonstrated broad applicability in a range of cross-coupling reactions.[9][10]

Table 1: Comparison of Pd-IPr Precatalysts in Suzuki-Miyaura Coupling

PrecatalystAryl Halide SubstrateBoronic Acid SubstrateBaseYield (%)Time (h)Ref.
(η⁵-Cp)Pd(IPr)Cl4-chloroanisolephenylboronic acidKOt-Bu~451[4]
(η³-cinnamyl)Pd(IPr)Cl4-chloroanisolephenylboronic acidKOt-Bu~351[4]
(η³-1-t-Bu-indenyl)Pd(IPr)Cl4-chloroanisolephenylboronic acidKOt-Bu>95<0.5[4]
(η⁵-Cp)Pd(IPr)Cl2-chloro-m-xylene4-methoxyphenylboronic acidK₂CO₃~6016[5]
(η³-1-t-Bu-indenyl)Pd(IPr)Cl2-chloro-m-xylene4-methoxyphenylboronic acidK₂CO₃>95<1[5]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene

The following is a representative laboratory-scale protocol for a Suzuki-Miyaura coupling reaction.[7]

Materials:

  • Palladium Precatalyst (e.g., (η³-allyl)Pd(IPr)Cl)

  • 4-chlorotoluene

  • Phenylboronic acid

  • Potassium tert-butoxide (KOt-Bu)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Naphthalene (internal standard)

Procedure:

  • To a reaction vial, add the palladium precatalyst (0.00125 M), 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and KOt-Bu (0.55 M).

  • Add naphthalene as an internal standard.

  • Add 0.95 mL of MeOH and 0.05 mL of THF to the vial.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or elevated).

  • Monitor the reaction progress over time by taking aliquots and analyzing them by gas chromatography (GC) with a flame ionization detector (FID).

  • Product yield is determined by comparing the product signal with the internal naphthalene standard on the chromatogram.

Visualization: The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the key stages where the ligand's properties influence the catalyst's overall performance.

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L-Pd(II)-Ar-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Gold-Catalyzed Reactions

Gold catalysts bearing IPr ligands have emerged as powerful tools for various organic transformations, such as hydroamination and hydroalkoxylation, often offering milder reaction conditions and unique reactivity compared to other late transition metals.[3]

Performance and Cost-Benefit Analysis: The primary concern with gold catalysis is the high cost of the metal. However, a cost-benefit analysis reveals that the exceptional efficiency of catalysts like (IPr)AuCl can make them highly cost-effective, particularly for large-scale synthesis.[3] This is due to their ability to achieve very high Turnover Numbers (TONs), meaning a very small amount of catalyst can convert a large amount of substrate. One study reported a TON of up to 84,000 for a gold(I)-catalyzed reaction, while another on hydroalkoxylation reported TONs up to 35,000 with a TOF of 2,188 h⁻¹.[3] Such high efficiency translates to extremely low catalyst loadings, which can significantly offset the initial high price of the catalyst and reduce downstream costs associated with metal removal.[3]

Table 2: Performance of IPrAuCl vs. Alternative in Hydroamination

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)YieldKey Advantage/DisadvantageRef.
(IPr)AuCl0.1 - 190>95%High efficiency (high TON), mild conditions. Higher initial cost.[3]
Platinum-based1 - 5Often > 90VariableLower initial cost. Generally requires higher catalyst loading and higher temperatures.[3]
Experimental Protocol: Gold-Catalyzed Hydroamination of Alkynes

The following is a representative laboratory-scale protocol for the hydroamination of an alkyne catalyzed by (IPr)AuCl.[3]

Materials:

  • (IPr)AuCl catalyst

  • Alkyne substrate

  • Amine substrate

  • Acetonitrile (solvent)

Procedure:

  • In a reaction vessel, dissolve the alkyne and amine substrates in acetonitrile.

  • Add the (IPr)AuCl catalyst to the solution (typically 0.1 to 1 mol% loading).

  • Heat the reaction mixture to 90 °C.

  • Allow the reaction to proceed for a set time (e.g., 16 hours), monitoring by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures.

Olefin Metathesis

In the field of olefin metathesis, ruthenium catalysts bearing NHC ligands are ubiquitous. The IPr ligand is frequently employed due to the high stability and activity it imparts to the resulting complexes.

Performance and Cost-Benefit Analysis: Ruthenium complexes featuring the IPr ligand demonstrate excellent activity in both Ring-Closing Metathesis (RCM) and Cross Metathesis (CM), often showing greater stability compared to complexes with other ligands like IMes.[11] This enhanced stability is crucial for challenging transformations and industrial applications. While a wide variety of specialized catalysts exist for specific needs (e.g., Z-selective or for sterically hindered substrates), IPr-based systems like the Hoveyda-Grubbs second-generation catalyst remain a versatile and robust choice.[12]

The economic analysis in industrial metathesis often centers on catalyst loading and the cost of removing residual ruthenium from the final product, which is critical in pharmaceutical applications.[13] Highly active and stable catalysts allow for lower loadings, which not only reduces the direct cost of the catalyst but also simplifies purification, thereby lowering overall process costs.

Visualization: Experimental Workflow for Metathesis Catalyst Selection

The choice of catalyst is highly dependent on the specific metathesis reaction type and substrate. The following workflow outlines a logical approach to selecting an optimal catalyst.

Metathesis_Workflow start Define Metathesis Goal (e.g., RCM, CM, ROMP) reaction_type Reaction Type? start->reaction_type rcm RCM reaction_type->rcm RCM cm CM reaction_type->cm CM romp ROMP reaction_type->romp ROMP screen_general Screen General-Purpose Catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) rcm->screen_general cm->screen_general romp->screen_general check_yield Acceptable Yield? screen_general->check_yield optimize Optimize Conditions (Temp, Solvent, Loading) check_yield->optimize Yes screen_special Screen Specialized Catalysts (e.g., Z-selective, hindered, latent) check_yield->screen_special No finish Final Protocol optimize->finish screen_special->check_yield

Caption: A decision workflow for selecting an appropriate olefin metathesis catalyst.

Conclusion

IPr has rightfully earned its status as a privileged benchmark ligand in catalysis. Its steric and electronic properties confer high activity and stability to a wide range of metal complexes, making them suitable for diverse applications from laboratory research to industrial-scale production.

A comprehensive cost-benefit analysis demonstrates that the decision to use an IPr-based catalyst should not be based solely on its upfront cost. For many reactions, the superior efficiency—manifested as high turnover numbers, low catalyst loadings, and mild reaction conditions—can lead to significant overall process savings. This makes IPr-based systems, and the newer generations of NHC catalysts they have inspired, highly cost-effective and powerful tools for chemists and drug development professionals.

References

A Spectroscopic Showdown: IPr vs. IPr* Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of N-heterocyclic carbene (NHC) ligands is a critical parameter in catalyst design. The electronic and steric properties of these ligands dictate the stability, activity, and selectivity of the resulting metal complexes. Among the most prominent NHCs are IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its more sterically demanding counterpart, IPr* (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene). This guide provides an objective spectroscopic comparison of these two influential ligands, supported by experimental data, to inform rational catalyst development.

The fundamental difference between IPr and IPr* lies in the substituents on the N-aryl groups. IPr features isopropyl groups, while IPr* possesses much larger diphenylmethyl groups. This structural divergence leads to significant differences in their steric bulk and subtle but important electronic variations, which can be quantified using various spectroscopic techniques.

Quantitative Spectroscopic and Steric Comparison

The electronic nature of NHC ligands is often probed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, while their steric profiles are quantified by calculating the percent buried volume (%Vbur).

ParameterIPrIPrSpectroscopic MethodProperty Probed
¹H NMR of Imidazolium Salt (ppm)~10.0~13.0¹H NMRElectronic environment of the acidic proton
Tolman Electronic Parameter (TEP) (cm⁻¹)2056.12054.1IR Spectroscopy of [Ni(CO)₃(NHC)]Net electron-donating ability
Huynh Electronic Parameter (HEP) (ppm)176.6Not Reported¹³C NMR of trans-[PdBr₂(ⁱPr₂-bimy)(NHC)]σ-donating ability
Percent Buried Volume (%Vbur) 45.4% ([Au(IPr)Cl])50.4% ([Au(IPr)Cl])X-ray CrystallographySteric bulk

Visualizing the Ligand Impact in Catalysis

The steric and electronic properties of IPr and IPr* directly influence their performance in catalytic cycles, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A larger steric bulk, as seen in IPr*, can promote the reductive elimination step and stabilize the active catalytic species.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic & Structural Analysis cluster_parameters Derived Parameters Imidazolium Imidazolium Salt (IPr·HCl or IPr*·HCl) Ni_complex [Ni(CO)₃(NHC)] Imidazolium->Ni_complex Pd_complex trans-[PdBr₂(ⁱPr₂-bimy)(NHC)] Imidazolium->Pd_complex Au_complex [Au(NHC)Cl] Imidazolium->Au_complex H_NMR ¹H NMR Imidazolium->H_NMR IR IR Spectroscopy Ni_complex->IR C_NMR ¹³C NMR Pd_complex->C_NMR Xray X-ray Crystallography Au_complex->Xray TEP Tolman Electronic Parameter (TEP) IR->TEP HEP Huynh Electronic Parameter (HEP) C_NMR->HEP Vbur Percent Buried Volume (%Vbur) Xray->Vbur

Safety Operating Guide

Proper Disposal of 1-(2,6-Diisopropylphenyl)imidazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1-(2,6-Diisopropylphenyl)imidazole, ensuring the safety of laboratory personnel and compliance with environmental regulations.

1. Hazard Identification and Immediate Safety Precautions

Before handling, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[1][2]

Key Safety Data:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]

Immediate actions in case of exposure include:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[1][2]

  • Ingestion: Rinse the mouth and seek medical advice.[1][2]

2. Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use eye or face protection, such as safety goggles or a face shield.[1][2]

  • Skin Protection: Wear appropriate protective clothing to avoid skin contact.[3]

3. Disposal Workflow

The disposal of this compound is governed by local and national regulations for hazardous waste.[1][2] It must not be disposed of down the drain or in regular trash. The following workflow outlines the necessary steps for its proper disposal.

DisposalWorkflow cluster_prep Preparation Phase cluster_containment Containment Phase cluster_disposal Final Disposal Phase A Characterize Waste B Segregate Waste A->B C Select Container B->C D Transfer Waste C->D E Label Container D->E F Store Securely E->F G Arrange Pickup F->G H Maintain Records G->H

Caption: Workflow for the disposal of this compound.

4. Detailed Experimental Protocol for Disposal

This protocol provides a step-by-step guide for the safe disposal of solid this compound waste.

Objective: To safely and compliantly prepare this compound for removal by a licensed waste disposal company.

Materials:

  • Waste this compound (solid)

  • Appropriate solid chemical waste container (e.g., a sealable, durable plastic pail or drum)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Spatula or scoop

  • Fume hood

Procedure:

  • Waste Characterization: Identify the waste as solid, non-halogenated organic material. Note any potential contaminants. This information is crucial for the waste disposal company.

  • Waste Segregation: Ensure that this compound waste is not mixed with other waste streams, such as liquid, halogenated, or reactive wastes.[4] Solid chemical waste should be kept separate from liquid waste.[1]

  • Container Selection: Choose a container that is compatible with the chemical and in good condition, with a secure, tight-fitting lid. The container should be clean and dry before use.

  • Waste Transfer:

    • Perform all waste transfers inside a fume hood to minimize inhalation exposure.

    • Carefully transfer the solid this compound into the designated waste container using a clean spatula or scoop.

    • Avoid creating dust during the transfer.[1][2]

    • Do not overfill the container. Leave adequate headspace (at least 10%) to prevent spillage.

  • Container Labeling:

    • As soon as the first portion of waste is added, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Skin Irritant," "Eye Irritant")

      • The date the waste was first added to the container

      • The name and contact information of the generating laboratory/researcher

  • Secure Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is away from drains and incompatible materials.[1][2]

  • Arranging for Disposal:

    • Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted licensed waste disposal company.[1][2]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Record Keeping: Maintain a log of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your institution's policies and local regulations.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding a commitment to safety and environmental stewardship.

References

Personal protective equipment for handling 1-(2,6-Diisopropylphenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 1-(2,6-Diisopropylphenyl)imidazole, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation and serious eye irritation[1]. Adherence to proper PPE protocols is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired PPESpecifications and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Change gloves every 30-60 minutes or immediately if contaminated or damaged. Use proper glove removal technique to avoid skin contact.
Eye and Face Protection Safety glasses with side shields or chemical gogglesIn situations with a potential for splashing, a face shield should be worn in addition to goggles.
Skin and Body Protection Laboratory coatA fully-buttoned lab coat is required. Ensure clothing provides full coverage.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use in a certified laboratory chemical fume hood with local exhaust ventilation to control airborne dust. For large spills or insufficient ventilation, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the chemical.

Table 2: Handling and Storage Guidelines

AspectGuideline
Ventilation Always handle in a well-ventilated area. The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended to prevent the dispersion of dust[1].
Hygiene Practices Wash hands and face thoroughly after handling[1]. Avoid eating, drinking, or smoking in the laboratory.
Storage Conditions Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.
Emergency Equipment An emergency eyewash station and safety shower must be readily accessible in the work area.

Emergency and Disposal Procedures

In the event of an emergency or when disposing of the chemical, the following procedures must be followed.

Table 3: Emergency and Disposal Plan

ProcedureAction Steps
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical advice[1].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Cleanup For small spills, trained personnel wearing appropriate PPE can clean it up. Avoid generating dust. Use an absorbent material to collect the spilled substance and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.
Waste Disposal Dispose of waste in accordance with all applicable local, state, and federal regulations. Entrust disposal to a licensed waste disposal company. Do not allow the product to enter drains[1].

Workflow for Safe Handling of this compound

The following diagram outlines the necessary steps for safely handling this compound from preparation to disposal.

prep Preparation - Review SDS - Assemble PPE handling Handling - Work in fume hood - Avoid dust generation prep->handling post_handling Post-Handling - Decontaminate work area - Wash hands handling->post_handling emergency Emergency - Skin/Eye Contact - Spill handling->emergency storage Storage - Tightly sealed container - Cool, dry, ventilated area post_handling->storage waste Waste Disposal - Collect in labeled container - Follow regulations post_handling->waste storage->emergency waste->emergency

Caption: Workflow for handling this compound.

References

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